molecular formula C7H13N3 B1339718 3-(1H-Imidazol-1-yl)butan-1-amine CAS No. 93668-14-5

3-(1H-Imidazol-1-yl)butan-1-amine

Cat. No.: B1339718
CAS No.: 93668-14-5
M. Wt: 139.2 g/mol
InChI Key: WAZALYDSTDIFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-Imidazol-1-yl)butan-1-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-imidazol-1-ylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7(2-3-8)10-5-4-9-6-10/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZALYDSTDIFIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN)N1C=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553174
Record name 3-(1H-Imidazol-1-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93668-14-5
Record name 3-(1H-Imidazol-1-yl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(1H-Imidazol-1-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-(1H-imidazol-1-yl)butan-1-amine, a chiral amine containing an imidazole moiety. Such structures are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds. The proposed synthesis is a two-step process commencing with readily available starting materials, imidazole and crotonaldehyde. The core of this strategy involves a conjugate addition followed by a reductive amination. This document will delve into the mechanistic details, provide step-by-step experimental protocols, and offer insights into the critical parameters of the synthesis.

Introduction

The imidazole ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1] Its ability to act as a hydrogen bond donor and acceptor, as well as its aromatic nature, allows for diverse interactions with biological targets. Similarly, chiral amines are fundamental building blocks in the pharmaceutical industry, with a significant percentage of drugs containing at least one stereogenic amine center.[2][3][4] The combination of these two pharmacophores in this compound makes it a molecule of considerable interest for the development of novel therapeutics.

The synthesis of substituted imidazoles and chiral amines, however, is not without its challenges. The N-alkylation of imidazole can lead to regioisomers, although in the case of an unsubstituted imidazole, the two nitrogen atoms are equivalent.[5][6] The asymmetric synthesis of primary amines often requires sophisticated catalysts or enzymatic methods to achieve high enantioselectivity.[7][8][9] This guide proposes a logical and efficient pathway to racemic this compound and discusses potential strategies for a future asymmetric synthesis.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, suggests a straightforward and convergent approach. The primary amine can be installed via the reductive amination of an aldehyde. This disconnection leads to the intermediate, 3-(1H-imidazol-1-yl)butanal. This intermediate can be envisioned as the product of a Michael (conjugate) addition of imidazole to an α,β-unsaturated aldehyde, namely crotonaldehyde. This retrosynthetic strategy is advantageous as it utilizes simple, commercially available starting materials.

G TM This compound (Target Molecule) I1 3-(1H-Imidazol-1-yl)butanal TM->I1 Reductive Amination SM1 Imidazole I1->SM1 Michael Addition SM2 Crotonaldehyde I1->SM2 Michael Addition G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Reductive Amination Imidazole Imidazole Intermediate 3-(1H-Imidazol-1-yl)butanal Imidazole->Intermediate Crotonaldehyde Crotonaldehyde Crotonaldehyde->Intermediate FinalProduct This compound Intermediate->FinalProduct Ammonia Aqueous Ammonia Ammonia->FinalProduct ReducingAgent Reducing Agent (e.g., H2/Ni, NaBH3CN) ReducingAgent->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Step 1: Conjugate Addition of Imidazole to Crotonaldehyde

The first step involves the nucleophilic addition of imidazole to the β-carbon of crotonaldehyde, an α,β-unsaturated aldehyde. This Michael addition is a classic C-N bond-forming reaction.

Mechanism: The lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electrophilic β-carbon of crotonaldehyde. This generates an enolate intermediate, which is then protonated to yield the final product, 3-(1H-imidazol-1-yl)butanal. The reaction is typically carried out in a polar solvent to facilitate the stabilization of the charged intermediate.

Experimental Protocol:

  • To a solution of imidazole (1.0 eq) in a suitable solvent such as acetonitrile or ethanol, add crotonaldehyde (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure 3-(1H-imidazol-1-yl)butanal.

Causality and Field-Proven Insights:

  • Regioselectivity: The 1,4-conjugate addition is generally favored over the 1,2-direct addition to the carbonyl group due to the "soft" nature of the imidazole nucleophile. To further ensure 1,4-selectivity, the reaction can be run at lower temperatures.

  • Solvent Choice: Polar aprotic solvents like acetonitrile can enhance the reaction rate by stabilizing the zwitterionic intermediate.

Step 2: Reductive Amination of 3-(1H-imidazol-1-yl)butanal

The second step converts the intermediate aldehyde into the target primary amine via reductive amination. [10][11]This is a robust and widely used method for amine synthesis. [3][4][12] Mechanism: The aldehyde first reacts with ammonia to form an imine intermediate. This imine is then reduced in situ to the corresponding primary amine. The choice of reducing agent is crucial to prevent the reduction of the starting aldehyde. Sodium cyanoborohydride (NaBH3CN) is a common choice as it is selective for the reduction of the iminium ion over the aldehyde. Alternatively, catalytic hydrogenation can be employed.

Experimental Protocol:

  • Dissolve 3-(1H-imidazol-1-yl)butanal (1.0 eq) in methanol.

  • Add an excess of aqueous ammonia (e.g., 7 M solution in methanol, 5-10 eq).

  • Cool the mixture to 0 °C and add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC.

  • After completion, quench the reaction by the careful addition of dilute hydrochloric acid until the solution is acidic (pH ~2-3).

  • Wash the aqueous layer with an organic solvent like dichloromethane to remove any unreacted aldehyde.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH of >12.

  • Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by distillation under reduced pressure or column chromatography.

Causality and Field-Proven Insights:

  • Control of Byproducts: The use of a large excess of ammonia helps to minimize the formation of secondary and tertiary amine byproducts.

  • pH Control: Maintaining a slightly acidic to neutral pH during the imine formation step is often optimal. The subsequent reduction is then carried out.

  • Asymmetric Synthesis Potential: For the synthesis of an enantiomerically pure product, enzymatic reductive amination using a transaminase could be explored. [2]Alternatively, a chiral catalyst could be employed for the reduction of the imine. [8][9]

Data Presentation

StepReactionStarting MaterialsKey ReagentsSolventTemperatureExpected Yield
1Michael AdditionImidazole, Crotonaldehyde-AcetonitrileRoom Temp.80-90%
2Reductive Amination3-(1H-imidazol-1-yl)butanalAqueous Ammonia, NaBH3CNMethanol0 °C to RT70-85%

Mandatory Visualization

G cluster_step1 Step 1: Michael Addition Mechanism cluster_step2 Step 2: Reductive Amination Mechanism Imidazole Imidazole Enolate_Intermediate Enolate Intermediate Imidazole->Enolate_Intermediate Nucleophilic Attack Crotonaldehyde Crotonaldehyde Crotonaldehyde->Enolate_Intermediate Product_Aldehyde 3-(1H-Imidazol-1-yl)butanal Enolate_Intermediate->Product_Aldehyde Protonation Product_Aldehyde_2 3-(1H-Imidazol-1-yl)butanal Imine_Intermediate Imine Intermediate Product_Aldehyde_2->Imine_Intermediate Ammonia Ammonia Ammonia->Imine_Intermediate Condensation Final_Product This compound Imine_Intermediate->Final_Product Reduction (e.g., NaBH3CN)

Caption: Mechanisms for the key synthetic steps.

Conclusion and Future Outlook

The proposed two-step synthesis of this compound offers a practical and efficient route from simple starting materials. The methodology relies on well-established and robust chemical transformations. Future work could focus on the development of an asymmetric variant of this synthesis to access enantiomerically pure forms of the target molecule, which would be of great value for pharmacological studies. The exploration of biocatalytic methods, such as the use of reductive aminases, presents a promising avenue for achieving this goal. [7]

References

  • Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206-211. [Link]

  • Senthamarai, T., Murugesan, K., & Scheffler, K. (2018). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 57(42), 13774-13778. [Link]

  • Wang, Y., et al. (2019). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 21(18), 7432-7436. [Link]

  • Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines. [Link]

  • Mangas-Sanchez, J., et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science, 11(20), 5236-5241. [Link]

  • Xie, J. H., et al. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2088-2091. [Link]

  • Barbera, G., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13436-13513. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Wang, C., et al. (2014). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Angewandte Chemie International Edition, 53(24), 6213-6217. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Grimmett, M. R. (1997). N-Alkylation of imidazoles. University of Otago. [Link]

  • Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]

  • Google Patents. (2019). One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)
  • Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-947. [Link]

  • López-Peñalver, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons. Microporous and Mesoporous Materials, 67(1), 87-94. [Link]

  • Oku, T., et al. (2007). Synthesis of the metabolites of 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025). Chemical & Pharmaceutical Bulletin, 55(7), 1039-1043. [Link]

  • Sadeghian, H., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. [Link]

  • Ben-Tria, S., et al. (2019). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 15, 1064-1070. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(1H-Imidazol-1-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the predicted spectroscopic data for 3-(1H-Imidazol-1-yl)butan-1-amine, a novel heterocyclic compound with potential applications in pharmaceutical research and development. In the absence of direct experimental data in the public domain, this document synthesizes foundational spectroscopic principles and data from analogous structures to offer a robust predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities.

Introduction to this compound

This compound is a small molecule featuring a chiral butan-1-amine backbone linked to an imidazole ring via a nitrogen-carbon bond. The imidazole moiety is a common pharmacophore in medicinal chemistry, known for its diverse biological activities.[1][2] The primary amine group provides a site for further functionalization or salt formation, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties. A thorough spectroscopic characterization is paramount for confirming the chemical identity and purity of this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound. These predictions are based on established chemical shift ranges, characteristic vibrational frequencies, and expected fragmentation patterns derived from the analysis of similar molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, with the solvent assumed to be a standard deuterated solvent such as CDCl₃ or DMSO-d₆.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal distinct signals for each unique proton environment in the molecule. The imidazole protons will appear in the aromatic region, while the protons of the butan-1-amine chain will be in the aliphatic region.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-2' (Imidazole)~7.5 - 8.0Singlet (s)N/AThe proton at the 2-position of the imidazole ring is typically the most deshielded due to the influence of two adjacent nitrogen atoms.
H-4'/H-5' (Imidazole)~6.8 - 7.2Doublet (d) or Singlet (s)~1-2These protons are in a more electron-rich environment compared to H-2'. Their signals may appear as singlets or closely coupled doublets.
H-3 (Butane)~4.0 - 4.5Multiplet (m)-This methine proton is directly attached to the imidazole nitrogen, leading to a significant downfield shift.
H-1 (Butane)~2.7 - 3.2Multiplet (m)-These methylene protons are adjacent to the primary amine group, causing a moderate downfield shift.
H-2 (Butane)~1.6 - 2.0Multiplet (m)-These methylene protons are further from the electron-withdrawing groups and will appear more upfield.
NH₂~1.5 - 3.0Broad Singlet (br s)N/AThe chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange.[3]
CH₃~1.2 - 1.5Doublet (d)~6-7The methyl group will be split by the adjacent methine proton (H-3).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments and their electronic nature.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C-2' (Imidazole)~135 - 140This carbon is situated between two nitrogen atoms, resulting in a significant downfield shift.
C-4'/C-5' (Imidazole)~115 - 125These carbons are part of the aromatic imidazole ring.
C-3 (Butane)~50 - 55This carbon is directly bonded to the electronegative imidazole nitrogen.
C-1 (Butane)~40 - 45This carbon is attached to the primary amine group.
C-2 (Butane)~30 - 35This aliphatic carbon is relatively shielded.
C-4 (Methyl)~15 - 20The methyl carbon will appear in the far upfield region of the spectrum.
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch (Primary Amine)3300 - 3500Medium, two bandsPrimary amines typically show two N-H stretching bands due to symmetric and asymmetric vibrations.[3][4]
C-H Stretch (Aromatic)3000 - 3100MediumCharacteristic of C-H bonds in the imidazole ring.
C-H Stretch (Aliphatic)2850 - 3000StrongCharacteristic of C-H bonds in the butan-1-amine chain.
N-H Bend (Primary Amine)1580 - 1650MediumThis bending vibration is characteristic of primary amines.[4]
C=N Stretch (Imidazole Ring)~1500 - 1600MediumAromatic C=N stretching vibrations of the imidazole ring.
C-N Stretch (Aliphatic Amine)1020 - 1250MediumStretching vibration of the C-N bond in the butan-1-amine chain.[4]
N-H Wag (Primary Amine)665 - 910Broad, StrongOut-of-plane bending of the N-H bonds in the primary amine.[4]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in structure elucidation. For this compound (C₇H₁₃N₃), the expected molecular weight is approximately 139.20 g/mol .[5][6]

Predicted Fragmentation Pattern

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 139 is expected. Key fragmentation pathways would likely involve:

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the amine nitrogen is a common fragmentation for amines. This would lead to the formation of a fragment at m/z 30 ([CH₂NH₂]⁺).

  • Loss of the butylamine side chain: Cleavage of the bond between the imidazole ring and the butane chain could result in a fragment corresponding to the protonated imidazole at m/z 68.

  • Cleavage within the butane chain: Fragmentation of the butane chain could lead to various smaller aliphatic fragments.

Experimental Protocols

The following are generalized, best-practice protocols for acquiring spectroscopic data for a novel compound such as this compound.

NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Apparatus:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

Reagents:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm)

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Add a small amount of TMS as an internal standard.

  • Place the NMR tube into the spectrometer's probe.

  • Acquire the ¹H NMR spectrum, ensuring appropriate settings for spectral width, number of scans, and relaxation delay.

  • Acquire the ¹³C NMR spectrum, which will typically require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction) and integrate the signals in the ¹H spectrum.

IR Data Acquisition

Objective: To identify the functional groups present in the molecule.

Apparatus:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Sample holder (e.g., KBr pellet press or ATR accessory)

Reagents:

  • This compound sample

  • KBr (for pellet method) or a suitable solvent for ATR

Procedure (ATR Method):

  • Ensure the ATR crystal is clean.

  • Collect a background spectrum.

  • Place a small amount of the sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern.

Apparatus:

  • Mass Spectrometer (e.g., GC-MS or LC-MS)

Reagents:

  • This compound sample

  • Volatile solvent (e.g., methanol, acetonitrile)

Procedure (Direct Infusion ESI-MS):

  • Prepare a dilute solution of the sample in a suitable volatile solvent.

  • Infuse the solution into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

Visualization of Key Spectroscopic Features

The following diagrams illustrate the molecular structure and a proposed experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structure Confirmation IR IR Spectroscopy Purification->IR Functional Group ID MS Mass Spectrometry Purification->MS Molecular Weight Data_Analysis Data Interpretation & Reporting NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: A generalized workflow for the synthesis and spectroscopic characterization of a novel compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. While experimental verification is essential, the predicted data and outlined protocols offer a solid foundation for researchers undertaking the synthesis and characterization of this and structurally related molecules. The comprehensive spectroscopic analysis is a critical step in ensuring the identity, purity, and quality of new chemical entities, paving the way for further investigation into their potential applications.

References

  • ResearchGate. (n.d.). Spectroscopic analysis and molecular docking of imidazole derivatives and investigation of its reactive properties by DFT and molecular dynamics simulations. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis, spectral characterization and antimicrobial studies of novel imidazole derivatives. Retrieved from [Link]

  • PubMed Central. (2023). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. Retrieved from [Link]

  • Advanced Journal of Chemistry-Section B. (2022). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-(1H-Imidazol-1-yl)butan-1-amine (CAS 93668-14-5)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive characterization of the compound identified by CAS number 93668-14-5, 3-(1H-Imidazol-1-yl)butan-1-amine. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It consolidates available data on the compound's chemical identity, physicochemical properties, synthesis, and safety. Furthermore, it explores the known and potential biological activities and applications by contextualizing the molecule within the broader class of imidazole-containing compounds, which are pivotal in medicinal chemistry. While specific mechanistic data for this particular molecule is limited, this guide leverages structure-activity relationships from related compounds to provide scientifically grounded insights for future research and development.

Introduction and Chemical Identity

CAS number 93668-14-5 is assigned to the chemical entity This compound . This molecule is a chiral primary amine featuring a substituted butyl chain linked to a five-membered aromatic imidazole ring. The imidazole moiety is a fundamental heterocyclic structure found in numerous natural products, including the amino acid histidine, and is a core component of many pharmaceuticals due to its versatile chemical and biological properties. The presence of both a primary amine and an imidazole ring makes this compound a valuable and versatile building block in organic synthesis, particularly for the construction of more complex, biologically active molecules.

The structure incorporates two key functional groups:

  • The Imidazole Ring: A planar, 6-π-electron aromatic heterocycle with two nitrogen atoms. One nitrogen is a basic, pyridine-like nitrogen, while the other is a non-basic, pyrrole-like nitrogen. This amphoteric nature allows it to act as both a proton donor and acceptor, facilitating key interactions with biological targets.

  • The Primary Amine (NH₂): A nucleophilic and basic group that is a common feature in many neurotransmitters and drugs. It serves as a critical site for forming salts to improve solubility and for establishing hydrogen bonds with enzymes and receptors.

The combination of these groups in a specific stereochemical arrangement suggests potential for targeted biological activity.

Physicochemical and Predicted Properties

Detailed experimental data for this compound is not extensively published. However, its properties can be predicted based on its structure and data from similar compounds. The following table summarizes key chemical and physical properties.

PropertyValue / PredictionSource / Comment
CAS Number 93668-14-5-
IUPAC Name This compound-
Molecular Formula C₇H₁₃N₃
Molecular Weight 139.20 g/mol
Appearance Predicted to be a liquid or low-melting solidBased on similar small amines.
Boiling Point Elevated due to hydrogen bonding, but lower than a corresponding alcohol.Primary and secondary amines exhibit intermolecular hydrogen bonding, which increases their boiling points compared to alkanes of similar molecular weight. However, these bonds are weaker than the O-H---O bonds in alcohols.
Water Solubility Predicted to be soluble.Lower aliphatic amines are generally soluble in water. Solubility decreases as the carbon chain length increases. Alcohols of similar size are typically more soluble due to stronger hydrogen bonding with water.
Predicted XlogP -0.2(Data for isomer 3-imidazol-1-ylbutan-2-amine). Suggests hydrophilicity.
Topological Polar Surface Area (TPSA) 43.84 Ų(Data for isomer 3-(1h-Imidazol-1-yl)butan-2-amine).
Hydrogen Bond Donors 1(From the primary amine group).
Hydrogen Bond Acceptors 3(Two from the imidazole ring nitrogens and one from the primary amine).

Synthesis and Methodologies

Representative Synthetic Protocol: Gabriel Synthesis Approach

This protocol is adapted from the synthesis of 1H-Imidazole-1-butanamine and represents a logical pathway to the target molecule. The key is the initial preparation of a suitable phthalimide-protected alkyl halide precursor.

Step 1: Synthesis of the Phthalimide Precursor

  • React 1-bromo-3-methylbutane (or a related halogenated precursor) with potassium phthalimide in a suitable polar aprotic solvent like dimethylformamide (DMF).

  • Heat the reaction mixture to drive the Sₙ2 reaction to completion.

  • Upon cooling, precipitate the product by adding water and collect the solid by filtration. Purify by recrystallization.

  • The resulting intermediate is N-(3-methylbutyl)phthalimide. This would then need to be functionalized with imidazole. A more direct route would involve starting with a precursor that already contains the imidazole ring.

Step 2: Hydrazinolysis for Amine Deprotection

  • Dissolve the N-substituted phthalimide precursor (e.g., 2-[4-(1H-imidazol-1-yl)butyl]-1H-isoindole-1,3(2H)-dione for a related compound) in ethanol.

  • Add a slight molar excess of hydrazine hydrate to the solution.

  • Heat the mixture under reflux for several hours (typically 2-4 hours). A precipitate of phthalhydrazide will form.

  • After cooling, acidify the mixture with hydrochloric acid and heat at reflux for an additional 1-2 hours to ensure complete hydrolysis.

  • Filter off the insoluble phthalhydrazide.

  • Concentrate the filtrate under reduced pressure.

  • Basify the residue with a saturated potassium carbonate solution to deprotonate the amine.

  • Extract the free amine product into an organic solvent such as methylene chloride.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the crude product.

  • Further purify the final compound by distillation, potentially using a Kugelrohr apparatus for small quantities.

Caption: Representative Gabriel synthesis pathway for ω-imidazolylalkylamines.

Biological Activity and Drug Development Context

While specific studies detailing the biological activity of this compound are sparse, the imidazole core is a privileged scaffold in medicinal chemistry, imparting a wide spectrum of pharmacological activities. Derivatives of imidazole are known to exhibit antibacterial, antifungal, anti-inflammatory, antitumor, and antiviral properties, among others.

Known Biological Profile of Imidazole-Containing Compounds:
  • Antimicrobial and Antifungal Activity: The imidazole ring is the cornerstone of azole antifungals (e.g., ketoconazole, miconazole), which inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Many synthetic benzimidazole derivatives also show potent antimicrobial activity against various bacterial and fungal strains.

  • Antitumor Activity: Imidazole derivatives have been investigated as anticancer agents through various mechanisms, including the inhibition of key signaling pathways. For instance, some indazole derivatives (a related bicyclic heterocycle) have shown promise by inducing apoptosis and affecting the cell cycle in cancer cell lines.

  • Enzyme Inhibition: The nitrogen atoms of the imidazole ring are excellent metal coordinators and can participate in hydrogen bonding, making them effective components of enzyme inhibitors. The imidazole side chain of histidine is frequently found in the active sites of enzymes.

  • Receptor Agonism/Antagonism: The histamine molecule, a key physiological mediator, features an imidazole ring. This has led to the development of numerous imidazole-containing drugs that act as receptor antagonists, such as the H₂ antagonist cimetidine for treating ulcers.

Given this context, this compound is a compound of interest for screening in various biological assays. Its structure suggests it could serve as a lead compound or a fragment for developing novel therapeutics. The chirality of the molecule is particularly significant, as different enantiomers may exhibit vastly different potencies and specificities for biological targets.

Caption: Diverse biological activities associated with the imidazole scaffold.

Analytical Methodologies

The characterization and quantification of this compound require robust analytical methods. Due to its chemical nature—a polar, basic amine—chromatographic techniques are most suitable.

1. High-Performance Liquid Chromatography (HPLC):

  • Principle: HPLC is the predominant method for analyzing non-volatile amines.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: An aqueous buffer (e.g., phosphate or acetate) with an organic modifier like acetonitrile or methanol. The pH of the mobile phase should be controlled to ensure the amine is in a consistent protonation state (typically acidic pH to form the ammonium salt).

  • Detection: UV detection is possible due to the imidazole ring's chromophore (around 210-230 nm). For higher sensitivity and specificity, coupling to a Mass Spectrometry (MS) detector is ideal. LC-MS would allow for definitive identification and quantification, even in complex biological matrices.

2. Gas Chromatography (GC):

  • Principle: GC can be used for volatile amines. However, primary amines can exhibit poor peak shape due to their polarity and tendency to interact with active sites on the column.

  • Derivatization: To improve volatility and chromatographic performance, the amine can be derivatized. Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

  • Detector: A Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) would be suitable. GC-MS provides the highest level of confidence in identification.

3. Spectroscopic Methods:

  • NMR Spectroscopy (¹H and ¹³C): Essential for unambiguous structure elucidation of the synthesized compound.

  • Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the N-H stretches of the primary amine and C=N/C=C stretches of the imidazole ring.

Safety and Handling

The toxicological properties of this compound have not been thoroughly investigated. However, based on the known hazards of similar aliphatic amines and heterocyclic compounds, appropriate safety precautions are mandatory.

Hazard ClassGHS Classification (Predicted)Precautionary Statements
Acute Toxicity Category 4 (Oral) - H302: Harmful if swallowed.P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/Irritation Category 2 - H315: Causes skin irritation.P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Damage/Irritation Category 2A - H319: Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation Category 3 - H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Use standard personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound (CAS 93668-14-5) is a chiral molecule of significant interest due to its constitution from two pharmacologically important functional groups. While specific biological data for this compound is not widely available, its potential as a synthetic building block for novel therapeutics is high. The well-documented and diverse biological activities of the imidazole scaffold provide a strong rationale for its inclusion in screening libraries for drug discovery programs. This guide has provided a foundational overview of its chemical properties, a viable synthetic strategy, and appropriate analytical and safety protocols to enable and encourage further scientific investigation into this promising molecule.

References

  • PrepChem. Synthesis of 1H-Imidazole-1-butanamine. Available from: [Link]

  • PubChemLite. 3-(1h-imidazol-1-yl)butan-2-amine. Available from: [Link]

  • CK-12 Foundation. Physical Properties of Amines (2026). Available from: [Link]

  • Parmar, T. H., Sangani, C. B., & Kulkarni, M. (2022). Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole. Australian Journal of Chemistry.
  • MDPI. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Available from: [Link]

  • Bhat, K. I., Sufeera, K., & Chaitanya, S. K. P. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Journal of Young Pharmacists.
  • Khan, I., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. European Journal of Medicinal Chemistry. Available from: [Link]

  • Khan, I., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC - NIH. Available from: [Link]

  • Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]

  • Angene Chemical. Safety Data Sheet. Information derived from a generic SDS for a related chemical, specific hazards for 93668-14-5 may vary.

Molecular structure and conformation of 3-(1H-Imidazol-1-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(1H-Imidazol-1-yl)butan-1-amine

Abstract

This technical guide provides a comprehensive framework for the synthesis, structural elucidation, and conformational analysis of this compound, a molecule of interest in medicinal chemistry and drug development due to its structural motifs. While direct experimental data for this specific compound is limited in public literature, this document, intended for researchers and drug development professionals, outlines a robust, multi-disciplinary approach based on established methodologies for analogous imidazole-containing compounds. We will detail proposed synthetic pathways, in-depth spectroscopic characterization protocols, and advanced computational and experimental techniques for conformational analysis. The causality behind each experimental choice is explained to ensure a self-validating system of protocols.

Introduction: The Significance of the Imidazole Moiety in Drug Design

The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its unique electronic and steric properties.[1] It is a five-membered aromatic heterocycle containing two nitrogen atoms, making it capable of acting as both a hydrogen bond donor and acceptor.[1] This amphoteric nature is crucial for molecular interactions with biological targets such as enzymes and receptors.[1] Imidazole derivatives have demonstrated a wide range of biological activities, including anticancer, antiviral, antibacterial, and antihypertensive properties.[2] The title compound, this compound, combines the versatile imidazole scaffold with a flexible butylamine chain, presenting multiple stereochemical and conformational possibilities that can significantly influence its pharmacokinetic and pharmacodynamic profile. Understanding the three-dimensional structure and preferred conformations of this molecule is therefore paramount for any rational drug design efforts.

Proposed Synthesis and Purification

A plausible synthetic route for this compound can be adapted from known methods for the N-alkylation of imidazoles. A proposed multi-step synthesis is outlined below.

Experimental Protocol: Synthesis of this compound
  • Step 1: Synthesis of 3-Aminobutan-1-ol. This can be achieved through the reduction of 3-cyanopropan-1-ol or a related precursor.

  • Step 2: Protection of the Amine Group. The primary amine of 3-aminobutan-1-ol should be protected, for example, as a tert-butoxycarbonyl (Boc) derivative, to prevent side reactions in the subsequent step.

  • Step 3: Activation of the Hydroxyl Group. The hydroxyl group of the Boc-protected amino alcohol is then activated for nucleophilic substitution, for instance, by conversion to a mesylate or tosylate.

  • Step 4: N-Alkylation of Imidazole. The activated intermediate is reacted with imidazole in the presence of a suitable base (e.g., sodium hydride) in an aprotic polar solvent like dimethylformamide (DMF).

  • Step 5: Deprotection. The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.

  • Purification. The final compound should be purified by column chromatography on silica gel, followed by characterization to confirm its identity and purity.

Structural Elucidation: A Spectroscopic Approach

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR spectra should be acquired.

Predicted ¹H NMR Spectral Data:

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Imidazole H-2~7.5s-
Imidazole H-4, H-5~7.0, ~6.8d, d~1.5
CH-N (imidazole)~4.2m-
CH₂-N (amine)~2.8t~7
CH₂~1.8m-
CH₃~1.2d~6.5
NH₂variablebr s-

Predicted ¹³C NMR Spectral Data:

CarbonPredicted Chemical Shift (δ, ppm)
Imidazole C-2~135
Imidazole C-4, C-5~128, ~119
C-N (imidazole)~50
C-N (amine)~40
CH₂~35
CH₃~20
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]

  • ¹H NMR Acquisition: Utilize a standard single-pulse experiment on a 400 MHz or higher field spectrometer.[3]

  • ¹³C NMR Acquisition: A proton-decoupled experiment should be used to obtain a spectrum with single lines for each carbon atom.[3]

  • 2D NMR: To confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) should be performed.

Infrared (IR) Spectroscopy

IR spectroscopy will help identify the functional groups present in the molecule.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine)3400-3250
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic)3000-2850
C=N stretch (imidazole)~1650
C=C stretch (imidazole)~1500
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.[3]

Expected Mass Spectrometry Data:

  • ESI-MS (+): Expected [M+H]⁺ at m/z 140.1182.[4]

Conformational Analysis: Unveiling the 3D Structure

The biological activity of a molecule is intimately linked to its three-dimensional shape and the accessible conformations it can adopt. For this compound, the key rotatable bonds will dictate its overall conformation.

Computational Modeling

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the most stable conformers and understanding the molecule's electronic properties.[2][5]

Workflow for Computational Conformational Analysis

G A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B Explore conformational space C Geometry Optimization of Low-Energy Conformers (DFT) B->C Refine geometries D Frequency Calculation and Thermodynamic Analysis C->D Confirm minima and obtain thermodynamic data E Analysis of Results (Relative Energies, Dihedral Angles) D->E Identify stable conformers

Caption: A typical workflow for computational conformational analysis.

Experimental Protocol: Computational Modeling
  • Software: Utilize a quantum chemistry software package such as Gaussian or ORCA.

  • Method: Perform geometry optimizations and frequency calculations using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)).[2]

  • Analysis: Analyze the potential energy surface by scanning the dihedral angles of the rotatable bonds in the butylamine chain.[6]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[7][8]

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).[7]

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data.[7]

Advanced NMR Techniques: NOESY

Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space interactions between protons that are close in proximity, which is invaluable for determining the solution-phase conformation.

Potential Applications in Drug Development

The structural and conformational insights gained from the proposed studies are critical for understanding the potential interactions of this compound with biological targets. The presence of the imidazole ring and the primary amine suggests potential for interactions with a variety of receptors and enzymes, possibly as a histamine receptor ligand or a building block for more complex bioactive molecules.[9] Molecular modeling studies, such as docking the identified low-energy conformers into the active sites of relevant proteins, can provide valuable hypotheses for its biological activity and guide further drug discovery efforts.[10][11]

Conclusion

This technical guide has outlined a comprehensive, albeit prospective, approach to the synthesis, structural elucidation, and conformational analysis of this compound. By integrating synthetic organic chemistry, advanced spectroscopic techniques, and computational modeling, a thorough understanding of this molecule's properties can be achieved. The methodologies described herein are based on well-established principles and provide a robust framework for researchers in the field of drug discovery and development to explore the potential of this and related imidazole-containing compounds.

References

  • Kumar, V. S., Mary, Y. S., Pradhan, K., Brahman, D., Mary, Y. S., Serdaroğlu, G., Rad, A. S., & Roxy, M. S. (2020). Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. Heliyon, 6(10), e05227. [Link]

  • Plescia, S., Dattolo, G., & Musumeci, R. (2006). CONFORMATIONAL ANALYSIS FOR A SERIES OF IMIDAZOLE LIGANDS ACTING AS ANTAGONISTS ON THE HISTAMINE H3 RECEPTOR. Revue Roumaine de Chimie, 51(10), 1017-1022. [Link]

  • de Oliveira, C. S., Lacerda, D. I., & de Castro, P. P. (2021). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Pharmaceuticals, 14(9), 878. [Link]

  • Kumar, V. S., Mary, Y. S., Pradhan, K., Brahman, D., Mary, Y. S., Serdaroğlu, G., Rad, A. S., & Roxy, M. S. (2020). Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene. ResearchGate. [Link]

  • Köckerling, M., & Wozniak, K. (2009). 3-(1H-Imidazol-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2480. [Link]

  • PubChemLite. 3-(1h-imidazol-1-yl)butan-2-amine. [Link]

  • MDPI. (2022). Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. [Link]

  • ResearchGate. (2012). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. [Link]

  • Supplementary Information. [Link]

  • ResearchGate. (2020). (PDF) Synthesis, Characterization, DFT Studies, Biological Investigation and Molecular Modelling of Novel 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f]. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]

  • SpectraBase. N-[3-(1H-imidazol-1-yl)propyl]-2-phenylbutanamide - Optional[13C NMR] - Chemical Shifts. [Link]

  • ResearchGate. (2014). Single-Crystal X-ray Structure of Anti-Candida Agent, (E)-3- (1H-Imidazol-1-yl)-1-Phenylpropan-1-one O-3- Chlorobenzoyl Oxime. [Link]

  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). [Link]

  • Iraqi Journal of Market Research and Consumer Protection. (2023). NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES ABST. [Link]

  • Al-Wabli, R. I., Al-Ghorbani, M., Al-Qurshi, A. A., Al-Ghamdi, A. M., & Ghabbour, H. A. (2013). 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol esters: synthesis, anti-Candida potential and molecular modeling studies. Chemistry Central Journal, 7(1), 168. [Link]

  • MDPI. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. [Link]

  • MDPI. (2021). Synthesis, Single Crystal X-Ray Analysis, Prediction and Study of Pharmacological Activity of 4-(1H-Benzo[d]imidazol-2-yl)-1-Phenyl-1H-1,2,3-triazol-5-Amine and Its Solvates. [Link]

  • ResearchGate. (2010). A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines. [Link]

  • Ibrahim, M. B., & Bala, M. D. (2022). 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide. IUCrData, 7(12), x221290. [Link]

  • ResearchGate. (2011). 1 H NMR spectrum of 0.1 mol L-1 imidazole in acetonitirile-deuterated... [Link]

Sources

Reactivity profile of the primary amine in 3-(1H-Imidazol-1-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of the Primary Amine in 3-(1H-Imidazol-1-yl)butan-1-amine

Introduction: A Bifunctional Building Block of Strategic Importance

In the landscape of modern drug discovery and materials science, molecular scaffolds possessing multiple, differentially reactive functional groups are of paramount importance. This compound represents such a scaffold, incorporating a flexible alkyl-substituted primary amine and a heterocyclic imidazole ring. This unique combination offers multiple vectors for synthetic elaboration, making it a valuable building block for creating complex molecular architectures.

This guide provides an in-depth analysis of the reactivity profile of the primary amine in this compound. Moving beyond a simple catalog of reactions, we will dissect the underlying electronic and steric factors that govern its behavior. The core objective is to equip researchers, scientists, and drug development professionals with the predictive understanding necessary to strategically and selectively employ this versatile molecule in their synthetic campaigns. We will explore the causality behind experimental choices for key transformations and address the critical issue of chemoselectivity, providing a framework for designing robust and self-validating protocols.

Section 1: The Electronic and Steric Landscape

The reactivity of the primary amine in this compound is not governed in isolation. It is profoundly influenced by the electronic and steric contributions of the entire molecule, particularly the N-substituted imidazole ring located at the C3 position.

Electronic Effects: The Inductive Influence of the Imidazole Ring

The imidazole ring, connected via its N-1 position to the butyl chain, exerts a significant influence on the electron density of the distal primary amine. N-alkylated imidazoles are known to possess an electron-withdrawing inductive effect (-I effect). This effect propagates through the sigma bonds of the butyl chain, pulling electron density away from the primary amine nitrogen.

Caption: Inductive electron withdrawal by the imidazole ring.

This reduction in electron density has two primary consequences:

  • Decreased Basicity: The lone pair on the primary amine nitrogen is less available to accept a proton.

  • Modulated Nucleophilicity: While often correlated with basicity, nucleophilicity is also sensitive to other factors. The reduced electron density tempers the amine's nucleophilic character compared to simple alkylamines.

Basicity Profile: A Quantitative Comparison

A convenient way to quantify the basicity of an amine is to examine the pKa of its conjugate ammonium ion (pKaH)[1]. A lower pKaH value indicates a weaker base. Simple primary alkylamines typically have pKaH values in the range of 10.5 to 11.0[2].

CompoundpKa of Conjugate Acid (pKaH)Rationale
n-Butylamine ~10.6 - 10.8[3][4]Standard for a primary alkylamine; alkyl group is weakly electron-donating.
This compound Estimated 9.5 - 10.0The electron-withdrawing imidazole ring reduces electron density on the amine nitrogen, lowering its basicity.

This predicted decrease in basicity is a critical consideration for reaction design. For instance, in acid-catalyzed reactions, a greater concentration of acid may be required to protonate a significant population of the amine compared to its n-butylamine counterpart.

Steric Considerations

Steric hindrance describes how the arrangement of atoms in a molecule can impede a reaction[5]. In this compound, the primary amine is at the terminus of a four-carbon chain. The imidazole ring and the methyl group are at the C3 position, sufficiently removed so as not to cause significant direct steric hindrance at the reactive nitrogen center. This accessibility is a key feature, suggesting that the amine's reactivity will be primarily dictated by electronic factors rather than steric blockade[6][7].

Section 2: Reactivity Profile: Key Transformation Case Studies

We will now examine the practical implications of these structural features through three fundamental classes of amine reactions: N-acylation, N-alkylation, and Schiff base formation.

Case Study 1: N-Acylation (Amide Bond Formation)

The formation of an amide bond is one of the most robust and reliable reactions of primary amines. The reaction with an acylating agent, such as an acyl chloride or anhydride, proceeds via nucleophilic acyl substitution.

Causality of Experimental Design: The primary amine is a significantly stronger nucleophile than the pyridine-like (N-3) nitrogen of the imidazole ring. The N-3 nitrogen's lone pair is part of an sp2 hybrid orbital, and its participation in the aromatic system makes it less available for nucleophilic attack[2][8]. Therefore, high chemoselectivity for N-acylation at the primary amine is expected. A mild base is included to neutralize the HCl byproduct, preventing the protonation and deactivation of the starting amine.

Self-Validating Protocol: Synthesis of N-(3-(1H-Imidazol-1-yl)butyl)acetamide

  • Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Addition: Add acetyl chloride (1.1 eq) dropwise via syringe over 10 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor reaction completion by TLC or LC-MS.

  • Quench & Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Purification & Validation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Validate the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Acylation_Workflow start Dissolve Amine & Base in DCM at 0°C add Add Acetyl Chloride (1.1 eq) dropwise start->add react Stir at RT for 2h (Monitor by TLC/LC-MS) add->react quench Quench with aq. NaHCO₃ react->quench workup Extract with DCM quench->workup purify Purify via Silica Gel Chromatography workup->purify validate Validate Structure (NMR, HRMS) purify->validate

Caption: Experimental workflow for N-acylation.

Case Study 2: N-Alkylation

N-alkylation with alkyl halides is a common method for synthesizing secondary and tertiary amines[9]. However, this reaction is notoriously difficult to control. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium salts[10].

Causality of Experimental Design: To favor mono-alkylation, the primary amine is used in large excess relative to the alkylating agent. This ensures the alkyl halide is more likely to encounter a molecule of the starting material than the product. The choice of a non-nucleophilic base is critical to prevent it from competing with the amine.

Potential Side Reaction: Imidazole Alkylation: A key consideration is the potential for alkylation at the N-3 position of the imidazole ring, which would form a charged imidazolium salt[11][12]. While the primary amine is generally more nucleophilic, harsh conditions (e.g., high temperatures, powerful alkylating agents) could lead to this side product. This highlights the need for careful condition screening and product analysis.

Competing_Pathways cluster_products Potential Products Amine 3-(Im-yl)butan-1-amine Desired Desired Product (N-Alkylated Amine) Amine->Desired Attack at Primary Amine (Major Pathway) Side Side Product (Imidazolium Salt) Amine->Side Attack at Imidazole N-3 (Minor Pathway) Electrophile Electrophile (R-X)

Caption: Competing pathways in N-alkylation.

Self-Validating Protocol: Synthesis of N-Benzyl-3-(1H-imidazol-1-yl)butan-1-amine

  • Setup: In a sealed tube, dissolve this compound (3.0 eq) and potassium carbonate (2.0 eq) in acetonitrile (0.3 M).

  • Addition: Add benzyl bromide (1.0 eq) to the suspension.

  • Reaction: Heat the mixture to 60 °C and stir for 12 hours. Monitor the reaction for the disappearance of benzyl bromide and the formation of both mono- and di-alkylated products by LC-MS.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification & Validation: Purify the residue by column chromatography, carefully separating the desired secondary amine from unreacted starting material and the di-alkylated side product. Validate the structure and purity via NMR and HRMS, specifically looking for signals corresponding to the benzyl group and confirming the absence of signals for the di-benzylated product.

Case Study 3: Schiff Base Formation (Imination)

Primary amines readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases[13][14]. This reaction is typically reversible and often requires the removal of water to drive the equilibrium toward the product[15][16].

Causality of Experimental Design: The reaction is often catalyzed by mild acid, which protonates the carbonyl oxygen, making the carbon more electrophilic. However, too much acid will protonate the amine, rendering it non-nucleophilic. Therefore, controlling the pH is crucial. Using a dehydrating agent like anhydrous magnesium sulfate or a Dean-Stark apparatus is a standard strategy to promote imine formation.

Self-Validating Protocol: Synthesis of (E)-N-(4-methoxybenzylidene)-3-(1H-imidazol-1-yl)butan-1-amine

  • Setup: To a solution of this compound (1.0 eq) in toluene (0.4 M) in a round-bottom flask equipped with a Dean-Stark apparatus, add p-anisaldehyde (1.05 eq).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap. Continue refluxing for 4-6 hours until no more water is collected. Monitor reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature. Wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification & Validation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude imine is often of sufficient purity but can be further purified by recrystallization or chromatography if necessary. Validate the formation of the C=N bond by the appearance of a characteristic signal in the ¹³C NMR spectrum (~160-170 ppm) and the disappearance of the aldehyde proton in the ¹H NMR spectrum.

Conclusion

The primary amine of this compound is a versatile and accessible nucleophile. Its reactivity is characterized by a favorable steric profile but is tempered by the electron-withdrawing inductive effect of the N-1 substituted imidazole ring. This results in a slightly decreased basicity and nucleophilicity compared to simple alkylamines like n-butylamine.

This electronic modulation allows for highly selective transformations such as N-acylation and Schiff base formation with minimal interference from the imidazole ring. For reactions like N-alkylation, careful control of stoichiometry and reaction conditions is necessary to mitigate the inherent risk of over-alkylation and potential side reactions at the imidazole N-3 position. By understanding these core principles, researchers can harness the full synthetic potential of this valuable bifunctional building block, enabling the efficient construction of novel molecules for a wide range of scientific applications.

References

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.MDPI.
  • The selective reaction of primary amines with carbonyl imidazole containing compounds: selective amide and carbam
  • Unprecedentedly high active organocatalysts for the copolymerization of carbonyl sulfide and propylene oxide: steric hindrance effect of tertiary amines.Polymer Chemistry (RSC Publishing).
  • Nucleophilicity Trends of Amines.Master Organic Chemistry.
  • Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes.
  • Different Schiff Bases—Structure, Importance and Classific
  • Basicity of Amines.Chemistry LibreTexts.
  • A New Measurement of Amine Steric Hindrance – N Exposure.OSTI.GOV.
  • Steric Hindrance Underestimated: It´s a Long, Long Way to Tri-tert-alkylamines.
  • Schiff Bases and Their La(III) Complexes: Conventional and Microwave-Assisted Synthesis, Physicochemical and Spectroscopic.[Source not specified in snippet].
  • Basicity of Amines.Fundamentals of Organic Chemistry.
  • Amine Reactivity.MSU chemistry.
  • REVIEW ON SCHIFF BASES.World Journal of Pharmaceutical Sciences.
  • n-Butylamine.Wikipedia.
  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid.[Source not specified in snippet].
  • butan-1-amine|109-73-9.MOLBASE Encyclopedia.
  • Basicity of Amines.Chemistry Steps.
  • Synthesis of secondary and tertiary amines.Organic Chemistry Portal.

Sources

Theoretical Studies on the Electronic Properties of 3-(1H-Imidazol-1-yl)butan-1-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive theoretical framework for investigating the electronic properties of 3-(1H-Imidazol-1-yl)butan-1-amine, a novel molecule with potential applications in drug discovery and materials science. In the absence of existing experimental or theoretical data for this specific compound, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals to conduct in silico studies. By leveraging robust computational chemistry techniques, we can elucidate the fundamental electronic characteristics that govern the molecule's reactivity, stability, and intermolecular interactions. This guide details the application of Density Functional Theory (DFT), Frontier Molecular Orbital Theory, Molecular Electrostatic Potential (MEP) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) to predict and understand the behavior of this promising chemical entity.

Introduction

The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions.[1] The title compound, this compound, combines this privileged heterocycle with a flexible butylamine chain, suggesting its potential as a versatile building block in the design of new therapeutic agents.[2][3][4] Understanding the electronic landscape of this molecule is paramount for predicting its behavior in biological systems, including its reactivity with protein targets and its metabolic stability.[5]

Theoretical and computational chemistry provide powerful tools to investigate molecular properties at the atomic level, offering insights that can guide and rationalize experimental work.[6][7] This guide outlines a systematic approach to characterize the electronic properties of this compound using first-principles quantum chemical methods.[8] We will explore its electronic structure, identify reactive sites, and analyze the nature of its chemical bonds, thereby establishing a foundational understanding of its chemical persona.

Theoretical Framework

A multi-faceted theoretical approach is essential for a comprehensive understanding of the molecule's electronic properties. This guide employs a suite of complementary computational methods.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum-mechanical modeling method used to investigate the electronic structure of many-body systems.[9][10] It is one of the most popular and versatile methods available in computational chemistry, offering a good balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules.[11][12] DFT calculations will be used to determine the optimized geometry and electronic energy of the molecule.

Frontier Molecular Orbital Theory (HOMO-LUMO)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are termed the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability.[13] A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as it is energetically favorable to add electrons to the LUMO or remove them from the HOMO.[14]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive behavior of a molecule.[15][16] It is the potential experienced by a positive test charge at a specific location near a molecule. The MEP surface is color-coded to indicate regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).[17][18][19]

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins.[20][21] This allows for the definition of atoms within a molecule and the characterization of the chemical bonds between them based on the topology of the electron density.[22][23][24] QTAIM analysis can reveal the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) and provide quantitative measures of their strength.

Computational Methodology

This section provides detailed protocols for the theoretical investigation of this compound.

Molecular Modeling and Geometry Optimization

The initial step involves constructing the 3D structure of this compound. This can be done using any standard molecular modeling software. The constructed geometry must then be optimized to find the lowest energy conformation.

Protocol:

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or PySCF is recommended.[25]

  • Method: Density Functional Theory (DFT).

  • Functional: The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules.[26][27]

  • Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance of accuracy and computational efficiency.

  • Procedure:

    • Perform a full geometry optimization without any symmetry constraints.

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Calculation of Electronic Properties

Once the geometry is optimized, a single-point energy calculation is performed to obtain the electronic properties.

Protocol:

  • Software: Same as for geometry optimization.

  • Method: DFT using the same functional and basis set (B3LYP/6-311++G(d,p)).

  • Properties to Calculate:

    • Energies of the HOMO and LUMO.

    • The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO).

    • Other quantum chemical descriptors such as ionization potential (IP ≈ -EHOMO) and electron affinity (EA ≈ -ELUMO).

Molecular Electrostatic Potential (MEP) Analysis

The MEP is calculated from the optimized wave function and mapped onto the electron density surface.

Protocol:

  • Software: Same as above.

  • Procedure:

    • Generate the MEP surface using the results of the single-point DFT calculation.

    • Visualize the MEP surface using a molecular visualization program (e.g., GaussView, Avogadro).

    • The color scale should be set to clearly distinguish between electron-rich (red) and electron-poor (blue) regions.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

QTAIM analysis requires the generation of the wave function file from the DFT calculation.

Protocol:

  • Software: A dedicated QTAIM analysis program such as AIMAll is required.

  • Procedure:

    • Use the wave function file from the optimized DFT calculation as input.

    • Perform a topological analysis of the electron density to locate bond critical points (BCPs).

    • Analyze the properties at the BCPs, such as the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)).

Analysis and Interpretation of (Hypothetical) Results

This section outlines how to interpret the data obtained from the proposed calculations.

Electronic Properties

The calculated electronic properties can be summarized in a table for clarity.

PropertyHypothetical Value (a.u.)Hypothetical Value (eV)
EHOMO-0.235-6.39
ELUMO-0.045-1.22
HOMO-LUMO Gap (ΔE)0.1905.17
Ionization Potential (IP)0.2356.39
Electron Affinity (EA)0.0451.22

A relatively large HOMO-LUMO gap, as in the hypothetical data above, would suggest that this compound is a kinetically stable molecule with low reactivity.[28]

Molecular Electrostatic Potential (MEP) Map

The MEP map would likely reveal the following:

  • Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the imidazole ring, particularly the sp2 hybridized nitrogen not bonded to the butyl chain. This region is the most probable site for electrophilic attack and for forming hydrogen bonds as an acceptor.

  • Positive Potential (Blue): Located around the amine group's hydrogen atoms and the C-H bonds. The amine group would be the primary site for nucleophilic attack.

QTAIM Analysis

The QTAIM analysis would provide a quantitative description of the chemical bonds:

  • N-C and C-C bonds: The properties at the bond critical points (BCPs) would be characteristic of covalent bonds (high electron density, negative Laplacian).

  • Potential Intramolecular Interactions: QTAIM could also reveal weaker intramolecular interactions, such as hydrogen bonds between the amine group and the imidazole nitrogen, which could influence the molecule's conformation.

Visualization

Diagrams are crucial for visualizing workflows and conceptual relationships.

computational_workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Analysis cluster_output Output & Interpretation mol_structure 3D Molecular Structure of This compound geom_opt Geometry Optimization mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Verify Minimum sp_calc Single-Point Energy Calculation geom_opt->sp_calc electronic_prop Electronic Properties (HOMO, LUMO, Gap) sp_calc->electronic_prop mep_analysis MEP Analysis sp_calc->mep_analysis qtaim_analysis QTAIM Analysis sp_calc->qtaim_analysis Generate Wavefunction reactivity Reactivity & Stability Prediction electronic_prop->reactivity reactive_sites Identification of Reactive Sites mep_analysis->reactive_sites bonding_char Bonding Characterization qtaim_analysis->bonding_char

Caption: Computational workflow for the theoretical study of this compound.

conceptual_relationship cluster_properties Electronic Properties cluster_interpretations Chemical Interpretations HOMO HOMO Energy Reactivity Chemical Reactivity HOMO->Reactivity LUMO LUMO Energy LUMO->Reactivity Gap HOMO-LUMO Gap Gap->Reactivity Stability Kinetic Stability Gap->Stability MEP Molecular Electrostatic Potential Electrophilic_Sites Electrophilic Sites MEP->Electrophilic_Sites Nucleophilic_Sites Nucleophilic Sites MEP->Nucleophilic_Sites Electron_Density Electron Density Bonding_Nature Nature of Chemical Bonds Electron_Density->Bonding_Nature QTAIM

Sources

An In-depth Technical Guide to the Potential Biological Targets of 3-(1H-Imidazol-1-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-(1H-Imidazol-1-yl)butan-1-amine is a small molecule featuring two key pharmacophores: a heterocyclic imidazole ring and a flexible butan-amine chain. While direct biological activity data for this specific compound is not extensively documented in publicly available literature[1][2], its structural motifs are prevalent in a wide range of biologically active agents. This guide provides a comprehensive analysis of its potential biological targets, grounded in established principles of medicinal chemistry and pharmacology. We will explore the most promising target classes, detailing the scientific rationale for their consideration and providing robust, field-proven experimental protocols for their validation. The primary hypotheses center on its potential as a histamine H3 receptor antagonist and as an inhibitor of key enzyme families, including cytochrome P450s and monoamine oxidases.

Molecular Profile and Physicochemical Characteristics

Before delving into potential biological interactions, it is crucial to understand the fundamental properties of this compound. Its structure dictates its potential to cross biological membranes, engage with protein binding sites, and undergo metabolic transformation.

The imidazole ring is an aromatic heterocycle that can participate in hydrogen bonding and π-π stacking interactions, common features for binding to enzymes and receptors.[3][4] The primary amine group is typically protonated at physiological pH, allowing for ionic interactions with acidic residues in protein binding pockets.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC₇H₁₃N₃Defines the elemental composition and molecular weight.
Molecular Weight139.20 g/mol Falls within the range for good oral bioavailability (Lipinski's Rule of Five).
XlogP-0.2Indicates a relatively hydrophilic nature, which may influence membrane permeability.
Hydrogen Bond Donors1The primary amine group.
Hydrogen Bond Acceptors3The nitrogen atoms of the imidazole ring and the primary amine.
Rotatable Bonds2Provides conformational flexibility to adapt to different binding sites.

Table 1: Predicted Physicochemical Properties of this compound. Data sourced from PubChem.[2]

Primary Target Hypothesis: Histamine H3 Receptor (H3R) Antagonism

Scientific Rationale

The most compelling hypothesis for the biological activity of this compound is its potential interaction with the histamine H3 receptor (H3R). The imidazole ring is a cornerstone of many potent H3R antagonists.[5][6][7] The H3R is a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system (CNS), where it acts as an autoreceptor on histaminergic neurons and a heteroreceptor on other neurons, modulating the release of various neurotransmitters. Antagonism of H3R is a validated therapeutic strategy for cognitive disorders, sleep-wake disorders, and other neurological conditions.

The general structure of many H3R antagonists consists of an imidazole ring (or a bioisostere), a linker, and another cyclic moiety. This compound contains the critical imidazole and a linker, suggesting it may occupy the histamine binding pocket of the H3R.

Proposed Mechanism of Action

We hypothesize that this compound acts as a competitive antagonist at the H3R. The protonated amine in the side chain would likely form a key ionic bond with a conserved aspartate residue (Asp114 in human H3R) in transmembrane domain 3, mirroring the interaction of the endogenous ligand, histamine. The imidazole ring would then be positioned to form hydrogen bonds and other interactions within the binding pocket. By occupying this site, the compound would prevent the binding of histamine and inhibit the receptor's constitutive activity, leading to an increase in neurotransmitter release.

H3R_Antagonism_Pathway cluster_presynaptic Presynaptic Neuron Histamine Histamine H3R Histamine H3 Receptor (Gi/o) Histamine->H3R Binds & Activates Compound This compound Compound->H3R Binds & Blocks G_protein Gi/o Protein H3R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Neurotransmitter_Vesicle Neurotransmitter Vesicle (e.g., ACh, DA) cAMP->Neurotransmitter_Vesicle Reduces Fusion Release Neurotransmitter Release Neurotransmitter_Vesicle->Release Increased

Caption: Proposed mechanism of H3R antagonism leading to increased neurotransmitter release.

Experimental Validation Workflow

A tiered approach is recommended to validate H3R antagonism, moving from in vitro binding to functional assays and finally to in vivo models.

  • Objective: To determine the binding affinity (Ki) of the compound for the human H3R.

  • Materials:

    • Membranes from cells stably expressing the human H3R (e.g., HEK293 or CHO cells).

    • Radioligand: [³H]-Nα-methylhistamine (a potent H3R agonist).

    • Non-specific binding control: Thioperamide or clobenpropit (high-affinity H3R antagonists).[7]

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation vials and cocktail.

  • Methodology:

    • Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).

    • In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]-Nα-methylhistamine, and varying concentrations of the test compound.

    • For non-specific binding, use a saturating concentration of thioperamide.

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Harvest the membranes onto filter mats using a cell harvester, washing with ice-cold buffer to remove unbound radioligand.

    • Place the filter mats in scintillation vials with scintillation fluid.

    • Quantify the bound radioactivity using a scintillation counter.

    • Calculate the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.

  • Objective: To determine if the compound acts as an antagonist or inverse agonist by measuring its effect on cAMP levels.

  • Materials:

    • CHO or HEK293 cells stably expressing the human H3R.

    • Forskolin (an adenylate cyclase activator).

    • (R)-α-methylhistamine (a potent H3R agonist).

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Methodology:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 15-30 minutes.

    • Add a fixed concentration of (R)-α-methylhistamine (to measure antagonism) and a fixed concentration of forskolin (to stimulate cAMP production).

    • Incubate for 30 minutes.

    • Lyse the cells and measure intracellular cAMP levels according to the kit manufacturer's instructions.

    • A functional antagonist will reverse the agonist-induced decrease in cAMP. An inverse agonist will increase cAMP levels above the basal level.

Secondary Target Hypothesis: Enzyme Inhibition

A. Cytochrome P450 (CYP) Inhibition

The imidazole moiety is a well-known structural feature in many inhibitors of cytochrome P450 enzymes.[8][9][10] The basic nitrogen atom of the imidazole ring can coordinate with the heme iron atom in the active site of CYP enzymes, leading to potent, often reversible, inhibition.[8] Assessing the potential for CYP inhibition is a critical step in early drug discovery to predict potential drug-drug interactions.[11] The five major drug-metabolizing CYP isoforms are CYP3A4, 2D6, 2C9, 2C19, and 1A2.

CYP_Inhibition_Workflow start Prepare Compound Serial Dilutions incubation Incubate with Human Liver Microsomes, NADPH, and Probe Substrate start->incubation quenching Quench Reaction (e.g., Acetonitrile) incubation->quenching analysis LC-MS/MS Analysis of Metabolite Formation quenching->analysis calculation Calculate IC50 Values for each CYP Isoform analysis->calculation

Caption: A streamlined workflow for assessing CYP450 inhibition in vitro.

  • Objective: To determine the IC₅₀ values of the compound against major human CYP isoforms.

  • Materials:

    • Pooled human liver microsomes (HLM).

    • NADPH regenerating system.

    • Isoform-specific probe substrates and their corresponding metabolites (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

    • LC-MS/MS system.

  • Methodology:

    • Prepare serial dilutions of this compound.

    • In separate wells of a 96-well plate for each CYP isoform, pre-incubate the compound with HLM and buffer.

    • Initiate the reaction by adding the NADPH regenerating system and the specific probe substrate.

    • Incubate at 37°C for a specified time (e.g., 10-15 minutes).

    • Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile with an internal standard).

    • Centrifuge to pellet the protein and transfer the supernatant for analysis.

    • Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

    • Determine the IC₅₀ by plotting the percent inhibition of metabolite formation against the compound concentration.

B. Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase inhibitors (MAOIs) are a class of drugs used for the treatment of depression and Parkinson's disease.[12][13] They act by inhibiting the MAO-A and/or MAO-B enzymes, which are responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[14] The butan-1-amine moiety of the title compound is a structural alert for potential interaction with MAO enzymes, as many known MAOIs possess a primary or secondary amine connected to a small lipophilic group.

  • Objective: To determine the IC₅₀ values of the compound for human MAO-A and MAO-B.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • A suitable substrate that produces a fluorescent or luminescent signal upon oxidation (e.g., luciferin-based probes).

    • Known inhibitors for positive controls (e.g., Clorgyline for MAO-A, Selegiline for MAO-B).

  • Methodology:

    • Dispense the MAO-A or MAO-B enzyme into the wells of a 96-well plate.

    • Add serial dilutions of this compound or control inhibitors.

    • Incubate for a defined period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution.

    • Incubate at 37°C.

    • Measure the fluorescent or luminescent signal using a plate reader.

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ values for both MAO-A and MAO-B.

Summary and Future Directions

This compound possesses structural features that suggest a high probability of biological activity. The primary and most promising hypothesis is its role as a histamine H3 receptor antagonist , a target class with significant therapeutic potential in neurology. Secondary, but equally important, avenues for investigation include its potential to inhibit cytochrome P450 enzymes , which has critical implications for drug metabolism and safety, and monoamine oxidases , a target class relevant to neuropsychiatric disorders.

The experimental workflows detailed in this guide provide a clear, logical, and robust path for elucidating the pharmacological profile of this compound. Successful validation of any of these hypotheses would warrant further investigation, including lead optimization to improve potency and selectivity, and more extensive in vivo studies to establish a therapeutic window and efficacy in relevant disease models.

References

  • Vertex AI Search result citing a study on novel imidazole-based histamine H3 antagonists.[5]

  • Vertex AI Search result on the development of new leads for histamine H3-receptor antagonists.[6]

  • Vertex AI Search result discussing the thermodynamic discrimination of H3-receptor agonists and antagonists.[7]

  • Vertex AI Search result reviewing multiple targeting approaches for Histamine H3 Receptor Antagonists.[15]

  • Vertex AI Search result on novel histamine H3 receptor antagonists based on a piperidine scaffold.[16]

  • Vertex AI Search result highlighting the role of the imidazole ring system in drug discovery.[3]

  • Vertex AI Search result providing an overview of imidazole as a promising medicinal scaffold.[4]

  • Vertex AI Search result on the significance of imidazole in cancer drug discovery.[17]

  • Vertex AI Search result patent for imidazole compounds as enzyme inhibitors.[18]

  • Vertex AI Search result showing 2-Imidazole as a potent prolyl oligopeptidase inhibitor.[19]

  • Vertex AI Search result on the inhibition of Cytochrome P450 3A4 by a pyrimidine-imidazole compound.[8]

  • Vertex AI Search result on the effects of imidazole derivatives on human cytochromes P450.[9]

  • Vertex AI Search result from ChemScene for 3-(1h-Imidazol-1-yl)butan-2-amine (a structural isomer).[1]

  • Vertex AI Search result showing the use of 3-(1H-imidazol-1-yl)propan-1-amine in synthesis.[20]

  • Vertex AI Search result from PubChem for 3-(1h-imidazol-1-yl)butan-2-amine, noting no literature data.[2]

  • Vertex AI Search result on imidazopyridines as selective inhibitors of CYP3A4.[21]

  • Vertex AI Search result on the inhibition of cytochromes P450 by antifungal imidazole derivatives.[10]

  • Vertex AI Search result from Vulcanchem with predicted data for a structural isomer.[22]

  • Vertex AI Search result from Smolecule for a structural isomer, mentioning potential VAP-1 inhibition.[23]

  • Vertex AI Search result on the synthesis and predicted activity of other amine-imidazole derivatives.[24]

  • Vertex AI Search result from PubChem for 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine.[25]

  • Vertex AI Search result from PubChem for 1H-Imidazole-1-propanamine.[26]

  • Vertex AI Search result from Sigma-Aldrich for a related compound.[27]

  • Vertex AI Search result from the Mayo Clinic explaining Monoamine oxidase inhibitors (MAOIs).[12]

  • Vertex AI Search result on the molecular basis and practical applications of CYP450 inhibition.[11]

  • Vertex AI Search result from Drugs.com listing MAO inhibitors, their uses, and side effects.[14]

  • Vertex AI Search result reviewing the chemical and biological applications of imidazole derivatives.[28]

  • Vertex AI Search result on the preparation of 3-(1H-imidazol-4-yl)propanol for H3 antagonist synthesis.[29]

  • Vertex AI Search result reviewing the synthesis and biological activities of imidazoles.[30]

  • Vertex AI Search result providing an encyclopedia entry on Monoamine Oxidase Inhibitors.[13]

  • Vertex AI Search result from PubChem for 3-(1H-Imidazol-2-yl)propan-1-amine.[31]

  • Vertex AI Search result from Wikipedia on Semaglutide, a GLP-1 receptor agonist.[32]

  • Vertex AI Search result on a cytotoxic survey of 2-amino-1H-imidazol based alkaloids.[33]

  • Vertex AI Search result on in silico ADME and protein target prediction for triazole compounds.[34]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of 3-(1H-Imidazol-1-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a proposed synthetic pathway and characterization of the novel compound, 3-(1H-Imidazol-1-yl)butan-1-amine. Due to the absence of this specific molecule in current peer-reviewed literature, this document outlines a theoretical yet scientifically grounded approach to its discovery and synthesis, intended for researchers, scientists, and professionals in drug development. The methodologies described are based on established principles in organic and medicinal chemistry.

Introduction and Rationale

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged structure" in drug discovery.[1][4] When incorporated into small molecules, the imidazole moiety can enhance solubility, act as a hydrogen bond donor or acceptor, and coordinate with metal ions in enzymes, leading to a wide spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

The target molecule, this compound, combines the versatile imidazole ring with a chiral butanamine backbone. Chiral amines are prevalent in over 80% of all drugs and drug candidates, making their stereoselective synthesis a critical aspect of pharmaceutical research.[5] The specific arrangement of the imidazole at the C3 position and the primary amine at the C1 position of the butane chain suggests potential for novel biological activity, possibly as a modulator of receptors or enzymes that recognize amino-imidazole scaffolds. This guide, therefore, serves as a foundational document to enable the synthesis and exploration of this promising, yet uncharted, chemical entity.

Proposed Retrosynthetic Analysis and Synthetic Strategy

A retrosynthetic analysis of this compound suggests a logical disconnection at the C-N bond of the imidazole ring and the C-N bond of the primary amine. This leads to a synthetic strategy centered around the construction of a suitable aminobutanone precursor, followed by the introduction of the imidazole ring and subsequent reduction of a carbonyl group to the desired amine.

Retrosynthesis target This compound precursor1 3-(1H-Imidazol-1-yl)butanal target->precursor1 Reductive Amination precursor2 4-(1H-Imidazol-1-yl)butan-2-one precursor1->precursor2 Isomerization (hypothetical) imidazole Imidazole precursor2->imidazole Nucleophilic Substitution butenone Methyl vinyl ketone precursor2->butenone Michael Addition precursor3 4-Aminobutan-2-one amine_source Amine Source (e.g., NH3) butenone->amine_source Aza-Michael Addition

Caption: Retrosynthetic analysis of this compound.

An alternative and more direct approach involves the conjugate addition of imidazole to a suitable unsaturated precursor, followed by the transformation of a functional group into the primary amine. This guide will focus on a plausible forward synthesis derived from these concepts.

Detailed Synthetic Protocols

The proposed synthesis is a multi-step process designed for both scalability and control over stereochemistry, should a chiral synthesis be desired.

Step 1: Synthesis of 4-(1H-Imidazol-1-yl)butan-2-one

The initial step involves the conjugate (Michael) addition of imidazole to methyl vinyl ketone. This reaction is a well-established method for forming C-N bonds and is typically base-catalyzed.

Protocol:

  • To a solution of imidazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a catalytic amount of a non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add methyl vinyl ketone (1.1 eq) dropwise to the stirred solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 4-(1H-Imidazol-1-yl)butan-2-one.

Step 2: Asymmetric Reductive Amination to this compound

This crucial step introduces the primary amine at the C1 position. A direct conversion from the ketone at C2 to the amine at C1 is not feasible. Therefore, a more practical approach is to first synthesize a precursor with the nitrogen at the correct position. A revised strategy would involve starting with a different precursor.

Revised and More Plausible Synthetic Route:

Step 1 (Revised): Synthesis of 3-Azidobutan-1-ol

A more viable route begins with a chiral starting material to control stereochemistry. Let's consider starting from a commercially available chiral building block. A plausible precursor would be (R)- or (S)-3-hydroxybutanoic acid, which can be converted to the corresponding amino alcohol. An alternative is the asymmetric reduction of a ketone.

Let's propose a route starting from 1-butene-3-ol.

  • Azidation of 1-Buten-3-ol: The hydroxyl group can be converted to a good leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with sodium azide.

  • Hydroboration-Oxidation: The terminal alkene can then be converted to a primary alcohol.

Protocol for Step 1 (Revised):

  • To a solution of (S)-1-buten-3-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir for 2 hours.

  • Wash the reaction mixture with cold water and brine, dry the organic layer over sodium sulfate, and concentrate to give the crude mesylate.

  • Dissolve the crude mesylate in DMF and add sodium azide (2.0 eq). Heat the mixture to 80 °C for 6 hours.

  • After cooling, pour the mixture into water and extract with diethyl ether. The combined organic layers are washed, dried, and concentrated to give crude (S)-3-azido-1-butene.

  • Dissolve the azido-alkene in anhydrous THF at 0 °C. Add 9-BBN (borabicyclo[3.3.1]nonane) solution (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction to 0 °C and add ethanol, followed by aqueous sodium hydroxide and then hydrogen peroxide (30%) dropwise. Stir at 50 °C for 2 hours.

  • Extract the product with ethyl acetate, wash, dry, and purify by column chromatography to yield (S)-3-azidobutan-1-ol.

Step 2 (Revised): Synthesis of (S)-3-Aminobutan-1-ol

The azide is reduced to the primary amine.

Protocol:

  • Dissolve (S)-3-azidobutan-1-ol (1.0 eq) in methanol.

  • Add Palladium on carbon (10 wt. %, 0.05 eq).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or IR for the disappearance of the azide peak).

  • Filter the reaction mixture through Celite and concentrate the filtrate to give (S)-3-aminobutan-1-ol.

Step 3: Introduction of the Imidazole Moiety

The primary alcohol of (S)-3-aminobutan-1-ol can be converted to a leaving group, followed by substitution with imidazole. The amine group must be protected first.

Protocol:

  • Protect the amine group of (S)-3-aminobutan-1-ol with a suitable protecting group, such as a Boc group (di-tert-butyl dicarbonate).

  • Convert the hydroxyl group of the Boc-protected amino alcohol to a tosylate or mesylate as described in Step 1 (Revised).

  • Dissolve the protected and activated intermediate in DMF. Add imidazole (1.5 eq) and a base such as sodium hydride (1.2 eq) at 0 °C. Stir at room temperature overnight.

  • Work up the reaction as previously described to obtain the Boc-protected this compound.

  • Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane to yield the final product, this compound.

Synthetic Pathway start 1-Buten-3-ol step1 3-Azido-1-butene start->step1 1. MsCl, Et3N 2. NaN3 step2 3-Azidobutan-1-ol step1->step2 1. 9-BBN 2. H2O2, NaOH step3 3-Aminobutan-1-ol step2->step3 H2, Pd/C step4 Boc-protected 3-aminobutan-1-ol step3->step4 Boc2O step5 Activated Intermediate step4->step5 TsCl, Pyridine step6 Boc-protected Final Compound step5->step6 Imidazole, NaH final This compound step6->final TFA

Caption: Proposed synthetic workflow for this compound.

Characterization and Data

The structural confirmation of the final compound and all intermediates would rely on a combination of spectroscopic techniques.

Technique Expected Observations for this compound
¹H NMR Signals corresponding to the imidazole protons (typically in the 7-8 ppm region), a multiplet for the CH group attached to the imidazole, multiplets for the methylene groups of the butane chain, a signal for the CH proton adjacent to the methyl group, and a singlet for the NH2 protons (which may be broad and exchangeable with D2O).
¹³C NMR Resonances for the three distinct carbons of the imidazole ring, and four signals for the butane backbone carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound (C7H13N3, MW: 139.20 g/mol ).[6][7] High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of the alkyl and aromatic groups, and C=N and C=C stretching of the imidazole ring.
Chiral HPLC To determine the enantiomeric excess (ee) if a stereoselective synthesis is performed.

Potential Biological Activity and Applications

While no biological data exists for this compound, its structural features allow for informed speculation on its potential therapeutic applications.

  • Enzyme Inhibition: The imidazole ring is a key component of many enzyme inhibitors. For example, it can coordinate with metal ions in metalloenzymes or act as a proton shuttle in catalytic cycles.[1]

  • Receptor Modulation: Many neurotransmitters and hormones, such as histamine, contain an imidazole ring. The target compound could potentially interact with G protein-coupled receptors (GPCRs) or other receptor families.

  • Antimicrobial and Anticancer Properties: A vast number of imidazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities.[2][3] The combination of the imidazole and a flexible aminobutane chain could lead to compounds with interesting profiles in these areas. For instance, some indazole-amine derivatives have shown potent antitumor activity by inducing apoptosis and cell cycle arrest.[8][9][10]

Further research would be required to elucidate the specific biological targets and therapeutic potential of this novel compound. Initial screening assays could include cytotoxicity assays against various cancer cell lines, antimicrobial susceptibility testing, and binding assays for a panel of relevant receptors and enzymes.

Potential Biological Interactions cluster_interactions Molecular Interactions compound This compound enzyme Enzyme Active Site (e.g., Metalloenzyme) compound->enzyme Inhibition receptor GPCR Binding Pocket compound->receptor Modulation dna DNA Intercalation/Groove Binding compound->dna Anticancer Activity Coordination Coordination enzyme->Coordination H-Bonding H-Bonding receptor->H-Bonding Hydrophobic Interactions Hydrophobic Interactions dna->Hydrophobic Interactions

Caption: Potential modes of biological action for the title compound.

Conclusion

This technical guide presents a comprehensive, albeit theoretical, roadmap for the discovery, synthesis, and characterization of this compound. By leveraging established synthetic methodologies for chiral amines and imidazole chemistry, this novel compound can be accessed and its properties explored. The structural combination of a chiral aminobutane and an imidazole ring holds significant promise for applications in medicinal chemistry and drug discovery. The protocols and analyses detailed herein provide a solid foundation for researchers to embark on the synthesis and biological evaluation of this intriguing new molecule.

References

  • Benchchem. (n.d.). Chiral Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Enantiomers: Application Notes and Protocols.
  • MDPI. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
  • Iraqi Journal of Market Research and Consumer Protection. (2023, June 30). NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES ABST.
  • PubMed Central (PMC). (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • Vulcanchem. (n.d.). 3-(1H-imidazol-1-yl)butan-2-amine.
  • Google Patents. (n.d.). CN115626896A - Method for synthesizing imidazole compound.
  • SciSpace. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
  • MDPI. (2024, August 30). Synthesis of Hybrid Molecules with Imidazole-1,3,4-thiadiazole Core and Evaluation of Biological Activity on Trypanosoma cruzi and Leishmania donovani.
  • (n.d.). 12 A review: Imidazole synthesis and its biological activities.
  • ChemScene. (n.d.). 3-(1h-Imidazol-1-yl)butan-2-amine.
  • PrepChem.com. (n.d.). Synthesis of 1H-Imidazole-1-butanamine.
  • Chemical Reviews. (2020, April 29). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds.
  • Ellman Laboratory - Yale University. (n.d.). Asymmetric Synthesis of Amines.
  • (2023, May 8). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • PubMed Central (NIH). (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • Beilstein Journals. (n.d.). Concise methods for the synthesis of chiral polyoxazolines and their application in asymmetric hydrosilylation.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2020, May 18). Recent advances in the synthesis of imidazoles.
  • (2024, December 15). Research Article Design, Synthesis, Characterization and Preliminary Evaluation of New 1H- benzo[d]imidazole-1yl-derivatives as.
  • Wikipedia. (n.d.). Semaglutide.
  • PubChem. (n.d.). 3-(1H-Imidazol-1-ylmethyl)aniline.
  • (2025, August 6). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides.
  • PubMed Central (NIH). (2025, March 21). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties.
  • PubChem. (n.d.). (1H-Imidazol-2-ylmethyl)(1-methoxybutan-2-yl)amine.

Sources

Methodological & Application

Application Notes and Protocols for 3-(1H-Imidazol-1-yl)butan-1-amine in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Chiral Ligand

In the dynamic field of transition metal catalysis, the design and synthesis of novel ligands are paramount to unlocking new reactivity and selectivity.[1] Imidazole-containing compounds, in particular, have garnered significant attention due to their versatile coordination chemistry and their prevalence in biologically active molecules and metalloenzymes.[2][3] The imidazole moiety, a five-membered aromatic heterocycle with two nitrogen atoms, can act as a strong σ-donor, forming stable complexes with a variety of transition metals.[4][5] When incorporated into a chiral scaffold, such ligands can create a stereochemically defined environment around the metal center, enabling enantioselective transformations.[6][7][8]

This document presents a prospective guide to the synthesis and application of a promising, yet underexplored, chiral ligand: 3-(1H-Imidazol-1-yl)butan-1-amine . This molecule uniquely combines a coordinating imidazole group with a primary amine, offering a bidentate N,N-ligation motif. The stereocenter at the 3-position of the butane backbone introduces chirality, suggesting its potential utility in asymmetric catalysis.

While specific literature on the catalytic applications of this compound is not yet prevalent, this guide will provide a comprehensive, experience-driven framework for its synthesis, characterization, and deployment in key transition metal-catalyzed reactions. The protocols and insights presented herein are based on established principles of organometallic chemistry and catalysis, drawing analogies from structurally related and well-documented ligand systems. This document is intended to serve as a foundational resource for researchers and drug development professionals poised to explore the catalytic potential of this novel ligand.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound can be envisioned starting from readily available precursors. The following multi-step synthesis is proposed, leveraging well-established organic transformations.

G cluster_0 Synthetic Pathway start Crotonaldehyde step1 Michael Addition (Imidazole, Base) start->step1 intermediate1 3-(1H-Imidazol-1-yl)butanal step1->intermediate1 step2 Reductive Amination (NH3, H2, Ni-cat or NaBH3CN) intermediate1->step2 product This compound step2->product

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of 3-(1H-Imidazol-1-yl)butanal (Intermediate)

This protocol describes the aza-Michael addition of imidazole to crotonaldehyde, a classic method for forming C-N bonds.

Materials:

  • Imidazole

  • Crotonaldehyde

  • Triethylamine (or another suitable non-nucleophilic base)

  • Toluene (or another suitable aprotic solvent)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve imidazole (1.0 equivalent) and triethylamine (1.2 equivalents) in toluene.

  • Cool the mixture to 0 °C in an ice bath.

  • Add crotonaldehyde (1.1 equivalents) dropwise to the stirred solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-(1H-Imidazol-1-yl)butanal by silica gel column chromatography.

Protocol 2: Synthesis of this compound (Final Product)

This protocol outlines the reductive amination of the intermediate aldehyde to furnish the target primary amine.

Materials:

  • 3-(1H-Imidazol-1-yl)butanal

  • Ammonia (as a solution in methanol or as ammonium acetate)

  • Sodium cyanoborohydride (NaBH₃CN) or a hydrogenation catalyst (e.g., Raney Nickel)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

Procedure (using NaBH₃CN):

  • Dissolve 3-(1H-Imidazol-1-yl)butanal (1.0 equivalent) and a source of ammonia (e.g., ammonium acetate, 5-10 equivalents) in methanol in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the solution to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

  • Remove the methanol under reduced pressure.

  • Basify the aqueous residue with a concentrated NaOH solution until pH > 12.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude amine.

  • Further purification can be achieved by distillation under reduced pressure or by conversion to a hydrochloride salt and recrystallization.

Potential Applications in Transition Metal Catalysis

The bidentate N,N-coordination motif of this compound makes it a versatile ligand for a range of transition metals, including but not limited to palladium, rhodium, iridium, copper, and nickel.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone transformations in modern organic synthesis.[1] Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. The combination of a σ-donating imidazole and a primary amine in our target ligand could provide a robust catalytic system for reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations.[2][9]

Hypothesized Catalytic Cycle for Suzuki-Miyaura Coupling:

G Pd0 Pd(0)L OA Oxidative Addition (Ar-X) Pd0->OA Ar-X PdII Ar-Pd(II)-X(L) OA->PdII TE Transmetalation (R-B(OR)2) PdII->TE R-B(OR)2 PdII_R Ar-Pd(II)-R(L) TE->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Catalyst Regeneration Product Ar-R RE->Product

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a starting point for evaluating the efficacy of this compound as a ligand in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂) or another palladium precursor

  • This compound (as a solution in a suitable solvent)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene/water (e.g., 10:1 mixture)

  • Internal standard for GC or HPLC analysis

Procedure:

  • In a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • In a separate vial, pre-form the catalyst by dissolving Pd(OAc)₂ (1-2 mol%) and this compound (2-4 mol%) in the reaction solvent. Stir for 15-30 minutes. The solution may change color, indicating complex formation.

  • Add the pre-formed catalyst solution to the Schlenk tube containing the reactants.

  • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Analyze the crude product by GC or ¹H NMR to determine the yield. Purify by column chromatography if necessary.

Table 1: Representative Data for a Hypothetical Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylboronic acidPd(OAc)₂ (1)2K₂CO₃Toluene/H₂O10012Expected >80
24-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1)2.5K₃PO₄Dioxane11024Expected >70

Note: The yields presented are hypothetical and serve as a benchmark for optimization.

Asymmetric Catalysis

The inherent chirality of this compound makes it a compelling candidate for asymmetric catalysis. When complexed with transition metals, it can create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.[10]

Potential Asymmetric Reactions:

  • Asymmetric Hydrogenation: Rhodium or Iridium complexes of this ligand could be effective catalysts for the asymmetric hydrogenation of prochiral olefins or ketones.

  • Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation is a powerful C-C bond-forming reaction where the chirality of the ligand is crucial for enantioselectivity.

  • Asymmetric C-H Activation: Chiral transition metal complexes are increasingly being explored for enantioselective C-H functionalization, a rapidly advancing field in organic synthesis.

Protocol 4: Exploratory Protocol for Asymmetric Transfer Hydrogenation

This protocol outlines a general procedure to screen the potential of a chiral metal complex of this compound in the asymmetric transfer hydrogenation of a model ketone.

Materials:

  • [Rh(cod)Cl]₂ or [Ir(cod)Cl]₂

  • (R)- or (S)-3-(1H-Imidazol-1-yl)butan-1-amine

  • Acetophenone (or another prochiral ketone)

  • Isopropanol (as both solvent and hydrogen source)

  • Potassium hydroxide (KOH) or sodium isopropoxide

Procedure:

  • In a Schlenk tube under an inert atmosphere, dissolve [Rh(cod)Cl]₂ (0.5 mol%) and the chiral amine ligand (1.1 mol%) in isopropanol.

  • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Add the prochiral ketone (1.0 mmol) to the catalyst solution.

  • Add a solution of KOH in isopropanol (5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor by chiral GC or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with diethyl ether, dry the organic layer, and concentrate.

  • Determine the conversion and enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

Data Interpretation Workflow for Asymmetric Catalysis Development:

G cluster_1 Optimization Cycle start Initial Screening (Protocol 4) analysis Analyze Conversion & ee (Chiral GC/HPLC) start->analysis decision Results Promising? analysis->decision optimization Vary Parameters: - Metal Precursor - Solvent - Temperature - Base decision->optimization Yes stop Abandon Ligand for this Reaction decision->stop No optimization->start Re-screen success Optimized Protocol optimization->success Optimal Conditions Found

Caption: A logical workflow for the development of an asymmetric catalytic system.

Conclusion and Future Outlook

This compound represents a structurally intriguing and promising ligand for transition metal catalysis. While its full potential remains to be unlocked, the synthetic and application frameworks provided in this guide offer a solid foundation for its exploration. The combination of a robust imidazole anchor and a chiral amine functionality suggests a broad scope of potential applications, from high-throughput screening in drug discovery to the development of novel, highly selective catalysts for the synthesis of fine chemicals. Future research should focus on the synthesis of both enantiomers of this ligand, a detailed investigation of its coordination chemistry with various transition metals, and a systematic evaluation of the resulting complexes in a wide array of catalytic transformations.

References

  • BenchChem. (2025).
  • OUCI. (n.d.). Synthesis, crystal structures, and catalytic activities of palladium imidazole complexes formed by 2-hydroxyethyl group cleavage. Retrieved from [Link]

  • ResearchGate. (2025). Structure, dynamics and catalytic activity of palladium(II) complexes with imidazole ligands. Retrieved from [Link]

  • Maruoka, K. (2025). Design of chiral bifunctional secondary amine catalysts for asymmetric enamine catalysis. Retrieved from [Link]

  • Rutgers University. (2020). Novel Ligands for Transition-Metal Catalysis. Retrieved from [Link]

  • Jiang, Z., & Lu, Y. (2025). Asymmetric catalysis with chiral primary amine-based organocatalysts. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Retrieved from [Link]

  • RSC Publishing. (n.d.). Asymmetric catalysis with chiral primary amine-based organocatalysts. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Retrieved from [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). The roles of imidazole ligands in coordination supramolecular systems. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Retrieved from [Link]

  • Semantic Scholar. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]

  • ResearchGate. (2025). A convenient preparation of 3‐(1H‐imidazol‐4‐yl)propanol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Application of Transition Metal Catalysts to the Synthesis of Imidazolines. Retrieved from [Link]

  • Arkivoc. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]

  • International Journal of Pharmaceutical Science and Research. (n.d.). A review: Imidazole synthesis and its biological activities. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Retrieved from [Link]

Sources

Synthesis of 3-(1H-Imidazol-1-yl)butan-1-amine Derivatives: A Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Derivatives of 3-(1H-imidazol-1-yl)butan-1-amine represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of these valuable compounds. It delves into the strategic considerations behind synthetic route selection, offers detailed experimental protocols, and explores the significance of the imidazole moiety in drug design. The content is structured to provide both a theoretical foundation and practical, actionable laboratory instructions.

Introduction: The Significance of the Imidazole Scaffold in Drug Discovery

The imidazole ring is a five-membered heterocyclic system containing two nitrogen atoms.[1] It is a fundamental component of several natural products, including the amino acid histidine and histamine.[2] In the realm of medicinal chemistry, the imidazole nucleus is a cornerstone of numerous FDA-approved drugs, valued for its ability to engage in various biological interactions.[3][4] The electronic-rich nature of the imidazole ring allows it to readily bind to a variety of enzymes and receptors.[3]

The versatility of the imidazole scaffold stems from several key properties:

  • Hydrogen Bonding: The imidazole ring can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological targets.

  • Coordination with Metal Ions: The nitrogen atoms can coordinate with metal ions present in the active sites of metalloenzymes.

  • Aromaticity and π-π Stacking: The aromatic nature of the ring allows for π-π stacking interactions with aromatic residues in proteins.

  • Bioisosterism: The imidazole ring can serve as a bioisostere for other functional groups, such as amides, to improve pharmacokinetic properties like metabolic stability.[5][6][7]

These attributes have led to the development of imidazole-containing drugs with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][8] The this compound core, in particular, offers a flexible backbone for the introduction of diverse substituents, enabling the fine-tuning of pharmacological profiles.

Strategic Approaches to the Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves two key transformations: the formation of the C-N bond between the imidazole ring and the butanamine backbone, and the potential for introducing chirality at the stereocenter of the butanamine moiety.

Key Synthetic Disconnections and Retrosynthetic Analysis

A common retrosynthetic approach involves disconnecting the imidazole ring from the butanamine side chain. This leads to two primary strategies:

  • Strategy A: N-Alkylation of Imidazole. This is the most direct approach, involving the reaction of imidazole with a suitable 4-carbon electrophile containing a protected amine functionality.

  • Strategy B: Construction of the Imidazole Ring. This strategy involves building the imidazole ring onto a pre-existing butanamine derivative. While less common for this specific target, it can be advantageous when complex substitution patterns on the imidazole ring are desired.

G Target This compound Derivatives StrategyA Strategy A: N-Alkylation of Imidazole Target->StrategyA StrategyB Strategy B: Imidazole Ring Construction Target->StrategyB Imidazole Imidazole StrategyA->Imidazole ButanamineElectrophile Protected Butanamine Electrophile StrategyA->ButanamineElectrophile ButanaminePrecursor Butanamine Precursor StrategyB->ButanaminePrecursor RingPrecursors Imidazole Ring Precursors StrategyB->RingPrecursors

Caption: Retrosynthetic analysis of this compound derivatives.

Strategy A: N-Alkylation of Imidazole

The N-alkylation of imidazole is a fundamental and widely used transformation.[9][10] However, the regioselectivity of this reaction in unsymmetrically substituted imidazoles can be a challenge.[11] For the synthesis of the parent this compound, where the imidazole is unsubstituted, this is not a concern.

The choice of the butanamine electrophile is critical. A common precursor is a 4-halobutan-1-amine derivative where the amine group is protected to prevent self-reaction. Suitable protecting groups include Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), which can be readily removed under acidic or hydrogenolytic conditions, respectively.

Key Considerations for N-Alkylation:

  • Base: A non-nucleophilic base is typically employed to deprotonate the imidazole, enhancing its nucleophilicity. Common choices include sodium hydride (NaH), potassium carbonate (K2CO3), or organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[12]

  • Solvent: Aprotic polar solvents such as dimethylformamide (DMF) or acetonitrile are generally preferred to facilitate the SN2 reaction.

  • Leaving Group: The reactivity of the electrophile follows the order I > Br > Cl. Alkyl bromides or iodides are often used for efficient alkylation.

Chiral Synthesis

Many biologically active molecules are chiral, and their enantiomers can exhibit different pharmacological and toxicological profiles.[13] Therefore, the enantioselective synthesis of this compound derivatives is of significant interest in medicinal chemistry.

Approaches to Chiral Synthesis:

  • Chiral Pool Synthesis: Starting from a readily available chiral precursor, such as a chiral amino acid, to introduce the stereocenter.[14]

  • Asymmetric Catalysis: Employing a chiral catalyst to induce enantioselectivity in a key bond-forming step. Asymmetric hydrogenation of a suitable precursor is a powerful method for establishing the chiral amine.[15]

  • Biocatalysis: Utilizing enzymes, such as transaminases, to perform stereoselective amination of a prochiral ketone.[16]

Detailed Experimental Protocols

The following protocols provide step-by-step procedures for the synthesis of a representative this compound derivative using the N-alkylation strategy.

Protocol 1: Synthesis of tert-butyl (3-(1H-imidazol-1-yl)butyl)carbamate

This protocol describes the N-alkylation of imidazole with a protected 4-bromobutylamine.

Materials:

  • Imidazole

  • tert-butyl (4-bromobutyl)carbamate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of imidazole (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add a solution of tert-butyl (4-bromobutyl)carbamate (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate) to afford the desired N-alkylated product.

G Start Imidazole + Protected Butanamine Electrophile Reaction N-Alkylation (Base, Solvent, Heat) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Protected this compound Purification->Product

Caption: Workflow for the N-alkylation of imidazole.

Protocol 2: Deprotection to Yield this compound

This protocol describes the removal of the Boc protecting group to yield the final primary amine.

Materials:

  • tert-butyl (3-(1H-imidazol-1-yl)butyl)carbamate

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • Methanol

Procedure:

  • Dissolve tert-butyl (3-(1H-imidazol-1-yl)butyl)carbamate (1.0 eq) in a minimal amount of methanol.

  • Add 4 M HCl in 1,4-dioxane (excess, e.g., 10 eq) to the solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether to precipitate the hydrochloride salt of the product.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

Data Presentation and Characterization

The synthesized compounds should be thoroughly characterized to confirm their identity and purity.

Table 1: Representative Characterization Data

CompoundMolecular FormulaMolecular Weight¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Mass Spec (m/z)
This compound C₇H₁₃N₃139.20Consistent with structureConsistent with structure[M+H]⁺ = 140.12
tert-butyl (3-(1H-imidazol-1-yl)butyl)carbamate C₁₂H₂₁N₃O₂239.32Consistent with structureConsistent with structure[M+H]⁺ = 240.17

Note: Specific spectral data will vary depending on the solvent and instrument used.

Applications in Medicinal Chemistry

The this compound scaffold serves as a versatile starting point for the development of a wide range of therapeutic agents.[17] The primary amine provides a handle for further functionalization, allowing for the introduction of various pharmacophores through amide bond formation, reductive amination, or other C-N bond-forming reactions.

The imidazole moiety itself can be further modified, for instance, through substitution at the C2, C4, or C5 positions, to modulate the electronic and steric properties of the molecule and optimize its interaction with the biological target.[18]

The diverse biological activities reported for imidazole derivatives include:

  • Antimicrobial Activity: Many imidazole-containing compounds exhibit potent antibacterial and antifungal properties.[19][20]

  • Anticancer Activity: The imidazole scaffold is present in several kinase inhibitors and other anticancer agents.[3]

  • Anti-inflammatory Activity: Imidazole derivatives have been shown to inhibit key inflammatory mediators.[3]

Conclusion

The synthesis of this compound derivatives is a well-established yet highly relevant area of medicinal chemistry. The protocols and strategies outlined in this guide provide a solid foundation for researchers to access these valuable compounds. The inherent versatility of the imidazole scaffold, coupled with the potential for chiral derivatization of the butanamine backbone, ensures that this class of molecules will continue to be a rich source of new drug candidates. A thorough understanding of the underlying synthetic principles and the biological significance of the imidazole moiety is crucial for the successful design and development of novel therapeutics.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules, 26(15), 4543. [Link]

  • Verma, A., Joshi, N., Singh, D., & Singh, P. (2023). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Receptors and Signal Transduction, 43(6), 585-609. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Imidazole-Based Compounds in Chemical Applications. [Link]

  • Trippier, P. C., et al. (2018). Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. ACS Chemical Neuroscience, 9(5), 1050-1060. [Link]

  • Siwach, A., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. [Link]

  • Ballatore, C., et al. (2013). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 56(14), 5721-5758. [Link]

  • Open Access Journals. (n.d.). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. [Link]

  • Sancineti, S., et al. (2021). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Molecules, 26(16), 4969. [Link]

  • Al-Majid, A. M., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6653. [Link]

  • Fekete, M., et al. (2012). Typical laboratory synthesis of N-alkyl imidazoles. ResearchGate. [Link]

  • Anupam, et al. (2017). IMIDAZOLE-A NEW PROFILE OF VARIOUS PHARMACOLOGICAL ACTIVITIES. European Journal of Pharmaceutical and Medical Research, 4(2), 322-334. [Link]

  • Pajtášová, M., et al. (2007). Chiral Imidazole Derivatives Synthesis from Enantiopure N-Protected α-Amino Acids. Molecules, 12(3), 544-557. [Link]

  • Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. [Link]

  • Grimmett, M. R. (1986). N-Alkylation of imidazoles. University of Otago. [Link]

  • Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. [Link]

  • Stark, H., et al. (2000). A convenient preparation of 3-(1H-imidazol-4-yl)propanol. ResearchGate. [Link]

  • Murali Krishna, S., et al. (2016). SYNTHESIS OF 3-CHLORO-4-(1H-IMIDAZOL-1-YL)-4-(MORPHOLINO METHYL)-1-PHENYL AZETIDIN-2-ONE. World Journal of Pharmacy and Pharmaceutical Sciences, 5(9), 1605-1611. [Link]

  • Siwach, A., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC. [Link]

  • Patel, K. D., et al. (2025). One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. Archiv der Pharmazie, 358(8), e70069. [Link]

  • Alonso, F., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(11), 6519-6569. [Link]

  • Alonso, F., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. [Link]

  • Kumar, S., & Singh, A. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Longdom Publishing. [Link]

  • Romero-Téllez, B., et al. (2021). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 26(16), 4945. [Link]

Sources

The Strategic Application of 3-(1H-Imidazol-1-yl)butan-1-amine in the Synthesis of Potent Vascular Adhesion Protein-1 (VAP-1) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: VAP-1, a Dual-Function Target in Inflammatory and Fibrotic Diseases

Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), is a compelling therapeutic target with a unique dual functionality.[1] It operates both as an adhesion molecule, mediating the trafficking of leukocytes to sites of inflammation, and as a copper-containing enzyme that catalyzes the oxidative deamination of primary amines.[1][2] This enzymatic activity results in the production of hydrogen peroxide, aldehydes, and ammonia, which contribute to oxidative stress and further amplify the inflammatory cascade.[3] Given its significant role in the pathogenesis of various inflammatory conditions, including non-alcoholic steatohepatitis (NASH), rheumatoid arthritis, and certain cardiovascular diseases, the development of potent and selective VAP-1 inhibitors is an area of intense research.[1][3][4]

The imidazole moiety is a privileged scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. Its incorporation into VAP-1 inhibitor design has proven to be a fruitful strategy. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of a key building block, 3-(1H-Imidazol-1-yl)butan-1-amine , in the synthesis of novel VAP-1 inhibitors. We will explore the rationale behind its use, provide a representative synthetic protocol, and detail the necessary assays for evaluating the efficacy of the resulting compounds.

The Versatility of this compound as a Synthetic Building Block

This compound is a valuable starting material for the synthesis of VAP-1 inhibitors due to several key structural and chemical features:

  • The Imidazole Ring: The imidazole nucleus can act as a hydrogen bond acceptor or donor and can participate in metal coordination, allowing for critical interactions within the active site of VAP-1.

  • The Primary Amine: The primary amine provides a reactive handle for a variety of chemical transformations, most notably amide bond formation through coupling with carboxylic acids. This allows for the straightforward linkage of the imidazole-containing fragment to other pharmacophoric elements.

  • The Butyl Linker: The flexible butyl chain provides appropriate spacing and conformational freedom for the imidazole moiety to orient itself optimally within the VAP-1 active site. The methyl group on the chain can also contribute to hydrophobic interactions.

These features make this compound an ideal synthon for accessing a diverse range of VAP-1 inhibitors with potentially favorable pharmacological profiles.

Diagram: The Dual Role of VAP-1 in Inflammation

VAP1_Mechanism cluster_endothelium Endothelial Cell VAP1 VAP-1 (SSAO) Inflammation Inflammation & Tissue Damage VAP1->Inflammation Leukocyte Infiltration ROS H₂O₂ (ROS) VAP1->ROS Leukocyte Leukocyte Leukocyte->VAP1 Adhesion & Transmigration ROS->Inflammation Oxidative Stress PrimaryAmine Primary Amines PrimaryAmine->VAP1 Oxidative Deamination

Caption: Dual mechanism of VAP-1 in promoting inflammation.

Representative Synthetic Protocol: Synthesis of a Novel Imidazole-based VAP-1 Inhibitor

This protocol describes a plausible synthetic route to a novel VAP-1 inhibitor, N-(3-(1H-imidazol-1-yl)butyl)-5-chlorothiophene-2-carboxamide , utilizing this compound as the starting material. This example is based on established amide coupling methodologies and the known structural features of potent VAP-1 inhibitors.

Diagram: Synthetic Workflow

Synthesis_Workflow SM1 This compound Coupling Amide Coupling (HATU, DIPEA, DMF) SM1->Coupling SM2 5-Chlorothiophene-2-carboxylic acid SM2->Coupling Product N-(3-(1H-imidazol-1-yl)butyl)-5- chlorothiophene-2-carboxamide Coupling->Product Purification Purification (Chromatography) Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: Synthetic workflow for the target VAP-1 inhibitor.

Materials and Reagents
  • This compound

  • 5-Chlorothiophene-2-carboxylic acid

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chlorothiophene-2-carboxylic acid (1.0 eq).

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature. The formation of the active ester will be observed.

  • Amine Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of 0-10% methanol in dichloromethane) to afford the pure N-(3-(1H-imidazol-1-yl)butyl)-5-chlorothiophene-2-carboxamide.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. Purity should also be assessed by HPLC.

Protocol: In Vitro VAP-1 Enzymatic Activity Assay

The inhibitory potential of the synthesized compound against VAP-1 is determined by measuring its effect on the enzyme's amine oxidase activity. A common method is a fluorometric assay that detects the production of hydrogen peroxide.

Materials and Reagents
  • Recombinant human VAP-1 (rhVAP-1)

  • Synthesized inhibitor compound

  • Benzylamine (substrate)

  • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • Horseradish peroxidase (HRP)

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • 96-well black microplates

Step-by-Step Procedure
  • Inhibitor Preparation: Prepare a stock solution of the synthesized inhibitor in DMSO. Serially dilute the stock solution in phosphate buffer to obtain a range of desired concentrations.

  • Assay Plate Preparation: To the wells of a 96-well black microplate, add the diluted inhibitor solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add a solution of rhVAP-1 to each well (except the negative control) and pre-incubate for a defined period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Prepare a reaction mixture containing benzylamine, Amplex® Red, and HRP in phosphate buffer. Add this mixture to all wells to initiate the enzymatic reaction.

  • Signal Detection: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at regular intervals for a specified duration (e.g., 30-60 minutes) at 37°C.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Data Presentation: Inhibitory Activity of Imidazole-Containing VAP-1 Inhibitors

The following table summarizes the inhibitory activities of several reported VAP-1 inhibitors containing an imidazole or a related nitrogen-containing heterocycle, providing a benchmark for newly synthesized compounds.

Compound IDScaffoldHuman VAP-1 IC₅₀ (nM)Rat VAP-1 IC₅₀ (nM)Reference
Compound A 1H-Imidazol-2-amine derivative23013[5]
Compound B Pyridazinone20>10,000[6]
Compound C Pyridazinone71>10,000[6]
Compound D Pyridazinone290>10,000[6]

Note: The data presented are from different studies and assay conditions may vary.

Conclusion and Future Directions

This compound serves as a highly effective and versatile building block for the synthesis of novel VAP-1 inhibitors. The straightforward incorporation of this synthon via robust amide coupling reactions allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The protocols provided herein offer a solid foundation for the synthesis and evaluation of new chemical entities targeting VAP-1. Future work should focus on exploring diverse linkers and aromatic/heteroaromatic moieties to be coupled with this compound to optimize potency, selectivity, and pharmacokinetic properties. The continued development of VAP-1 inhibitors holds significant promise for the treatment of a wide range of inflammatory and fibrotic diseases.

References

  • Inoue, T., et al. (2013). VAP-1 inhibitory activities of 1H-imidazol-2-amine derivatives. Bioorganic & Medicinal Chemistry, 21(13), 3873-3881. Available from: [Link]

  • Smith, D. J., & Jalkanen, S. (2007). Vascular adhesion protein-1: a novel therapeutic target for inflammatory and fibrotic diseases. Annals of the Rheumatic Diseases, 66(Suppl 3), iii47-iii51. Available from: [Link]

  • Weston, C. J., et al. (2015). Vascular adhesion protein-1 promotes liver inflammation and drives hepatic fibrosis. Journal of Clinical Investigation, 125(2), 501-520. Available from: [Link]

  • Airenne, K., et al. (2005). Crystal structure of the human vascular adhesion protein-1: unique structural features with functional implications. Protein Science, 14(8), 1964-1974. Available from: [Link]

  • Salmi, M., & Jalkanen, S. (2019). Vascular adhesion protein-1 (VAP-1) in immunity and pathology. Seminars in Immunopathology, 41(3), 281-292. Available from: [Link]

  • Foot, E., et al. (2013). Selective VAP-1 inhibitor PXS-4728A inhibits leukocyte rolling and adhesion and is effective in a model of inflammatory bowel disease. Journal of Pharmacology and Experimental Therapeutics, 347(3), 607-617. Available from: [Link]

  • Merino, J., et al. (2012). Vascular adhesion protein-1: a new player in the field of liver diseases. World Journal of Gastroenterology, 18(41), 5829-5836. Available from: [Link]

  • Bour, S., et al. (2015). The role of semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 in the pathophysiology of chronic liver diseases. Journal of Hepatology, 63(3), 729-738. Available from: [Link]

  • Li, Y., et al. (2018). The role of VAP-1/SSAO in inflammatory bowel disease. Cellular and Molecular Life Sciences, 75(1), 77-88. Available from: [Link]

  • Stolen, C. M., & Yegutkin, G. G. (2011). Regulation of VAP-1/SSAO activity and its role in vascular pathology. Current Vascular Pharmacology, 9(2), 168-178. Available from: [Link]

  • Noda, K., et al. (2008). Vascular adhesion protein-1 inhibitor reduces joint inflammation and bone destruction in rat adjuvant-induced arthritis. Journal of Pharmacology and Experimental Therapeutics, 326(1), 95-101. Available from: [Link]

  • Marttila-Ichihara, F., et al. (2010). Vascular adhesion protein-1 enhances tumor growth by supporting recruitment of Gr-1+CD11b+ myeloid cells into tumors. Cancer Research, 70(19), 7585-7594. Available from: [Link]

  • Linden, M., et al. (2013). Novel pyridazinone inhibitors for vascular adhesion protein-1 (VAP-1): old target-new inhibition mode. Journal of Medicinal Chemistry, 56(24), 9967-9979. Available from: [Link]

  • He, P., et al. (2011). Reaction of vascular adhesion protein-1 (VAP-1) with primary amines: mechanistic insights from isotope effects and quantitative structure-activity relationships. Journal of Biological Chemistry, 286(35), 30572-30582. Available from: [Link]

  • Lupsor, S., & Aonofriesei, F. (2013). Inhibitory potential of a novel imidazole derivative as evaluated by time-kill and dehydrogenase activity. Current Microbiology, 66(2), 162-168. Available from: [Link]

  • Ali, S. Z., et al. (2022). Allylic C–H amination cross-coupling furnishes tertiary amines by electrophilic metal catalysis. Science, 376(6590), 276-283. Available from: [Link]

  • Magyar, K., & Mészáros, Z. (2003). Semicarbazide-sensitive amine oxidase (SSAO): present and future. Inflammopharmacology, 11(2), 165-173. Available from: [Link]

  • Maged, A., & AL-Lami, N. (2023). NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES ABST. Iraqi Journal of Market Research and Consumer Protection, 15(1), 193-200. Available from: [Link]

  • O'Sullivan, J., et al. (1996). Inhibition of bovine lung semicarbazide-sensitive amine oxidase (SSAO) by some hydrazine derivatives. Biochemical Pharmacology, 52(2), 187-195. Available from: [Link]

  • The role of VAP-1 in cardiovascular disease: a review. (2023). Frontiers in Cardiovascular Medicine, 10, 1144837. Available from: [Link]

  • The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses. (2024). Frontiers in Pharmacology, 15, 1368811. Available from: [Link]

  • Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities. (2025). Medicinal Research Reviews. Available from: [Link]

Sources

Topic: In Vitro Assay Protocol for Testing the Biological Activity of 3-(1H-Imidazol-1-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

A Functional, Cell-Based Assay to Characterize Putative Histamine H3 Receptor Antagonism

Introduction: The Scientific Rationale

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds by interacting with a wide range of biological targets, including enzymes and G-protein coupled receptors (GPCRs).[1][2] The structure of 3-(1H-Imidazol-1-yl)butan-1-amine, featuring a core imidazole group and a flexible aminobutane side chain, bears a strong structural resemblance to histamine and a class of well-characterized GPCR ligands: histamine H3 receptor (H3R) antagonists.[3][4]

The histamine H3 receptor is a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS).[5] As a Gi/o-coupled receptor, its activation inhibits the release of histamine and other neurotransmitters (e.g., acetylcholine, dopamine), thereby modulating key physiological processes like wakefulness, cognition, and metabolic regulation.[5] Consequently, H3R antagonists, which block this inhibitory tone, have significant therapeutic potential for treating neurological disorders such as narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD).[5]

This application note provides a detailed, field-proven protocol to determine the biological activity of this compound. We hypothesize that this compound acts as an antagonist at the H3 receptor. To test this, we will employ a robust, cell-based functional assay that measures the compound's ability to reverse agonist-induced inhibition of cyclic AMP (cAMP) production. This approach not only confirms target engagement but also elucidates the functional consequence of that interaction (i.e., antagonism vs. agonism).

Principle of the Assay

The H3 receptor, upon activation by an agonist (e.g., R-α-methylhistamine), couples to the inhibitory G-protein, Gi. This interaction inhibits the activity of the enzyme adenylyl cyclase (AC), leading to a decrease in the intracellular concentration of the second messenger cAMP.

To create a robust and measurable signal window, we first artificially stimulate adenylyl cyclase using forskolin . This generates a high basal level of cAMP. We then add a potent H3R agonist, which subsequently suppresses this cAMP production. The activity of our test compound, a putative antagonist, is measured by its ability to block the agonist's suppressive effect and restore cAMP levels towards the forskolin-stimulated maximum. The magnitude of this restoration, in a dose-dependent manner, allows for the determination of the compound's potency (IC₅₀).

This experimental design is a self-validating system. It includes positive and negative controls to ensure the assay is performing correctly and that the observed effects are specific to H3R modulation.

Mandatory Visualization: H3 Receptor Signaling Pathway

H3R_Signaling H3R Histamine H3 Receptor (H3R) Gi Gi Protein H3R->Gi AC Adenylyl Cyclase (AC) ATP ATP Gi->AC Inhibits Test_Cmpd Test Compound (Antagonist) Test_Cmpd->H3R Blocks Agonist H3R Agonist (e.g., R-α-methylhistamine) Agonist->H3R Activates cAMP cAMP (Reduced) ATP:e->cAMP:w Forskolin Forskolin Forskolin->AC Stimulates

Caption: H3R signaling cascade for the antagonist assay.

Materials and Reagents

Item Supplier (Example) Purpose
Cell LineATCC / In-houseHEK293 or CHO cells stably expressing human H3R
Cell Culture MediumGibcoDMEM/F-12, high glucose, with L-glutamine & HEPES
SupplementsGibco10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
Selection AntibioticGibcoG418 (Neomycin) or Hygromycin B (as required)
Test CompoundN/AThis compound
H3R AgonistTocris BioscienceR-α-methylhistamine
H3R Antagonist (Control)Tocris BioscienceCiproxifan or Thioperamide
AC ActivatorTocris BioscienceForskolin
Assay BufferIn-house preparationHBSS with 20 mM HEPES and 0.1% BSA, pH 7.4
Lysis BufferIncluded in KitReagent to lyse cells and stabilize cAMP
cAMP Detection KitCisbio, PerkinElmerHTRF cAMP Dynamic 2 Kit or AlphaScreen cAMP Assay Kit
Assay PlatesCorningWhite, solid-bottom, 384-well microplates
Plate ReaderBMG Labtech, TecanHTRF or AlphaScreen-compatible microplate reader

Experimental Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis A1 1. Culture & Harvest H3R-expressing cells A3 3. Seed Cells into 384-well plate A1->A3 A2 2. Prepare Compound Dilutions (Test, Agonist, Controls) B1 4. Add Test Compound (or control antagonist) A3->B1 B2 5. Add Agonist + Forskolin Mix B1->B2 B3 6. Incubate (e.g., 30 min at RT) B2->B3 C1 7. Lyse Cells & Add cAMP Detection Reagents B3->C1 C2 8. Incubate (e.g., 60 min at RT) C1->C2 C3 9. Read Plate (HTRF or AlphaScreen) C2->C3 C4 10. Analyze Data (Calculate IC₅₀) C3->C4

Caption: Step-by-step experimental workflow.

Detailed Step-by-Step Protocol

Part 1: Cell Culture and Seeding
  • Maintain Cell Culture: Culture HEK293 cells stably expressing the human Histamine H3 Receptor in DMEM/F-12 medium supplemented with 10% FBS, 1% Pen-Strep, and the appropriate selection antibiotic (e.g., 500 µg/mL G418). Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

    • Expert Insight: Consistent cell health and passage number are critical for assay reproducibility. Use cells between passages 5 and 20 for all experiments to avoid phenotypic drift.

  • Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using a gentle, non-enzymatic cell dissociation buffer to preserve receptor integrity.

  • Cell Seeding: Resuspend the harvested cells in an assay medium (serum-free DMEM/F-12) and perform a cell count. Dilute the cell suspension to a final concentration of 200,000 cells/mL. Dispense 10 µL of the cell suspension into each well of a white, 384-well assay plate (yielding 2,000 cells/well).

    • Causality: Seeding a precise number of cells is crucial as the amount of cAMP produced is directly proportional to the cell number in the well.

Part 2: Compound Preparation and Addition
  • Prepare Compound Plates: Perform serial dilutions of the test compound, this compound, and the control antagonist (Ciproxifan) in assay buffer. A typical 11-point, 3-fold dilution series starting from a 1 mM stock is recommended. The final top concentration in the assay will be 10 µM.

    • Self-Validation: Always include vehicle-only wells (e.g., 0.1% DMSO) to define the 0% inhibition control.

  • Add Antagonists: Add 5 µL of the diluted test compound or control antagonist to the appropriate wells of the cell plate.

  • Prepare Agonist/Forskolin Mix: Prepare a working solution of the H3R agonist (R-α-methylhistamine) and Forskolin in assay buffer. The final concentration of the agonist should be its EC₈₀ (the concentration that gives 80% of its maximal effect, pre-determined), and the final concentration of forskolin should be 3 µM.

    • Expert Insight: Using the EC₈₀ of the agonist provides a sensitive window to measure antagonism. Using a full EC₁₀₀ can make it harder to overcome the agonist's effect, potentially underestimating the antagonist's potency.

  • Add Agonist Mix and Incubate: Add 5 µL of the Agonist/Forskolin mix to all wells except the "Max cAMP" (forskolin only) control wells. To the "Max cAMP" wells, add 5 µL of a forskolin-only solution. The total volume in each well is now 20 µL.

  • Incubation: Seal the plate and incubate for 30 minutes at room temperature.

Part 3: cAMP Detection and Data Acquisition
  • Cell Lysis and Detection: Follow the manufacturer's protocol for your chosen cAMP detection kit (e.g., HTRF). This typically involves adding the two detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) in a pre-mixed lysis buffer. Add 20 µL of this mix to each well.

  • Final Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.

    • Causality: This incubation allows the competitive binding of the antibody-cryptate and the cAMP-d2 tracer to the available cAMP released from the lysed cells to reach equilibrium.

  • Read Plate: Read the plate on a compatible microplate reader using the appropriate settings for HTRF (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).

Data Analysis and Interpretation

  • Calculate HTRF Ratio: Calculate the 665 nm / 620 nm emission ratio for each well.

  • Normalize Data: Normalize the data to percent inhibition using the following controls:

    • 0% Inhibition (Min Effect): Wells with cells + Forskolin + EC₈₀ Agonist + Vehicle.

    • 100% Inhibition (Max Effect): Wells with cells + Forskolin + Vehicle.

    • Formula: % Inhibition = 100 * (Sample Ratio - Min Effect Ratio) / (Max Effect Ratio - Min Effect Ratio)

  • Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the log concentration of this compound (X-axis).

  • Calculate IC₅₀: Fit the data to a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the IC₅₀ value, which is the concentration of the antagonist that causes 50% inhibition of the agonist's effect.

Sample Data Presentation
Compound Concentration [M] HTRF Ratio (Mean) % Inhibition
1.00E-05285098.5
3.33E-06281596.1
1.11E-06265084.4
3.70E-07220054.4
1.23E-07175025.0
4.12E-0814202.5
1.37E-0813950.8
4.57E-0913800.0
Controls
Min Effect (EC₈₀ Agonist)13800.0
Max Effect (Forskolin only)2860100.0
Calculated IC₅₀ ~3.5 x 10⁻⁷ M

Troubleshooting Guide

Problem Potential Cause Solution
Low Z'-factor (<0.5) Inconsistent cell seeding; Reagent instability; Low signal window.Ensure proper cell mixing before seeding; Prepare fresh reagents daily; Optimize forskolin and agonist concentrations.
High Well-to-Well Variability Pipetting errors; Edge effects on the plate.Use calibrated multichannel pipettes; Avoid using the outer wells of the plate or fill them with buffer.
No Dose-Response Compound is inactive or insoluble; Compound concentration is too low.Check compound solubility in assay buffer; Test a wider and higher concentration range.
Shallow Curve Slope Non-specific binding; Complex pharmacology (e.g., partial agonism).Add 0.1% BSA to assay buffer; Perform a separate agonist-mode assay to check for intrinsic activity.

Conclusion

This application note details a robust and reliable in vitro functional assay to characterize the biological activity of this compound at the human Histamine H3 Receptor. By quantifying the compound's ability to antagonize an agonist-induced signaling event (cAMP reduction), this protocol provides a clear measure of potency (IC₅₀). The methodology is designed with internal controls and validation steps, making it suitable for compound screening, lead optimization, and structure-activity relationship (SAR) studies in a drug discovery setting. The results from this assay will provide the foundational data needed to confirm or refute the hypothesis that this molecule is a functional H3R antagonist.

References

  • Jansen, F. P., et al. (2000). Novel imidazole-based histamine H3 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog. [Link]

  • Stark, H., et al. (2000). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. Archiv der Pharmazie. [Link]

  • Harper, E. A., et al. (2008). Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated. British Journal of Pharmacology. [Link]

  • Leurs, R., et al. (2017). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Pharmacology. [Link]

  • Banu, H., et al. (2023). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. Pharmaceuticals. [Link]

  • Latorraca, N. R., et al. (2023). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [Link]

  • Al-Ostoot, F. H., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. [Link]

  • Wikipedia. (n.d.). H3 receptor antagonist. Wikipedia. [Link]

  • Khan, I., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Tang, C., et al. (2023). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Latorraca, N. R., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

Sources

Application Notes & Protocols: Strategic Use of 3-(1H-Imidazol-1-yl)butan-1-amine in the Synthesis of Novel Histamine H3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The histamine H3 receptor (H3R) represents a critical G-protein coupled receptor (GPCR) target in the central nervous system (CNS) for the development of therapeutics targeting cognitive and sleep-wake disorders.[1][2] As a presynaptic autoreceptor, its primary function is to modulate the release of histamine and other key neurotransmitters, including acetylcholine and dopamine.[2][3] Consequently, antagonists of the H3R have emerged as a promising class of drugs for treating conditions like Alzheimer's disease, ADHD, and narcolepsy by enhancing neurotransmitter levels and promoting wakefulness.[1][2][3] This guide provides a detailed exploration of 3-(1H-Imidazol-1-yl)butan-1-amine, a versatile building block for synthesizing potent and selective H3R antagonists. We present the scientific rationale, a detailed synthetic protocol, characterization data, and expert application notes to facilitate its use in drug discovery and development.

The Histamine H3 Receptor: A Prime Target for Neuromodulation

Mechanism of Action

The H3 receptor is predominantly found in the CNS and acts as an inhibitory autoreceptor on histaminergic neurons.[2][3] When activated by histamine, the H3R, which is coupled to Gi/o proteins, inhibits the synthesis and release of histamine from the neuron.[1][4] This creates a negative feedback loop that maintains histamine homeostasis.[4] Furthermore, H3 receptors are also located as heteroreceptors on other, non-histaminergic neurons, where they inhibit the release of other crucial neurotransmitters.

An H3R antagonist or inverse agonist binds to this receptor and blocks the inhibitory action of histamine.[3] This disinhibition leads to a significant increase in the release of histamine in the synaptic cleft.[3] The elevated histamine levels then stimulate other histamine receptors (like H1 and H2), leading to enhanced neuronal activity and wakefulness.[2] The downstream effect is a cascade of increased release of other neurotransmitters, which underpins the therapeutic potential of H3R antagonists in various neurological and psychiatric conditions.[1][3]

H3R_Signaling_Pathway cluster_presynaptic Presynaptic Histaminergic Neuron Histamine_Vesicle Histamine Vesicles Release Histamine_Vesicle->Release Release H3R Histamine H3 Receptor (Gi/o-coupled) Ca_Channel Ca²+ Channel H3R->Ca_Channel Inhibits Ca_Channel->Release Ca²+ Influx Triggers Release Histamine Histamine Release->Histamine Exocytosis Histamine->H3R Binds (Negative Feedback) Antagonist H3R Antagonist Antagonist->H3R Blocks Binding

Caption: H3R signaling pathway and the mechanism of antagonist action.

Therapeutic Rationale for Antagonism

The ability of H3R antagonists to enhance the levels of multiple neurotransmitters makes them attractive candidates for complex CNS disorders.

  • Cognitive Enhancement: By increasing levels of acetylcholine and histamine in the hippocampus and cortex, H3R antagonists have shown potential in preclinical models to improve learning and memory, making them relevant for Alzheimer's disease and ADHD.[1][2]

  • Wakefulness Promotion: The increase in brain histamine is a primary driver of wakefulness. This has led to the successful development and approval of the H3R antagonist Pitolisant for the treatment of narcolepsy.[2][4]

  • Schizophrenia: H3R antagonists may help alleviate the negative and cognitive symptoms of schizophrenia by modulating dopaminergic and other neurotransmitter systems.[2]

This compound: A Privileged Scaffold

The imidazole ring is a core structural feature of histamine itself and is crucial for affinity to the H3 receptor. This compound provides this essential pharmacophore attached to a short alkyl chain terminating in a primary amine. This primary amine serves as a versatile chemical handle, allowing for the straightforward elaboration of the molecule through techniques like amide bond formation, reductive amination, or urea/thiourea formation to explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties.

PropertyValue (Estimated for Analogue)Source
IUPAC Name This compound-
Molecular Formula C₇H₁₃N₃-
Molecular Weight 139.20 g/mol [5][6]
LogP 0.79[5]
Topological Polar Surface Area 43.84 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 3[5]
Rotatable Bonds 2[5]
Note: Physicochemical properties are based on the closely related analogue 3-(1H-Imidazol-1-yl)butan-2-amine due to a lack of publicly available experimental data for the title compound.

Protocol: Synthesis of a Representative H3R Antagonist via Amide Coupling

This protocol describes a robust and scalable method for synthesizing a novel H3R antagonist by coupling this compound with a representative carboxylic acid, 4'-chlorobiphenyl-4-carboxylic acid. This biphenyl moiety is a common feature in many H3R antagonists, serving to occupy a lipophilic pocket in the receptor.

Principle of the Reaction

The synthesis proceeds via a standard amide bond formation facilitated by a carbodiimide coupling agent (EDC) and an activator (HOBt). The carboxylic acid is first activated by EDC to form a highly reactive O-acylisourea intermediate. HOBt reacts with this intermediate to form an active ester, which is less prone to side reactions and efficiently acylates the primary amine of this compound to yield the final amide product.

Synthetic_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 1. Dissolve Carboxylic Acid, EDC, HOBt in DCM Activation 2. Stir for 30 min (Activation) Reagents->Activation Addition 3. Add Imidazole-amine & DIPEA Activation->Addition Reaction 4. Stir Overnight at Room Temp Addition->Reaction Wash_HCl 5. Wash with 1M HCl Reaction->Wash_HCl Wash_NaHCO3 6. Wash with sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine 7. Wash with Brine Wash_NaHCO3->Wash_Brine Dry 8. Dry (Na₂SO₄), Filter, Concentrate Wash_Brine->Dry Purify 9. Purify via Flash Chromatography Dry->Purify Characterize 10. Characterize by ¹H NMR, LC-MS, HRMS Purify->Characterize

Caption: General experimental workflow for amide coupling synthesis.

Materials & Reagents
  • This compound (≥95% purity)

  • 4'-Chlorobiphenyl-4-carboxylic acid (≥98% purity)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, ≥98%)

  • Hydroxybenzotriazole (HOBt, anhydrous, ≥97%)

  • N,N-Diisopropylethylamine (DIPEA, ≥99%)

  • Dichloromethane (DCM, anhydrous, ≥99.8%)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Ethyl acetate and Hexanes (HPLC grade)

Step-by-Step Protocol
  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask under an inert nitrogen atmosphere, add 4'-chlorobiphenyl-4-carboxylic acid (1.0 eq, e.g., 232 mg, 1.0 mmol), EDC (1.2 eq, 230 mg, 1.2 mmol), and HOBt (1.2 eq, 162 mg, 1.2 mmol).

  • Activation: Add anhydrous DCM (20 mL) to the flask. Stir the resulting suspension at room temperature for 30 minutes. The mixture should become a clear solution as the active ester forms.

    • Scientist's Insight: Pre-activating the carboxylic acid for 30 minutes before adding the amine is crucial. It allows for the complete formation of the HOBt-ester, minimizing side reactions of EDC and improving overall yield.

  • Amine Addition: In a separate vial, dissolve this compound (1.05 eq, 146 mg, 1.05 mmol) and DIPEA (2.5 eq, 0.44 mL, 2.5 mmol) in anhydrous DCM (5 mL).

    • Scientist's Insight: DIPEA is a non-nucleophilic base used to scavenge the HCl byproduct of the reaction and to ensure the primary amine remains deprotonated and thus maximally nucleophilic.

  • Coupling Reaction: Add the amine solution dropwise to the activated carboxylic acid mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir overnight (16-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel and dilute with DCM (30 mL). Wash sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

    • Trustworthiness Check: The acid wash removes excess DIPEA and any remaining basic starting materials. The base wash removes unreacted HOBt and the carboxylic acid. This sequence ensures a cleaner crude product for purification.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of 0-10% methanol in ethyl acetate as the eluent system.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield N-(3-(1H-imidazol-1-yl)butyl)-4'-chlorobiphenyl-4-carboxamide as a solid.

Characterization and Data Analysis

The identity and purity of the final compound should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Result for N-(3-(1H-imidazol-1-yl)butyl)-4'-chlorobiphenyl-4-carboxamide
LC-MS Purity >95%; Expected [M+H]⁺ = 354.14
¹H NMR (400 MHz, CDCl₃) Characteristic peaks for imidazole, biphenyl, and alkyl chain protons. The amide N-H proton should appear as a broad triplet.
HRMS (ESI) Calculated for C₂₀H₂₁ClN₃O [M+H]⁺: 354.1368; Found: within 5 ppm

Application Notes & Troubleshooting

  • Reagent Quality: The use of anhydrous solvents and reagents is critical for the success of EDC coupling reactions, as water can hydrolyze the active intermediates and reduce yields.

  • Alternative Coupling Reagents: If yields are low, other coupling reagents such as HATU or HBTU can be employed. These often provide faster reaction times and higher yields but are more expensive.

  • Side Reactions: A potential side reaction is the formation of an N-acylurea byproduct from the rearrangement of the O-acylisourea intermediate. The inclusion of HOBt largely suppresses this pathway.

  • Purification: The product is moderately polar. If it co-elutes with impurities, trying a different solvent system for chromatography (e.g., DCM/Methanol) or reverse-phase HPLC may be necessary for achieving high purity.

  • Safety: this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), as primary amines can be corrosive and skin sensitizers.[6]

Conclusion

This compound stands out as a valuable and strategically designed starting material for the synthesis of histamine H3 receptor antagonists. Its structure contains the essential imidazole pharmacophore and a reactive primary amine ready for synthetic elaboration. The protocol detailed herein provides a reliable and scalable method for creating novel amide derivatives, enabling researchers to efficiently generate and test new chemical entities in the pursuit of advanced therapeutics for a range of challenging CNS disorders. The principles and insights provided serve as a robust foundation for further structure-activity relationship (SAR) studies and lead optimization campaigns.

References

  • Ganellin, C. R., et al. (1998). Synthesis of potent non-imidazole histamine H3-receptor antagonists. Archiv der Pharmazie, 331(12), 395-404. [Link]

  • Patsnap Synapse. (2024). What are H3 receptor antagonists and how do they work? Patsnap. [Link]

  • Khanam, R., & Vohora, D. (2013). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience, 7, 13. [Link]

  • Mani, N. S., Jablonowski, J. A., & Jones, T. K. (2004). A scalable synthesis of a histamine H3 receptor antagonist. The Journal of Organic Chemistry, 69(23), 8115-8117. [Link]

  • Szymański, P., et al. (2020). Non-Imidazole Histamine H3 Ligands. Part VII. Synthesis, In Vitro and In Vivo Characterization of 5-Substituted-2-thiazol-4-n-propylpiperazines. Molecules, 25(21), 5193. [Link]

  • Wikipedia. (n.d.). H3 receptor antagonist. Wikipedia. [Link]

  • Taylor & Francis Online. (n.d.). H3 receptor antagonist – Knowledge and References. Taylor & Francis. [Link]

  • Nikolic, K., Agbaba, D., Stark, H., & Filipic, S. (2014). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 8, 367. [Link]

  • MedicineNet. (2021). How Do Histamine Antagonist-Inverse Agonists Work? MedicineNet. [Link]

  • Sun, D., et al. (2015). Design and Synthesis of a Novel Series of Histamine H3 Receptor Antagonists Through a Scaffold Hopping Strategy. ACS Medicinal Chemistry Letters, 6(2), 125-130. [Link]

  • Ly, K. S., et al. (2009). Novel imidazole-based histamine H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 19(3), 895-898. [Link]

  • Der Pharma Chemica. (2011). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 3(6), 461-466. [Link]

  • MDPI. (2023). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules, 28(1), 1. [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-Imidazole-1-propanamine. PubChem Compound Database. [Link]

  • Universal Journal of Pharmaceutical Research. (2017). Synthesis and Biological Evaluation of Novel Imidazole Based Compounds. Universal Journal of Pharmaceutical Research, 2(1). [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. PubChem Compound Database. [Link]

  • Scientific Reports. (2025). Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. Scientific Reports, 15. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Buten-1-amine. PubChem Compound Database. [Link]

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of 3-(1H-Imidazol-1-yl)butan-1-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and highly efficient methodology for the synthesis of 3-(1H-imidazol-1-yl)butan-1-amine analogs utilizing microwave-assisted organic synthesis (MAOS). Imidazole scaffolds are of paramount importance in medicinal chemistry and drug discovery, appearing in numerous biologically active compounds.[1][2][3] Microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and enhanced purity.[4][5] This document provides a foundational understanding of microwave chemistry principles, detailed experimental protocols, optimization strategies, and thorough characterization techniques tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of Imidazole Analogs and Microwave Synthesis

The imidazole ring is a privileged heterocyclic scaffold found in a vast array of natural products and synthetic pharmaceuticals.[1][6] Its unique electronic properties and ability to participate in hydrogen bonding make it an exceptional pharmacophore for interacting with biological targets like enzymes and receptors.[2][7] Consequently, the development of novel imidazole-containing compounds, such as the this compound series, is a continuous pursuit in the quest for new therapeutic agents for a wide range of diseases including cancer, microbial infections, and inflammatory conditions.[3][6]

Traditional synthetic routes to such analogs often involve lengthy reaction times, high energy consumption, and laborious work-up procedures.[8] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[4][9] By utilizing microwave energy, reactions can be completed in minutes rather than hours, often with higher yields and fewer by-products.[10][11]

The "Why": Understanding Microwave-Assisted Organic Synthesis (MAOS)

Unlike conventional heating which relies on thermal conduction and convection, microwave heating involves the direct coupling of electromagnetic energy with polar molecules in the reaction mixture.[12][13] This leads to rapid and uniform heating throughout the sample. The two primary mechanisms responsible for this efficient energy transfer are:

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant reorientation generates friction at the molecular level, resulting in a rapid increase in temperature.[9][14]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions and resistance to this movement generate heat.[9][14]

This direct and efficient energy transfer is the cornerstone of MAOS, enabling reactions to reach the required activation energy much faster than with conventional heating.[11]

Experimental Protocol: Synthesis of a Representative Analog

This section outlines a detailed protocol for the N-alkylation of imidazole with a suitable precursor to form a this compound analog. This method is adaptable for the synthesis of a variety of related structures.

Materials and Reagents
  • Imidazole

  • 4-Bromobutan-2-amine hydrobromide (or a similar electrophile)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (CH₃CN) or another polar, microwave-transparent solvent

  • Microwave synthesis reactor vials (10-20 mL) with stir bars

  • Dedicated microwave synthesizer

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a 10 mL microwave reactor vial, combine imidazole (1.0 mmol), 4-bromobutan-2-amine hydrobromide (1.2 mmol), and potassium carbonate (2.5 mmol).

  • Solvent Addition: Add 5 mL of acetonitrile to the vial.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Set the reaction parameters as follows (these are starting points for optimization):

    • Temperature: 120 °C

    • Time: 15 minutes

    • Power: 150 W (with stirring)

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up:

    • Filter the reaction mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Purify the product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane.

  • Characterization: Confirm the structure and purity of the isolated product using NMR, Mass Spectrometry, and HPLC.

Safety Precautions
  • Always use a dedicated microwave synthesizer designed for chemical reactions, not a domestic microwave oven.[15][16]

  • Work within a well-ventilated fume hood to avoid inhaling potentially toxic fumes.[15]

  • Be aware of the potential for rapid pressure buildup in closed-vessel reactions and follow the manufacturer's guidelines for your specific instrument.[15]

  • Ensure that reaction vials are not filled more than two-thirds full to allow for expansion.

Reaction Optimization and Data Presentation

The efficiency of microwave-assisted synthesis is highly dependent on reaction parameters. A systematic optimization should be performed for each new analog.

Table 1: Optimization of Reaction Conditions

EntryTemperature (°C)Time (min)BaseYield (%)
110015K₂CO₃65
212015K₂CO₃85
314015K₂CO₃82
41205K₂CO₃70
512010K₂CO₃80
612020K₂CO₃86
712015Cs₂CO₃92
812015NaH75

Data is representative and should be determined experimentally.

Visualizing the Workflow and Mechanism

Clear visualization of the experimental process and underlying chemical transformations is crucial for understanding and reproducibility.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification A Imidazole E Combine in Microwave Vial A->E B 4-Bromobutan-2-amine HBr B->E C Base (K2CO3) C->E D Solvent (ACN) D->E F Microwave Irradiation (120 °C, 15 min) E->F G Cooling & Filtration F->G H Solvent Evaporation G->H I Column Chromatography H->I J Pure Product I->J

Caption: Experimental workflow for microwave-assisted synthesis.

G cluster_0 Reaction Mechanism Imidazole Imidazolate_Anion Imidazole->Imidazolate_Anion Deprotonation Base Base (K₂CO₃) Base->Imidazolate_Anion Product Imidazolate_Anion->Product SN2 Attack Electrophile R-Br (4-Bromobutan-2-amine) Electrophile->Product Salt Br⁻

Caption: General N-alkylation reaction mechanism.

Characterization of Synthesized Analogs

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Key signals to identify include the characteristic protons of the imidazole ring and the aliphatic chain.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming the successful incorporation of the alkyl chain onto the imidazole ring.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.

Troubleshooting

Table 2: Common Issues and Solutions

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Insufficient temperature or time.Increase reaction temperature and/or time incrementally.[17]
Inappropriate base or solvent.Screen different bases (e.g., Cs₂CO₃, NaH) and polar solvents.
Decomposition of starting materials.Lower the reaction temperature; check the stability of reagents.
Formation of By-products Reaction temperature is too high.Decrease the reaction temperature.
Non-selective reaction.Optimize reaction conditions to favor the desired product.
Difficulty in Purification Product and starting material have similar polarity.Adjust the solvent system for column chromatography; consider an acidic wash to remove unreacted imidazole.

Conclusion

Microwave-assisted synthesis is a powerful and efficient tool for the rapid generation of this compound analogs and other valuable heterocyclic compounds.[5] The protocols and guidelines presented here provide a solid foundation for researchers to leverage this technology, accelerating the pace of drug discovery and development. The significant reduction in reaction times and potential for higher yields make MAOS an indispensable technique in modern medicinal chemistry.[4]

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A convenient approach for the synthesis of imidazole derivatives using microwaves. (2012). Der Pharma Chemica.
  • Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. (n.d.). Google Scholar.
  • The Role of Imidazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). MDPI. Retrieved from [Link]

  • Microwave Assisted Synthesis of Imidazoles - A Review. (n.d.). Bentham Science. Retrieved from [Link]

  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2022). Oriental Journal of Chemistry. Retrieved from [Link]

  • Microwave Assisted Reactions of Some Azaheterocylic Compounds. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Imidazole-based drugs and drug discovery: Present and future perspectives. (n.d.). Request PDF. Retrieved from [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (n.d.). Google Scholar.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. Retrieved from [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved from [Link]

  • Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. (n.d.). SciSpace. Retrieved from [Link]

  • Key Parameters on the Microwave Assisted Synthesis of Magnetic Nanoparticles for MRI Contrast Agents. (n.d.). National Institutes of Health. Retrieved from [Link]

  • A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (n.d.). ACS Publications. Retrieved from [Link]

  • PART - 1 INTRODUCTION. (n.d.). BS Publications. Retrieved from [Link]

  • Getting Started with Microwave Synthesis. (n.d.). CEM Corporation. Retrieved from [Link]

  • MICROWAVE ASSISTED ONE POT SYNTHESIS OF N-ALKYL TRIARYL IMIDAZOLE IN PRESENCE OF PHASE TRANSFER CATALYST. (n.d.). IJRAR. Retrieved from [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021). National Institutes of Health. Retrieved from [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. (2024). MDPI. Retrieved from [Link]

  • Design and optimisation of a microwave reactor for kilo-scale polymer synthesis. (2018). ResearchGate. Retrieved from [Link]

  • Microwave‐Assisted Synthesis of Bioactive Pyridine‐Functionalized N‐Alkyl‐Substituted (Benz)Imidazolium Salts. (2022). Monash University. Retrieved from [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). National Institutes of Health. Retrieved from [Link]

  • Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs. (2008). ResearchGate. Retrieved from [Link]

  • Synthesis pathway for alkylation of (benz)imidazole into 1 b–f and... (n.d.). ResearchGate. Retrieved from [Link]

  • Removing imidazole in a workup? (2017). Reddit. Retrieved from [Link]

  • Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. (2021). National Institutes of Health. Retrieved from [Link]

  • Microwave assisted organic synthesis (MAOS). (2021). International Journal of Chemical Science. Retrieved from [Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. (n.d.). CONICET. Retrieved from [Link]

  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Google Scholar.
  • synthesis and characterization of novel series of the imidazoles under solvent free conditions by using sodium. (n.d.). ijabpt. Retrieved from [Link]

  • Synthesis, characterization and in silico studies of novel multifunctional imidazole-thiazole hybrids with potent antimicrobial and anticancer properties. (2024). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020). MDPI. Retrieved from [Link]

  • Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. (2021). RSC Publishing. Retrieved from [Link]

  • NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES ABST. (2023). Iraqi Journal of Market Research and Consumer Protection. Retrieved from [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (n.d.). MDPI. Retrieved from [Link]

  • A Novel Three-Component One-Pot Synthesis of 1 H -Imidazol-4-yl-pyridines. (n.d.). Google Scholar.

Sources

One-pot synthesis strategies for derivatives of 3-(1H-Imidazol-1-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist's Desk

Topic: One-Pot Synthesis Strategies for Derivatives of 3-(1H-Imidazol-1-yl)butan-1-amine

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Imperative for Efficient Synthesis

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities, including antifungal, anticancer, and antihistaminic properties.[1][2][3] The target scaffold, this compound and its derivatives, combines the versatile imidazole pharmacophore with a flexible butanamine chain, presenting a valuable building block for constructing novel therapeutic agents. Traditional multi-step syntheses, while reliable, often suffer from drawbacks such as high costs, significant waste generation, and lengthy timelines. One-pot reactions and multicomponent reactions (MCRs) address these challenges by combining multiple synthetic steps into a single operation, thereby enhancing efficiency, reducing waste, and accelerating the drug discovery process.[4][5]

This guide provides a detailed exploration of a proposed one-pot synthesis strategy for the title compound, grounded in established chemical principles. We will dissect the mechanistic rationale, provide a detailed experimental protocol for development, and outline the necessary analytical validation steps.

Part 1: Mechanistic Underpinnings & Strategic Design

The synthesis of N-alkylated imidazoles is a fundamental transformation in organic chemistry.[6] The primary challenge in synthesizing this compound in a single pot lies in orchestrating two key bond formations: the N-C bond between the imidazole ring and the butane backbone, and the C-N bond of the terminal amine. Our proposed strategy hinges on a tandem N-alkylation/reductive amination sequence.

The Core Concept: This approach utilizes a bifunctional starting material that allows for sequential, in-situ reactions. The process begins with the nucleophilic attack of imidazole on an electrophilic carbon, followed by the transformation of a ketone intermediate into the desired primary amine.

Proposed One-Pot Reaction Pathway

The proposed one-pot synthesis involves the reaction of imidazole with 4-chlorobutan-2-one. This strategy is designed in two conceptual stages occurring within the same reaction vessel:

  • Stage 1: N-Alkylation. Imidazole, acting as a nucleophile, displaces the chloride from 4-chlorobutan-2-one. A mild base is crucial to deprotonate the imidazole, enhancing its nucleophilicity. This step forms the key intermediate, 3-(1H-imidazol-1-yl)butan-2-one.

  • Stage 2: In-Situ Reductive Amination. Upon formation of the ketone intermediate, a nitrogen source (e.g., ammonium acetate) and a reducing agent are introduced. The ammonium source condenses with the ketone to form an imine in-situ, which is then immediately reduced to the target primary amine, this compound.

Below is a diagram illustrating this proposed mechanistic pathway.

G cluster_reactants Reactants cluster_stage1 Stage 1: N-Alkylation cluster_reagents2 Reagents for Stage 2 cluster_stage2 Stage 2: Reductive Amination Imidazole Imidazole Intermediate Intermediate: 3-(1H-Imidazol-1-yl)butan-2-one Imidazole->Intermediate Nucleophilic Attack KetoHalide 4-Chlorobutan-2-one KetoHalide->Intermediate Base Base (e.g., K2CO3) Base->Imidazole Deprotonation Imine In-situ Imine Formation Intermediate->Imine Ammonia Ammonium Acetate (Amine Source) Ammonia->Imine Condensation Reducer Reducing Agent (e.g., NaBH3CN) Product Product: This compound Reducer->Product Reduction Imine->Product

Caption: Proposed one-pot reaction pathway for the synthesis of this compound.

Part 2: Detailed Experimental Protocol (Developmental)

This protocol is designed as a starting point for optimization. Researchers should monitor the reaction progress closely and adjust parameters as needed.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.Supplier Notes
ImidazoleC₃H₄N₂68.08288-32-4Recrystallize from toluene if necessary.
4-Chlorobutan-2-oneC₄H₇ClO106.556322-49-2Use freshly, as it can be unstable.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Anhydrous, finely powdered.
Ammonium Acetate (NH₄OAc)C₂H₇NO₂77.08631-61-8Keep dry.
Sodium Cyanoborohydride (NaBH₃CN)NaBH₃CN62.8425895-60-7Caution: Highly toxic. Handle in a fume hood.
Methanol (MeOH)CH₄O32.0467-56-1Anhydrous.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2For extraction.
Saturated NaCl solution (Brine)NaCl(aq)--For work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6For drying.
Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add imidazole (1.0 eq, e.g., 5.0 g), anhydrous potassium carbonate (2.0 eq), and anhydrous methanol (100 mL). Stir the suspension at room temperature for 15 minutes.

  • N-Alkylation: Cool the flask to 0°C in an ice bath. Add 4-chlorobutan-2-one (1.1 eq) dropwise over 20 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

    • Rationale: The base deprotonates imidazole, increasing its nucleophilicity for the SN2 reaction with the alkyl chloride. Methanol is a suitable polar protic solvent for this step.

  • Monitoring Stage 1: Monitor the formation of the intermediate, 3-(1H-imidazol-1-yl)butan-2-one, by Thin Layer Chromatography (TLC) or LC-MS. The intermediate should have a different Rf value than the starting imidazole.

  • Reductive Amination: Once the formation of the intermediate is confirmed, add ammonium acetate (5.0 eq) to the reaction mixture. Stir for 30 minutes. Then, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. CAUTION: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Ensure the reaction remains basic.

    • Rationale: A large excess of ammonium acetate pushes the imine-formation equilibrium forward. NaBH₃CN is a selective reducing agent that reduces imines faster than ketones at near-neutral pH, which is ideal for this one-pot setup.

  • Reaction Completion: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the disappearance of the ketone intermediate and the formation of the product by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully quench by adding ~20 mL of water. Concentrate the mixture in vacuo to remove most of the methanol. Add 1 M NaOH solution until the pH is >11.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel, eluting with a gradient of DCM/Methanol (e.g., 98:2 to 90:10) containing 1% triethylamine to prevent the amine product from streaking on the silica.

Part 3: Characterization and Data Interpretation

The identity and purity of the final product, this compound (C₇H₁₃N₃, MW: 139.20 g/mol ), must be confirmed.[7][8]

Expected Analytical Data
TechniqueExpected Results
¹H NMR (400 MHz, CDCl₃)Signals corresponding to the imidazole protons (δ ~7.5, 7.0, 6.9 ppm), a multiplet for the CH-N(imidazole) proton, a multiplet for the CH-NH₂ proton, signals for the CH₂ group, and signals for the two methyl groups.
¹³C NMR (100 MHz, CDCl₃)Signals for the three imidazole carbons (δ ~137, 128, 119 ppm), and four distinct signals for the carbons of the butanamine chain.
HRMS (ESI+) Calculated m/z for [M+H]⁺: 140.1182. Found value should be within ±5 ppm.
FT-IR (thin film, cm⁻¹)Broad N-H stretching bands (~3300-3400 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and C=N/C=C stretching from the imidazole ring (~1500-1600 cm⁻¹).
Troubleshooting & Optimization
IssuePotential CauseSuggested Solution
Low yield of intermediate Incomplete reaction; unstable chloro-ketone.Increase reaction time for Stage 1. Ensure 4-chlorobutan-2-one is fresh. Consider using the bromo- or iodo-analogue for higher reactivity.
Incomplete reduction Inactive reducing agent; pH too high.Use fresh NaBH₃CN. Maintain a slightly acidic to neutral pH (6-7) during the reduction step by careful addition of acetic acid, if necessary.
Formation of side products Dialkylation of imidazole; reduction of ketone before imine formation.Use a milder reducing agent like sodium triacetoxyborohydride. Ensure sufficient time for imine formation before adding the reducing agent.
Poor recovery after column Product sticking to silica gel.Add 0.5-1% triethylamine or ammonia in methanol to the eluent to suppress protonation of the amine product on the acidic silica.

Part 4: Alternative Strategy - N-Alkylation and Deprotection

For applications requiring unambiguous regioselectivity and a more robust, albeit two-step, synthesis, the following pathway is recommended. This method is adapted from established procedures for synthesizing similar N-alkylated imidazole amines.[9][10]

  • Step A: Synthesis of N-[3-Methyl-4-(1H-imidazol-1-yl)butyl]phthalimide. React imidazole with N-(4-bromo-3-methylbutyl)phthalimide in the presence of a base like sodium hydride in DMF. This ensures alkylation occurs specifically at the desired position.

  • Step B: Hydrazinolysis. Deprotect the phthalimide group using hydrazine hydrate in ethanol under reflux.[9] This cleaves the protecting group to release the free primary amine.

This method provides excellent control but is less atom-economical than the proposed one-pot strategy.

Conclusion

The one-pot tandem N-alkylation/reductive amination protocol presented here offers an efficient and scalable route to this compound. While developmental, this strategy is rooted in reliable and well-understood chemical transformations. It serves as a powerful starting point for researchers aiming to streamline the synthesis of this valuable chemical scaffold, thereby accelerating research and development in medicinal chemistry.

References

  • Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199–208. [Link]

  • Verma, A. K., et al. (2012). Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA. Research Journal of Chemical Sciences, 2(4), 18-23. [Link]

  • Shaikh, A. A., et al. (2021). Versatile imidazole synthesis via multicomponent reaction approach. Journal of the Indian Chemical Society, 98(10), 100164. [Link]

  • Wang, L., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1149. [Link]

  • Kavitha, S., et al. (2013). Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. RSC Advances, 3(41), 18867-18877. [Link]

  • Burtoloso, A. C. B., et al. (2012). Multicomponent Synthesis of Substituted and Fused-Ring Imidazoles via Phospha-münchnone Cycloaddition. The Journal of Organic Chemistry, 77(20), 9128–9135. [Link]

  • American Chemical Society. (n.d.). Synthesis of imidazole fused natural products and bioactive compounds. ACS Fall 2022. [Link]

  • Gupta, P., et al. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal, 6(2). [Link]

  • Gupta, V., et al. (2015). Synthesis of Bioactive Imidazoles: A Review. Chemical Sciences Journal, 6(2), 1-11. [Link]

  • Kumar, K., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 14. [Link]

  • Asghari, S., et al. (2019). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. ResearchGate. [Link]

  • Lipshutz, B. H., & Huff, B. (1990). Regiospecific synthesis of N-alkyl-4- and 5-substituted imidazoles. Tetrahedron Letters, 31(48), 7017-7020. [Link]

  • PrepChem. (n.d.). Synthesis of 1H-Imidazole-1-butanamine. PrepChem.com. [Link]

  • Karaca, E., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. KOUSBED, 11(2), 221-229. [Link]

  • Ben-zian, B., et al. (2017). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 13, 1056–1063. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. organic-chemistry.org. [Link]

  • Zhang, Q-G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(12), 5827-5829. [Link]

  • Patel, P. J., et al. (2021). One‐Pot Synthesis of Novel 3‐{(1H‐Benzo[d]Imidazol‐2‐yl)Amino(Phenyl)Methyl}Benzofuran‐2(3H)‐Ones as Antimicrobial Agents and Their Molecular Docking Studies. Archiv der Pharmazie, 354(10), 2100181. [Link]

  • Wang, X., et al. (2000). New synthetic method of 4-[4-(3-pyridinyl)-1H-imidazol-1-yl]-1-butanamine. Chinese Chemical Letters, 11(11), 951-952. [Link]

  • Al-Masoudi, W. A. M. (2023). NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES. Iraqi Journal of Science, 64(6), 3028-3038. [Link]

  • Gelens, E., et al. (2006). A Novel Three-Component One-Pot Synthesis of 1H-Imidazol-4-yl-pyridines. Organic Letters, 8(1), 13-15. [Link]

  • PubChemLite. (n.d.). 3-(1h-imidazol-1-yl)butan-2-amine. PubChemLite. [Link]

Sources

Application Note & Protocols: Strategic Functionalization of the Butanamine Side Chain of 3-(1H-Imidazol-1-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Overview and Strategic Considerations

3-(1H-Imidazol-1-yl)butan-1-amine is a versatile bifunctional building block, featuring a primary aliphatic amine ripe for derivatization and an imidazole heterocycle, a common pharmacophore. The strategic functionalization of its butanamine side chain is a critical step in medicinal chemistry and drug development, enabling the generation of diverse molecular libraries for structure-activity relationship (SAR) studies. This guide provides detailed protocols and expert insights into the key chemical transformations for modifying this primary amine, focusing on acylation, sulfonylation, reductive amination, and alkylation.

A primary challenge in manipulating this molecule is the inherent reactivity of the imidazole ring. The N-3 position of the imidazole is nucleophilic and basic, which can lead to undesired side reactions or incompatibility with certain reagents. Therefore, a critical strategic decision is whether to employ a protecting group for the imidazole nitrogen. This guide will address both direct functionalization pathways and those requiring a protection/deprotection sequence.

Key Reactive Sites and Potential Challenges
  • Primary Amine (C1-NH₂): The primary target for functionalization. Its nucleophilicity allows for a wide range of reactions. A key challenge, particularly in alkylation, is controlling the reaction to prevent overalkylation, which can yield tertiary amines and quaternary ammonium salts.[1]

  • Imidazole Nitrogen (N-3): This nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. It can compete with the primary amine in reactions with electrophiles and can be protonated or deprotonated, affecting reaction conditions.

  • Protecting Group Strategy: For reactions that are sensitive to the basicity/nucleophilicity of the imidazole ring (e.g., certain base-catalyzed reactions or when using highly reactive electrophiles), protection of the imidazole nitrogen is recommended. The tert-butoxycarbonyl (Boc) group is a common and effective choice due to its stability under various conditions and its relatively straightforward removal.[2]

Imidazole Protection and Deprotection Protocols

When necessary, the imidazole ring should be protected prior to side-chain functionalization.

Protocol: N-Boc Protection of Imidazole

This protocol details the installation of the Boc protecting group on the imidazole nitrogen of the starting material.

Principle: The amine is first protected, and then the imidazole is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The initial amine protection is then selectively removed. A more direct approach involves careful control of stoichiometry, but protecting the more nucleophilic primary amine first can be a safer strategy for complex substrates. For this specific substrate, direct Boc protection of the imidazole can be attempted with careful stoichiometry.

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

  • Base Addition: Add a non-nucleophilic base such as triethylamine (Et₃N) (1.1 eq.).

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.) in the same solvent to the stirred mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected intermediate.

Protocol: N-Boc Deprotection of Imidazole

This protocol describes the removal of the Boc group, regenerating the free imidazole. A mild method using sodium borohydride is particularly advantageous as it is selective for N-Boc protected imidazoles over N-Boc protected primary amines.[2]

Principle: Sodium borohydride in ethanol provides a mild and selective method for cleaving the N-Boc bond on imidazole rings, often leaving other protecting groups and sensitive functionalities intact.[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Boc protected substrate (1.0 eq.) in ethanol (95% or absolute) (approx. 0.1 M concentration) in a round-bottom flask.

  • Reagent Addition: Add sodium borohydride (NaBH₄) (3.0 eq.) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove the ethanol.

  • Extraction: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product. Further purification by column chromatography may be performed if necessary.

Protocols for Side Chain Functionalization

The following sections detail the core protocols for modifying the primary amine of this compound.

Acylation: Amide Bond Formation

Acylation is a robust method for converting the primary amine into a stable amide. This is commonly achieved using acyl chlorides or anhydrides.[4][5]

Principle: The nucleophilic primary amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride), leading to the formation of an amide bond with the elimination of a byproduct (e.g., HCl). A base is typically added to neutralize the acidic byproduct.[6]

Step-by-Step Methodology:

  • Setup: Dissolve this compound (1.0 eq.) and a non-nucleophilic base like triethylamine or pyridine (1.5 eq.) in an anhydrous aprotic solvent (e.g., DCM or THF) in a flask under an inert atmosphere. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add the desired acyl chloride or anhydride (1.1 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Quench the reaction with water. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.

Diagram: Acylation Workflow

G cluster_workflow Acylation Protocol start Dissolve Amine & Base in Solvent cool Cool to 0 °C start->cool Step 1 add_reagent Add Acyl Chloride Dropwise cool->add_reagent Step 2 react Stir & Warm to RT add_reagent->react Step 3 monitor Monitor by TLC/LC-MS react->monitor workup Quench & Aqueous Work-up monitor->workup Upon Completion purify Dry, Concentrate & Purify workup->purify Step 4 product Final Amide Product purify->product Step 5

Caption: A step-by-step workflow for the acylation of the primary amine.

Sulfonylation: Sulfonamide Formation

This reaction produces sulfonamides, a key functional group in many therapeutic agents. The protocol is similar to acylation but uses a sulfonyl chloride.

Principle: The primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride. A significant challenge is the potential for di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.[7] This can be mitigated by slow addition of the sulfonyl chloride at low temperatures.[8]

Step-by-Step Methodology:

  • Setup: Dissolve the primary amine (1.1 eq.) and a base such as pyridine (1.5 eq.) in an anhydrous aprotic solvent (e.g., DCM). Cool the mixture to 0 °C.[7]

  • Reagent Addition: Prepare a solution of the sulfonyl chloride (1.0 eq.) in a small amount of the same solvent. Add this solution dropwise to the amine solution over 30-60 minutes.[7]

  • Reaction: Stir at 0 °C for 1-2 hours after the addition is complete, then allow the reaction to warm to room temperature and stir for an additional 2-16 hours. Monitor by TLC or LC-MS.[8]

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with 1M HCl (to remove excess base), saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.[8]

Diagram: Sulfonylation Reaction Scheme

G cluster_reactants Reactants cluster_products Products Amine R-NH₂ Product R-NH-SO₂R' Amine->Product DCM, 0°C to RT SulfonylChloride R'-SO₂Cl SulfonylChloride->Product DCM, 0°C to RT Base Base (e.g., Pyridine) Base->Product DCM, 0°C to RT Byproduct Base·HCl

Caption: General reaction scheme for the synthesis of sulfonamides.

Reductive Amination: Secondary Amine Formation

Reductive amination is a powerful and highly efficient one-pot method for forming secondary amines by reacting a primary amine with an aldehyde or ketone.[9]

Principle: The reaction proceeds in two main steps: 1) The primary amine and carbonyl compound react to form an imine intermediate, with the loss of a water molecule. 2) The imine is then reduced in situ by a selective reducing agent to form the final secondary amine.[9][10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice of reducing agent as it is mild, tolerant of acidic conditions that favor imine formation, and selectively reduces imines over carbonyls.[11][12]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in a suitable solvent such as Dichloromethane (DCM) or Dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. For less reactive carbonyls, adding a dehydrating agent like anhydrous MgSO₄ can be beneficial.[11]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution. The reaction is often mildly exothermic.

  • Reaction Completion: Continue stirring at room temperature for 2-24 hours until the starting materials are consumed, as monitored by TLC or LC-MS.[11]

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[11]

N-Alkylation: Secondary Amine Formation

Direct alkylation with alkyl halides offers another route to secondary amines, but requires careful control to achieve selective mono-alkylation.

Principle: The primary amine acts as a nucleophile, displacing a halide from an alkyl halide (Sₙ2 reaction). The resulting secondary amine is often more nucleophilic than the starting primary amine, creating a high potential for a second alkylation event to form a tertiary amine.[1] Using a large excess of the primary amine or specific base systems can favor mono-alkylation.[1][13]

Step-by-Step Methodology:

  • Setup: Dissolve the primary amine (2.0-3.0 eq. to favor mono-alkylation) and a base such as potassium carbonate (K₂CO₃) (1.5 eq.) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Acetonitrile.

  • Reagent Addition: Add the alkyl halide (1.0 eq.) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture (e.g., 60-80 °C) and stir for 6-24 hours. Monitor the reaction closely by TLC or LC-MS, paying attention to the formation of both the desired secondary amine and the di-alkylated byproduct.[1]

  • Work-up: After the reaction is complete, cool the mixture and filter off any inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine to remove the solvent and excess starting amine. Dry over Na₂SO₄, filter, and concentrate. Purify the residue via flash column chromatography to isolate the mono-alkylated product.[11]

Summary of Reaction Conditions

The table below summarizes typical parameters for the functionalization protocols described. Optimization may be required for specific substrates.

Functionalization Primary Reagent Stoichiometry (Amine:Reagent:Base) Typical Solvent Temperature Key Considerations
Acylation Acyl Chloride1 : 1.1 : 1.5DCM, THF0 °C to RTRobust and high-yielding.
Sulfonylation Sulfonyl Chloride1.1 : 1 : 1.5DCM, Pyridine0 °C to RTRisk of di-sulfonylation; requires slow reagent addition.[7]
Reductive Amination Aldehyde/Ketone1 : 1.1 : (1.5 eq. NaBH(OAc)₃)DCM, DCERoom TempExcellent for diversity; mild conditions.[12]
N-Alkylation Alkyl Halide2-3 : 1 : 1.5DMF, Acetonitrile60-80 °CRisk of overalkylation; requires excess amine.[1]

References

  • Application Notes and Protocols for the Alkylation of Primary Amines with Ethyl 8-Bromooctanoate. Benchchem.
  • Experimental procedure for N-alkylation of primary amines. Benchchem.
  • Technical Support Center: Sulfonylation of Primary Amines. Benchchem.
  • Protecting Group Strategies: Using 1-(tert-Butyldimethylsilyl)imidazole in Synthesis. Benchchem.
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PubMed Central. URL: [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
  • Parallel Protocol for the Selective Methylation and Alkylation of Primary Amines. ACS Publications. URL: [Link]

  • 2-Protecting groups for 5-lithiation in the syntheses of imidazoles. RSC Publishing. URL: [Link]

  • Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Arkivoc. URL: [Link]

  • Reductive amination. Wikipedia. URL: [Link]

  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. URL: [Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Indian Academy of Sciences. URL: [Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. CCS Chemistry. URL: [Link]

  • Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. URL: [Link]

  • Technical Support Center: Sulfonamide Synthesis with Primary Amines. Benchchem.
  • Reductive Amination, and How It Works. Master Organic Chemistry. URL: [Link]

  • A Technical Guide to Primary Amine Acylation using 2,5-Dioxopyrrolidin-1-yl nonanoate. Benchchem.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. ACS Publications. URL: [Link]

  • Acetylation of amines with acetic anhydride. ResearchGate. URL: [Link]

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. ResearchGate. URL: [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? ResearchGate. URL: [Link]

  • Synthesis of Primary Amines. Chemistry LibreTexts. URL: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. URL: [Link]

  • Process for the purification of amines. Google Patents.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. URL: [Link]

  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. ResearchGate. URL: [Link]

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. URL: [Link]

  • Purification of amine reaction mixtures. Google Patents.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in the synthesis of 3-(1H-Imidazol-1-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-(1H-Imidazol-1-yl)butan-1-amine

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly those related to steric hindrance, during the synthesis of this valuable chiral building block. Chiral amines are crucial components in many pharmaceutical compounds.[1] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to help you overcome common synthetic hurdles.

Understanding the Core Challenge: Steric Hindrance

The primary challenge in synthesizing this compound lies in the formation of the C-N bond between the imidazole ring and the butanamine backbone. The target carbon on the butane chain is a secondary carbon, which is sterically more congested than a primary carbon. This congestion, or steric hindrance, significantly slows down the desired nucleophilic substitution reaction (an SN2-type reaction) and can lead to low yields and competing side reactions, such as elimination.

Why is this reaction difficult?

In a typical N-alkylation approach, the imidazole anion acts as a nucleophile, attacking an electrophilic carbon on a protected butanamine derivative (e.g., 3-halobutan-1-amine or a sulfonate ester thereof).

  • Crowded Reaction Center: The secondary carbon being attacked is bonded to two other carbon atoms and a hydrogen atom, creating a crowded environment.

  • Bulky Nucleophile: The planar imidazole ring, while a good nucleophile, is relatively bulky. Its approach to the already crowded secondary carbon is sterically disfavored.

  • Elimination (E2) Side Reaction: The imidazole anion is also a moderately strong base. Under reaction conditions, it can abstract a proton from a neighboring carbon, leading to the formation of an undesired butene byproduct via an E2 elimination pathway. This is especially prevalent at higher temperatures, which are often used to try and force the slow SN2 reaction to proceed.

Steric_Hindrance cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Imidazole Imidazole (Nucleophile) TS_SN2 S_N2 Transition State (Crowded) Imidazole->TS_SN2 Sterically Hindered Attack TS_E2 E2 Transition State Imidazole->TS_E2 Acts as Base Butanamine Protected 3-halobutan-1-amine (Electrophile) Butanamine->TS_SN2 Butanamine->TS_E2 Desired Desired Product (Low Yield) TS_SN2->Desired Slow Side Elimination Byproduct (High Yield) TS_E2->Side Fast / Competitive

Caption: Steric hindrance in the SN2 pathway favors the E2 side reaction.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your synthesis.

Q1: My reaction yield is extremely low (<20%), and the starting material is mostly unreacted. What's the primary cause?

A1: This classic symptom points towards the high activation energy of the SN2 reaction due to steric hindrance. The reaction conditions are likely not sufficient to overcome this barrier.

  • Causality: The collision frequency and energy required for the imidazole nucleophile to successfully attack the secondary carbon are not being met. Simply increasing the temperature may not be the best solution as it will likely favor the E2 elimination byproduct.

  • Troubleshooting Steps:

    • Solvent Choice: Switch to a polar aprotic solvent like DMF or DMSO. These solvents solvate the cation of the imidazole salt but not the anion, making the imidazole nucleophile more "naked" and reactive.

    • Leaving Group: Ensure you are using an excellent leaving group. Iodide is better than bromide, which is better than chloride. A triflate (-OTf) or tosylate (-OTs) group is even better as they are highly stable anions.

    • Consider an Alternative Strategy: If these adjustments don't significantly improve the yield, a standard SN2 reaction is likely not viable. You should consider a different synthetic approach, such as the Mitsunobu reaction (see Section 3).

Q2: I'm getting a significant amount of an unknown byproduct, and my mass spec suggests it's a butene derivative. How can I fix this?

A2: You are observing the classic E2 elimination side product. This occurs when the imidazole anion acts as a base rather than a nucleophile.

  • Causality: This is a direct competition with the SN2 pathway. Conditions that favor elimination include strong bases, high temperatures, and sterically hindered substrates—all of which are present here.

  • Troubleshooting Steps:

    • Lower the Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. This may require longer reaction times (24-48 hours).

    • Use a Weaker, Non-nucleophilic Base: If you are deprotonating imidazole in situ, use a bulky, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead of stronger bases like NaH.[2] This can sometimes help favor the alkylation pathway.

    • Change the Reaction Mechanism: The most effective solution is to switch to a reaction that does not proceed through a direct SN2/E2 competition, such as the Mitsunobu reaction or a Buchwald-Hartwig coupling.[3][4]

Q3: The reaction works, but I am getting a mixture of N-1 and N-3 alkylated regioisomers on my imidazole ring. How do I improve selectivity?

A3: This is a known issue with unsymmetrically substituted imidazoles. When deprotonated, the negative charge is delocalized across both nitrogen atoms, allowing for alkylation at either position.[5][6]

  • Causality: The regioselectivity is governed by a sensitive balance of electronic and steric effects.[6][7]

  • Troubleshooting Steps:

    • Steric Directing Groups: If your imidazole has a substituent, alkylation will generally occur at the less sterically hindered nitrogen.[6]

    • Protecting Groups: A common strategy is to use a removable directing group on one of the nitrogens (e.g., a trityl or tosyl group) to force alkylation at the desired position, followed by deprotection.

    • Chromatographic Separation: While not ideal, careful column chromatography can often separate the two regioisomers.

Recommended Synthetic Strategies to Overcome Steric Hindrance

When direct N-alkylation fails, more advanced synthetic methods are required. The Mitsunobu reaction is a highly effective alternative for this specific transformation.[8][9][10]

Strategy 1: The Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a secondary alcohol to the desired N-alkylated product with clean inversion of stereochemistry.[8][10] This approach avoids the SN2/E2 competition by activating the alcohol in situ to make it a good leaving group.

Reaction Scheme: (Protected)-3-hydroxybutan-1-amine + Imidazole + PPh₃ + DIAD → this compound (protected)

Mitsunobu_Workflow Start Start: Protected 3-hydroxybutan-1-amine Reagents Add Imidazole, PPh3, and THF Start->Reagents Cool Cool to 0 °C Reagents->Cool Add_DIAD Add DIAD (or DEAD) dropwise at 0 °C Cool->Add_DIAD Warm Warm to RT, Stir for 6-24h Add_DIAD->Warm Monitor Monitor by TLC/LC-MS Warm->Monitor Monitor->Warm Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Column Chromatography (to remove TPPO) Workup->Purify Deprotect Final Deprotection Purify->Deprotect Product Final Product Deprotect->Product

Caption: Experimental workflow for the Mitsunobu reaction.

Detailed Protocol: Mitsunobu Reaction

This protocol assumes the starting material is N-Boc-3-hydroxybutan-1-amine.

Materials:

  • N-Boc-3-hydroxybutan-1-amine (1.0 eq)

  • Imidazole (1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-3-hydroxybutan-1-amine (1.0 eq), imidazole (1.5 eq), and triphenylphosphine (1.5 eq).

  • Dissolve the solids in anhydrous THF (approx. 0.1 M concentration relative to the alcohol).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add DIAD (1.5 eq) dropwise to the solution over 15-20 minutes. An exothermic reaction and color change are typically observed. The formation of triphenylphosphine oxide (TPPO) as a white precipitate is an indication of reaction progress.[11]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to separate the desired product from the major byproduct, triphenylphosphine oxide (TPPO).

  • The resulting N-Boc protected product can then be deprotected under standard acidic conditions (e.g., TFA in DCM or HCl in Dioxane) to yield the final this compound.

Table 1: Comparison of Synthetic Strategies

FeatureDirect N-Alkylation (SN2)Mitsunobu Reaction
Starting Material 3-halobutan-1-amine derivative3-hydroxybutan-1-amine derivative
Key Reagents Base (e.g., NaH, K₂CO₃)PPh₃, DIAD (or DEAD)
Stereochemistry Inversion (if chiral)Inversion (if chiral)[10]
Major Byproduct Elimination product (butene)Triphenylphosphine oxide (TPPO)
Yield for Hindered Substrates Typically Low (<20%)Good to Excellent (>70%)
Key Advantage Atom economical, fewer reagentsHigh yields for hindered systems
Key Disadvantage Prone to elimination side reactionsStoichiometric, difficult purification

Frequently Asked Questions (FAQs)

Q: Are there any other advanced methods besides the Mitsunobu reaction?

A: Yes, for certain substrates, a Buchwald-Hartwig C-N cross-coupling could be considered.[3][4] This palladium-catalyzed reaction couples an amine (imidazole) with an aryl or vinyl halide/triflate.[12] While typically used for aromatic C-N bonds, developments have expanded its scope. However, for a simple alkyl-imidazole coupling, it is often overly complex and the Mitsunobu reaction is preferred.

Q: What is the best way to purify the product after a Mitsunobu reaction?

A: The main challenge is removing the triphenylphosphine oxide (TPPO) byproduct. Standard silica gel chromatography is effective. For larger scales, precipitation/crystallization techniques can be employed. Sometimes, TPPO can be crashed out of a non-polar solvent like diethyl ether or a hexane/ethyl acetate mixture prior to chromatography.

Q: What safety precautions should I take when running a Mitsunobu reaction?

A: The azodicarboxylates (DIAD, DEAD) are toxic and potentially explosive, especially DEAD.[11] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE). The reaction can be exothermic, so slow, controlled addition at 0 °C is critical.

Q: How can I confirm the stereochemistry of my final product?

A: If you start with an enantiopure alcohol, the Mitsunobu reaction proceeds with a clean inversion of configuration.[8] This can be confirmed using chiral HPLC or by preparing a derivative (e.g., a Mosher's ester) and analyzing it by ¹H or ¹⁹F NMR.

References

  • Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. RSC Publishing. Available at: [Link]

  • Mitsunobu Reaction. Organic-Chemistry.org. Available at: [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH). Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Functionalized Imidazolium Salt: An Efficient Catalyst for Buchwald-Hartwig type C–N Cross-Coupling of (Hetero)aryl Chlorides/. RSC Publishing. Available at: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available at: [Link]

  • N1 site alkylation method for imidazole compounds. Google Patents.
  • This is why selective N-alkylation of imidazoles is difficult. Reddit. Available at: [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]

  • Typical laboratory synthesis of N-alkyl imidazoles. ResearchGate. Available at: [Link]

  • Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • N-Alkylation of imidazoles. University of Otago. Available at: [Link]

  • NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES ABST. Iraqi Journal of Market Research and Consumer Protection. Available at: [Link]

  • Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. Available at: [Link]

  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. MDPI. Available at: [Link]

  • N-alkylation of imidazole by alkaline carbons. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of Amines. Ellman Laboratory, Yale University. Available at: [Link]

  • Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed. Available at: [Link]

  • Concise methods for the synthesis of chiral polyoxazolines and their application in asymmetric hydrosilylation. Beilstein Journals. Available at: [Link]

  • Advantage of the N-alkylation strategy for retaining the molecular planarity for oligothiophene/imidazole/1,10-phenanthroline-based heterocyclic semiconducting and fluorescent compounds. PubMed. Available at: [Link]

  • Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. National Institutes of Health (NIH). Available at: [Link]

Sources

Preventing the formation of quaternary imidazolium salts in alkylation reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Quaternary Imidazolium Salt Formation

Welcome to the Technical Support Center for imidazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to mitigate the undesired formation of quaternary imidazolium salts during N-alkylation reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the rationale behind them, ensuring your synthetic strategies are both efficient and robust.

Frequently Asked Questions (FAQs)

Q1: What is quaternary imidazolium salt formation and why is it a problem?

In the context of imidazole chemistry, N-alkylation is a fundamental transformation. However, the mono-alkylated imidazole product is itself a nucleophile. It can react further with the alkylating agent to form a dialkylated, positively charged species known as a quaternary imidazolium salt.[1] This over-alkylation is often an undesired side reaction as it consumes the target product and the alkylating agent, leading to lower yields and more complex purification procedures.[2] Imidazolium salts are also common ionic liquids, but in this context, they represent a synthetic dead-end.[3][4]

Q2: What are the primary factors that lead to the formation of these quaternary salts?

The formation of quaternary imidazolium salts is primarily influenced by several key factors:

  • Stoichiometry: Using an excess of the alkylating agent significantly increases the likelihood of a second alkylation event.[1]

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can provide the necessary energy and opportunity for the less reactive mono-alkylated imidazole to react further.[1]

  • Reactivity of the Alkylating Agent: Highly reactive alkylating agents (e.g., methyl iodide, benzyl bromide) will more readily react with both the starting imidazole and the N-alkylated product.

  • Nucleophilicity of the N-Alkylated Imidazole: The electronic properties of the N-alkylated imidazole play a role. Electron-donating groups on the ring can increase its nucleophilicity, making it more susceptible to a second alkylation.

Q3: How do steric and electronic effects influence the initial N-alkylation and the subsequent quaternization?

Steric and electronic factors are critical in directing the regioselectivity of the initial alkylation and can also influence the rate of quaternary salt formation.

  • Electronic Effects: Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen atom, which can favor alkylation at the more remote nitrogen.[5][6] This deactivation can also, to some extent, reduce the propensity of the mono-alkylated product to undergo a second alkylation.

  • Steric Hindrance: Bulky substituents on the imidazole ring or the use of a bulky alkylating agent will favor reaction at the less sterically hindered nitrogen.[5][6][7] This same steric bulk can also significantly impede the approach of a second molecule of the alkylating agent, thereby reducing the rate of quaternization.[8]

Troubleshooting Guides

Problem 1: My reaction is producing a significant amount of quaternary imidazolium salt.

This is a classic case of over-alkylation. Here’s a systematic approach to troubleshoot this issue:

Potential Cause Troubleshooting Steps
Incorrect Stoichiometry Carefully control the stoichiometry. Use a 1:1 ratio of imidazole to alkylating agent, or even a slight excess of the imidazole (e.g., 1.1 equivalents).[1]
Prolonged Reaction Time Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent the formation of the dialkylated product.
High Reaction Temperature If possible, run the reaction at a lower temperature. This will decrease the rate of the second alkylation more significantly than the first.
Highly Reactive Alkylating Agent Consider using a less reactive alkylating agent if your synthesis allows. For example, switching from an alkyl iodide to an alkyl bromide or chloride can sometimes provide better control.
Solvent Choice The choice of solvent can influence reaction rates. Non-polar solvents may slow down the formation of the charged imidazolium salt.[2] However, this is highly substrate-dependent and may require screening.[9][10]
Logical Workflow for Troubleshooting Over-Alkylation

G start High Quaternary Salt Formation Observed stoichiometry Adjust Stoichiometry (Imidazole:Alkylating Agent > 1:1) start->stoichiometry monitor Implement Strict Reaction Monitoring (TLC/LC-MS) stoichiometry->monitor temp Lower Reaction Temperature monitor->temp reagent Consider Less Reactive Alkylating Agent temp->reagent solvent Screen Different Solvents reagent->solvent evaluate Evaluate Product/Side-product Ratio solvent->evaluate success Optimized Conditions: Minimal Quaternary Salt evaluate->success Ratio Improved fail Problem Persists evaluate->fail Ratio Unchanged protect Consider N-Protecting Group Strategy fail->protect G cluster_0 Reaction Pathways Imidazole Imidazole N-Alkylated Imidazole (Product) N-Alkylated Imidazole (Product) Imidazole->N-Alkylated Imidazole (Product) + R-X (Desired Reaction) Quaternary Imidazolium Salt (Side-Product) Quaternary Imidazolium Salt (Side-Product) N-Alkylated Imidazole (Product)->Quaternary Imidazolium Salt (Side-Product) + R-X (Undesired Reaction)

Caption: The reaction pathway showing both the desired mono-alkylation and the undesired formation of the quaternary imidazolium salt.

Experimental Protocols

Protocol 1: Stoichiometrically Controlled N-Alkylation with Sodium Hydride

This protocol is suitable for imidazoles where over-alkylation is a concern. The use of a strong base like NaH ensures complete deprotonation of the imidazole, and careful control of the alkylating agent stoichiometry minimizes the formation of the quaternary salt.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the substituted imidazole (1.1 equivalents).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) via syringe.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.05 equivalents) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkylating agent (1.0 equivalent) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Workup: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Alkylation using Potassium Carbonate in a Polar Aprotic Solvent

This method uses a milder base and is often effective for a range of imidazoles and alkylating agents.

  • Setup: To a round-bottom flask, add the imidazole (1.0 equivalent), potassium carbonate (K₂CO₃, 2.0 equivalents), and N,N-dimethylformamide (DMF).

  • Reagent Addition: Add the alkylating agent (1.1 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir until the reaction is complete as indicated by TLC analysis. [1]4. Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify the product as described in Protocol 1.

References

Sources

Technical Support Center: Purification of 3-(1H-Imidazol-1-yl)butan-1-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(1H-Imidazol-1-yl)butan-1-amine and related structures. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable intermediates and APIs. The unique combination of a basic primary amine and an imidazole ring presents specific purification hurdles that require tailored strategies. This document provides in-depth, field-tested solutions in a direct question-and-answer format.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound and its analogs.

I. Column Chromatography Issues

Question 1: My compound is streaking badly or not moving off the baseline during silica gel chromatography. What's happening and how do I fix it?

Answer: This is a classic problem when purifying basic compounds like amines and imidazoles on standard silica gel. The issue stems from strong acid-base interactions between the basic nitrogen atoms in your molecule and the acidic silanol (Si-OH) groups on the silica surface.[1] This interaction leads to irreversible adsorption or slow, uneven elution, resulting in significant peak tailing and low recovery.[1][2]

Troubleshooting Steps:

  • Introduce a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica. Add a small amount of a volatile base to your mobile phase.[2]

    • Triethylamine (Et₃N) or Pyridine: Typically, 0.1-1% is sufficient. Start with 0.5% and optimize. This competitive base will interact with the silanol groups, preventing your compound from sticking.

    • Ammonium Hydroxide (NH₄OH): For very polar amines, a solvent system like Dichloromethane (DCM)/Methanol (MeOH)/NH₄OH (e.g., 90:9:1) can be highly effective.

  • Switch to a Different Stationary Phase: If a basic modifier is not sufficient or compatible with your molecule:

    • Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds, as it lacks the strong acidic sites that cause tailing.[2]

    • Amine-Functionalized Silica: These columns are commercially available and designed specifically for purifying basic compounds, though they are a more expensive option.[3]

  • Use Reverse-Phase Chromatography (RPC): For derivatives with sufficient non-polar character, a C18 column can be used. However, for highly polar molecules like the parent amine, Hydrophilic Interaction Liquid Chromatography (HILIC) is a more suitable alternative. HILIC uses a polar stationary phase (like silica) with a high organic content mobile phase, offering a different selectivity.[4][5]

Question 2: My compound is co-eluting with a non-polar impurity. How can I improve the separation?

Answer: This challenge requires increasing the polarity difference between your desired compound and the impurity as they are perceived by the stationary phase.

Troubleshooting Steps:

  • Utilize Acid-Base Extraction (Pre-Chromatography): Before attempting chromatography, perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1 M HCl). Your basic amine will be protonated and move into the aqueous layer, while the neutral, non-polar impurity will remain in the organic layer.[6][7] You can then neutralize the aqueous layer with a base (e.g., NaOH) and back-extract your purified amine into a fresh organic solvent.[8][9]

  • Form a Salt: Convert your free-base amine into a salt (e.g., a hydrochloride salt) by treating it with HCl.[10] The salt will be significantly more polar and will likely remain at the baseline of a normal-phase silica column while the non-polar impurity elutes. The salt can then be washed off the column with a highly polar solvent and converted back to the free base.

II. Recrystallization & Isolation Issues

Question 3: I'm trying to recrystallize my compound, but it's "oiling out" instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when a compound comes out of solution as a liquid phase rather than a solid crystal lattice. This is common when the compound's melting point is lower than the boiling point of the solvent or when significant impurities are present, depressing the melting point.[11]

Troubleshooting Steps:

  • Slow Down the Cooling Process: Rapid cooling favors oil formation. Allow the flask to cool slowly to room temperature, perhaps insulated with glass wool or a cloth, before placing it in an ice bath.[11]

  • Adjust the Solvent System:

    • Add More Solvent: You may be using too little solvent, causing the compound to become supersaturated and melt in the hot solvent rather than fully dissolving. Add more hot solvent until the oil completely dissolves.[11]

    • Change Solvents: Select a solvent with a lower boiling point.

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a hot "good" solvent (e.g., ethanol, isopropanol). Then, slowly add a "bad" or "anti-solvent" (in which your compound is insoluble, e.g., hexane or diethyl ether) dropwise at an elevated temperature until the solution becomes faintly turbid. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.[11]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[11]

  • Add a Seed Crystal: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.[11]

Question 4: After my acid-base extraction, I've neutralized the aqueous layer, but I can't recover my product. Where did it go?

Answer: This is a frequent and frustrating issue. The cause is usually related to either the pH of the solution or the solubility of the final product.

Troubleshooting Steps:

  • Ensure Complete Neutralization: Check the pH with pH paper or a meter. You must add enough base (e.g., 1 M NaOH) to raise the pH well above the pKa of the primary amine (typically ~9-10) to ensure it is in its neutral, free-base form.[2] If the pH is not sufficiently basic, the compound will remain in its protonated, water-soluble salt form.[8]

  • Address High Water Solubility: The parent compound, this compound, is quite polar and may have significant water solubility even in its neutral form.

    • Salting Out: Saturate the aqueous layer with sodium chloride (NaCl). This increases the polarity of the aqueous phase, decreasing the solubility of your organic compound and forcing it out of solution.

    • Use a More Polar Extraction Solvent: If extracting with dichloromethane or ethyl acetate fails, try repeated extractions with a more polar solvent like n-butanol.[12]

    • Evaporate the Water: If the compound is stable, you can remove the water under reduced pressure to isolate the product along with the inorganic salts. The product can then be triturated or washed with an organic solvent in which the salts are insoluble.

III. Chiral Separation

Question 5: My compound is a racemate. What are the general approaches for separating the enantiomers?

Answer: Since this compound possesses a stereocenter, separating the enantiomers is often critical for pharmaceutical applications, as different enantiomers can have vastly different pharmacological effects.[13]

General Approaches:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common analytical and preparative method. It involves using a Chiral Stationary Phase (CSP).[14]

    • Polysaccharide-based CSPs: Columns like those based on cellulose or amylose tris(3,5-dimethylphenylcarbamate) are highly effective for separating a wide range of chiral compounds, including amines.[14][15]

    • Mobile Phase: Typical mobile phases are mixtures of hexane/isopropanol or other alcohols, often with a basic additive like diethylamine (DEA) to improve peak shape.[15]

  • Diastereomeric Salt Formation: This is a classical chemical resolution technique.

    • Principle: React the racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or mandelic acid. This forms a pair of diastereomeric salts.

    • Separation: Diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization.

    • Liberation: After separating the diastereomeric salts, the desired enantiomer of the amine is regenerated by treatment with a base.

Part 2: Standardized Protocols & Workflows

Workflow for Purification Strategy Selection

This decision tree can help guide your choice of the primary purification technique based on the nature of your crude material.

G start Crude Reaction Mixture is_solid Is the crude product a solid? start->is_solid acid_base Are major impurities acidic or neutral? is_solid->acid_base No (Oil) recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography acid_base->column No extraction Perform Acid-Base Extraction acid_base->extraction Yes final_polish Final Polish Needed? recrystallize->final_polish end Pure Product column->end Product is Pure extraction->column Further purification needed extraction->end Product is Pure final_polish->column Yes final_polish->end No (Product is Pure)

Caption: Decision tree for selecting a primary purification method.

Protocol 1: Acid-Base Extraction

This protocol is designed to separate your basic amine from neutral or acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture (~1.0 g) in a suitable organic solvent (e.g., 50 mL of ethyl acetate or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M aqueous HCl (50 mL). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release pressure.[2]

  • Separation: Allow the layers to separate. The protonated amine salt is now in the lower aqueous layer, while neutral impurities remain in the upper organic layer. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the acidic wash on the organic layer with fresh 1 M HCl (2 x 25 mL) to ensure complete extraction of the amine. Combine all acidic aqueous extracts. The organic layer containing neutral impurities can be discarded.

  • Neutralization: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2 M aqueous NaOH dropwise until the solution is strongly basic (pH > 11, check with pH paper).[2][8]

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the neutral amine back into an organic solvent (e.g., 3 x 30 mL of dichloromethane). The amine will now prefer the organic layer.

  • Drying and Evaporation: Combine the organic extracts from the back-extraction. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.

G cluster_0 Organic Phase cluster_1 Aqueous Phase crude Crude Mixture (Amine + Neutral Impurity) in Ethyl Acetate neutral Neutral Impurity in Ethyl Acetate amine_salt Amine Salt (R-NH3+ Cl-) in Aqueous HCl crude->amine_salt + 1M HCl pure_amine_org Purified Amine in DCM basified Purified Amine (R-NH2) in Basic Aqueous Solution amine_salt->basified + NaOH (pH > 11) basified->pure_amine_org + DCM

Caption: Workflow for a typical acid-base extraction purification.

Protocol 2: Flash Column Chromatography with Basic Modifier

This protocol is optimized to prevent peak tailing on silica gel.

  • Solvent System Selection (TLC): Dissolve a small amount of your crude material and spot it on a TLC plate. Develop the plate in various solvent systems. An ideal system gives your product an Rf value of ~0.3.

    • Start with a base system like 95:5 Dichloromethane/Methanol.

    • Prepare the same system with a basic modifier: 95:5:0.5 Dichloromethane/Methanol/Triethylamine.

    • Compare the spot shape. The system with the modifier should show a rounder, less streaked spot.[2]

  • Column Packing: Pack a flash chromatography column with silica gel using your chosen mobile phase (without the modifier for packing).

  • Equilibration: Equilibrate the column by flushing with 2-3 column volumes of the mobile phase containing the basic modifier (e.g., 0.5% Et₃N). This pre-treats the silica.

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel (~1-2x the mass of your product). Evaporate the solvent to create a dry powder. Carefully load this dry powder onto the top of the column bed. This "dry loading" technique typically results in sharper bands and better separation.[2]

  • Elution: Run the column using the mobile phase containing the basic modifier. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent (and volatile triethylamine) under reduced pressure.

Part 3: Data Tables for Quick Reference

Table 1: Common Chromatographic Solvent Systems

Solvent System (v/v/v)Base ModifierPolarityTypical Application
Dichloromethane / Methanol (98:2 to 90:10)0.5% TriethylamineMedium-HighGeneral purpose for many amine derivatives.
Ethyl Acetate / Hexanes (20:80 to 80:20)0.5% TriethylamineLow-MediumGood for less polar derivatives.
Dichloromethane / Methanol / NH₄OH (90:9:1)Ammonium HydroxideHighEffective for very polar or di-amines.
Acetonitrile / Water (95:5 to 80:20)0.1% Formic AcidHILIC ModeFor highly polar compounds not retained in RPC.[4]

Table 2: Common Recrystallization Solvents for Imidazole Derivatives

SolventBoiling Point (°C)Use CaseNotes
Isopropanol82.6Single solventGood for moderately polar compounds.
Ethanol78.4Single solventOften dissolves compounds well when hot.
Acetonitrile81.6Single solventCan be effective for many nitrogen heterocycles.
Ethyl Acetate / Hexane60-77Solvent/Anti-solventExcellent for tuning polarity to induce crystallization.
Ethanol / Water78-100Solvent/Anti-solventUseful for highly polar compounds that are water-soluble.[16]

References

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents.
  • Amine and HCl - salt formation reaction. YouTube. Available at: [Link]

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. Available at: [Link]

  • Isolation (Recovery) of amines. University of Alberta. Available at: [Link]

  • Separation of organic amine compounds on silica gel with reversed-phase eluents. ACS Publications. Available at: [Link]

  • Basicity of Amines and Ammonium Salt Formation. Chemistry LibreTexts. Available at: [Link]

  • Ways of crashing out amines. Reddit. Available at: [Link]

  • Affinity purification methods involving imidazole elution. Google Patents.
  • Chromotography with free amines?. Reddit. Available at: [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. Available at: [Link]

  • Imidazole - 3M Recrystallized Solution, pH 6.0. ZellBio GmbH. Available at: [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]

  • Removing imidazole from a purified protein (using Nickel affinity), through ammonium sulphate?. ResearchGate. Available at: [Link]

  • Freezing of equilibrium of imidazoles by inclusion crystallization with a host compound: isolation of the different tautomeric types in a pure state. Royal Society of Chemistry. Available at: [Link]

  • Acid-Base Extraction of Three Organic Compounds. YouTube. Available at: [Link]

  • Hi, Can anyone help me to isolate my compound from aqueous solution?. ResearchGate. Available at: [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. Available at: [Link]

  • 270 questions with answers in IMIDAZOLES. ResearchGate. Available at: [Link]

  • Acid-Base Extraction Tutorial. YouTube. Available at: [Link]

  • Troubleshooting protein purification?. ResearchGate. Available at: [Link]

  • Separating Components of a Mixture by Extraction. YouTube. Available at: [Link]

  • 3-(1h-imidazol-1-yl)butan-2-amine. PubChemLite. Available at: [Link]

  • Enantio-separation of drugs with multiple chiral centers by chromatography and capillary electrophoresis. PubMed. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available at: [Link]

  • Nitrosamine Impurities. Asian Publication Corporation. Available at: [Link]

  • Chiral Separation of Amino Acids by Chromatography. ResearchGate. Available at: [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. National Institutes of Health. Available at: [Link]

  • This compound. Beijing Xinheng Research Technology Co., Ltd. Available at: [Link]

  • An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. Google Patents.

Sources

Optimizing reaction conditions for the synthesis of 3-(1H-Imidazol-1-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(1H-Imidazol-1-yl)butan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting advice. Our goal is to empower you to overcome common synthetic challenges and optimize your reaction conditions for consistent, high-yield results.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound typically involves the N-alkylation of the imidazole ring with a suitable four-carbon synthon containing a protected amine. The choice of strategy depends on the available starting materials, scalability, and desired purity profile. Two primary, reliable routes are outlined below.

  • Classical Sₙ2 Alkylation: This is the most common and cost-effective approach. It involves activating the hydroxyl group of a protected 3-aminobutanol derivative (e.g., by converting it to a tosylate, mesylate, or halide) to create a good leaving group, followed by nucleophilic attack from imidazole or its corresponding salt.

  • Mitsunobu Reaction: This method allows for the direct coupling of a protected 3-aminobutanol with imidazole under mild, redox-neutral conditions.[1] While elegant, it often requires more rigorous purification to remove phosphorus-based byproducts and is sensitive to the pKa of the imidazole nucleophile.[2]

The general workflow for these synthetic approaches is visualized below.

Synthesis Workflow cluster_0 Route A: Sₙ2 Alkylation cluster_1 Route B: Mitsunobu Reaction StartA 3-Aminobutan-1-ol ProtectA Amine Protection (e.g., Boc, Cbz) StartA->ProtectA Activate Hydroxyl Activation (e.g., TsCl, MsCl, PBr₃) ProtectA->Activate Alkylate N-Alkylation with Imidazole (Base: NaH, K₂CO₃) Activate->Alkylate Deprotect Amine Deprotection (e.g., TFA, HCl, H₂/Pd-C) Alkylate->Deprotect StartB 3-Aminobutan-1-ol ProtectB Amine Protection (e.g., Boc, Cbz) StartB->ProtectB Mitsunobu Mitsunobu Coupling (DIAD/DEAD, PPh₃, Imidazole) ProtectB->Mitsunobu Mitsunobu->Deprotect Purify Purification (Column Chromatography, Acid-Base Extraction) Deprotect->Purify Product This compound Purify->Product caption General synthetic workflows for this compound.

Caption: General synthetic workflows for this compound.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials for this synthesis?

The most logical and readily available starting material is (R)- or (S)-3-aminobutan-1-ol, or the racemic mixture, depending on the stereochemical requirements of your final application.[3][4][5] This precursor contains the required carbon skeleton and functional groups (amine and primary alcohol) for elaboration. The synthesis of this starting material itself can be achieved via several methods, including the reduction of (R)-3-aminobutanoic acid.[3][6]

Q2: Which amine protecting group is best suited for this synthesis?

The choice of protecting group is critical and depends on the reaction conditions of the subsequent steps.

  • Boc (tert-butyloxycarbonyl): Ideal for its stability under most alkylation conditions (except strong acid). It is easily removed with acids like trifluoroacetic acid (TFA) or HCl in an organic solvent.

  • Cbz (carboxybenzyl): Stable to acidic and mildly basic conditions but can be readily removed by catalytic hydrogenation (H₂/Pd-C), a clean and efficient deprotection method.

Q3: How do I choose the optimal base and solvent for the Sₙ2 alkylation?

The base serves to deprotonate imidazole (pKa ≈ 14.5), making it a more potent nucleophile.[2]

  • Sodium Hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates imidazole. It requires an anhydrous aprotic polar solvent like DMF or THF and an inert atmosphere.

  • Potassium Carbonate (K₂CO₃): A milder, more practical base for larger-scale reactions. It is effective in polar aprotic solvents like DMF or acetonitrile, often at elevated temperatures.

The solvent should be able to dissolve the imidazole salt and the alkylating agent.

  • DMF (Dimethylformamide): An excellent choice due to its high polarity and boiling point, which allows for a wide range of reaction temperatures.

  • Acetonitrile (CH₃CN): Another good option, particularly with carbonate bases.

  • THF (Tetrahydrofuran): Suitable when using strong bases like NaH at lower to moderate temperatures.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. Use a mobile phase that provides good separation between your starting alkylating agent, imidazole, and the N-alkylated product (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane mixtures). The product, being more polar than the alkylating agent but less polar than imidazole, should have a distinct Rf value. Staining with ninhydrin can be used to visualize the amine after deprotection, while UV light can visualize the imidazole ring.

Section 3: Detailed Experimental Protocol (Sₙ2 Alkylation Route)

This protocol describes a representative synthesis starting from 3-aminobutan-1-ol.

Step 1: Amine Protection (Boc Protection)

  • Dissolve 3-aminobutan-1-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M concentration).

  • Add triethylamine (Et₃N) (1.2 eq) to the solution and cool to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with dilute acid (e.g., 1 M HCl), saturated NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amino alcohol, which can often be used without further purification.

Step 2: Hydroxyl Group Activation (Tosylation)

  • Dissolve the Boc-protected 3-aminobutan-1-ol (1.0 eq) in anhydrous DCM (0.5 M) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C and add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours. Monitor by TLC for the disappearance of the starting alcohol.

  • Upon completion, dilute with DCM and wash sequentially with water, 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude tosylate. Purify by flash column chromatography if necessary (eluent: Hexane/Ethyl Acetate).

Step 3: N-Alkylation of Imidazole

  • In a flame-dried flask under an inert atmosphere, add imidazole (1.2 eq) to anhydrous DMF (0.4 M).

  • Cool to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases, indicating the formation of the sodium imidazolide salt.

  • Add a solution of the Boc-protected tosylate from Step 2 (1.0 eq) in anhydrous DMF.

  • Heat the reaction mixture to 60-80 °C and stir for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine to remove DMF, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: gradient of DCM/Methanol) to obtain the protected final product.

Step 4: Amine Deprotection (Boc Removal)

  • Dissolve the purified Boc-protected product (1.0 eq) in DCM (0.2 M).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Stir at room temperature for 1-3 hours until TLC indicates complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify to pH > 12 with 2 M NaOH.

  • Extract the free amine product into an organic solvent like DCM or a 9:1 Chloroform/Isopropanol mixture (3-5x).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield this compound. Further purification can be achieved by Kugelrohr distillation if needed.[7]

Section 4: Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses common issues in a problem-solution format.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Yield in Alkylation Step (Step 3) 1. Incomplete deprotonation of imidazole. 2. Poor quality of the leaving group (tosylate/mesylate). 3. Insufficient reaction temperature or time.1. Ensure NaH is fresh and handled under strict anhydrous/inert conditions. Allow sufficient time for salt formation before adding the electrophile. 2. Confirm the purity of the tosylate by ¹H NMR before use. If it has degraded, re-synthesize it. Consider converting the alcohol to a bromide (using PBr₃) for a more reactive electrophile. 3. Increase the reaction temperature in increments of 10 °C or extend the reaction time, monitoring by TLC.
Formation of Multiple Products (Alkylation Step) 1. Dialkylation of imidazole (formation of imidazolium salt). 2. Side reactions involving the protecting group.1. Avoid a large excess of the alkylating agent. Use a stoichiometry of approximately 1:1.2 of electrophile to imidazole nucleophile. 2. Ensure the chosen protecting group is stable to the reaction conditions. If using a base-labile group, switch to a more robust one like Boc.
Difficult Purification of Final Product 1. Co-elution of product with residual imidazole. 2. Contamination with byproducts from Mitsunobu reaction (e.g., triphenylphosphine oxide). 3. Product is highly water-soluble.1. Utilize an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with dilute acid (e.g., 1 M HCl). The amine product will move to the aqueous layer. Wash the organic layer, then basify the aqueous layer and back-extract the pure product.[8] 2. For Mitsunobu byproducts, chromatography on silica gel is often required. Sometimes, precipitation of triphenylphosphine oxide from a nonpolar solvent can be effective. 3. After basifying the aqueous layer during workup, saturate it with NaCl (brine) to decrease the product's solubility in water before extracting. Use a more polar extraction solvent like 9:1 CHCl₃/IPA.
Incomplete Deprotection (Step 4) 1. Insufficient acid or deprotection time. 2. For Cbz group removal, the catalyst may be poisoned or inactive.1. Increase the equivalents of TFA or HCl, or the reaction time. Gentle warming (to ~40 °C) can sometimes accelerate the reaction. 2. Use fresh, high-quality Pd/C catalyst. Ensure the system is properly flushed with hydrogen and that the solvent is appropriate (e.g., Methanol, Ethanol).
Troubleshooting Decision Tree

Troubleshooting Workflow Start Reaction Issue Identified CheckYield Is the yield low? Start->CheckYield CheckPurity Is the product impure? CheckYield->CheckPurity No Reagent_Check Verify Reagent Quality (NaH, Tosylate, Solvent) CheckYield->Reagent_Check Yes Workup_Check Optimize Workup (Acid-Base Extraction) CheckPurity->Workup_Check Yes End Problem Resolved CheckPurity->End No Condition_Check Optimize Conditions (Temp, Time, Base) Reagent_Check->Condition_Check LG_Check Consider a More Reactive Leaving Group (e.g., -Br) Condition_Check->LG_Check LG_Check->End Chroma_Check Optimize Chromatography (Solvent System, Gradient) Workup_Check->Chroma_Check Byproduct_ID Identify Side Products (NMR, MS) Chroma_Check->Byproduct_ID Stoich_Check Adjust Stoichiometry to Minimize Side Reactions Byproduct_ID->Stoich_Check Stoich_Check->End

Caption: A decision tree for troubleshooting common synthesis issues.

References

  • Gaertner, H., et al. (2010). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. PubMed Central. Available at: [Link]

  • Dodge, M. W., et al. (2012). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]

  • Gaertner, H., et al. (2010). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. National Institutes of Health. Available at: [Link]

  • Narasimhan, J., et al. (2011). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry. Available at: [Link]

  • Sharma, A., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. Available at: [Link]

  • PrepChem (2017). Synthesis of 1H-Imidazole-1-butanamine. Available at: [Link]

  • Mohapatra, S., et al. (2018). Michael Addition of Imidazole to α,β -Unsaturated Carbonyl/Cyano Compound. ResearchGate. Available at: [Link]

  • Mohapatra, S., et al. (2018). Michael Addition of Imidazole to , -Unsaturated Carbonyl/Cyano Compound. Bentham Open. Available at: [Link]

  • Grimmett, M. R. (n.d.). N-Alkylation of imidazoles. University of Otago. Available at: [Link]

  • Wheeler, K., et al. (2019). PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). Available at: [Link]

  • ChemBK (2024). (DL)-3-amino-1-butanol. Available at: [Link]

  • CN110683960A - Synthesis method of (R) -3-aminobutanol. Google Patents.
  • National Center for Biotechnology Information (n.d.). (3R)-3-Amino-1-butanol. PubChem. Available at: [Link]

Sources

Identifying and minimizing side products in the synthesis of 3-(1H-Imidazol-1-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(1H-Imidazol-1-yl)butan-1-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We will delve into the identification of key side products, provide mechanistic explanations for their formation, and offer robust troubleshooting strategies and purification protocols to ensure high purity of the final compound.

Introduction: The Synthetic Challenge

The synthesis of this compound, a valuable building block in pharmaceutical research, typically involves the N-alkylation of imidazole with a suitable C4 electrophile. While straightforward in principle, the ambident nucleophilic nature of the imidazole ring and the reactivity of the primary amine in the product present significant challenges, often leading to a mixture of regioisomers and other impurities.[1][2] This guide provides a systematic approach to identifying and mitigating these issues.

Part 1: Frequently Asked Questions & Troubleshooting

This section addresses the most common issues encountered during the synthesis and initial analysis of the crude product.

Q1: My LC-MS shows a peak with the same mass as my product, but my ¹H NMR is messy and shows unexpected aromatic signals. What is happening?

A: You are likely observing the formation of a regioisomeric side product due to alkylation at the N3 position of the imidazole ring instead of the desired N1 position. Imidazole is an ambident nucleophile, and while N1 alkylation is often favored, reaction conditions can influence the N1/N3 ratio.[1] The N3-alkylated product is a salt, which can complicate analysis and purification.

Q2: I have identified high-molecular-weight impurities in my crude product. What is their likely origin?

A: This is a classic case of over-alkylation. The primary amine of your desired product, this compound, is itself a potent nucleophile. It can react with the starting electrophile (e.g., 3-bromobutan-1-amine derivative) to form a secondary amine dimer or even oligomers. This is especially problematic if the primary amine on the starting material is not protected.

Q3: My overall yield is significantly lower than expected, and I smell a pungent, unsaturated amine odor from the reaction. What went wrong?

A: This strongly suggests that an elimination side reaction has occurred. If you are using a strong, sterically hindered base (like potassium tert-butoxide) or high temperatures with a good leaving group on your C4 fragment (like bromide or tosylate), you can favor the E2 elimination pathway. This would convert your alkyl halide starting material into volatile buteneamine isomers, which are then lost from the reaction mixture, thus reducing your yield.

Q4: How can I quickly determine if I have significant amounts of unreacted imidazole in my crude mixture?

A: Unreacted imidazole is a common impurity. On a TLC plate, it typically has a lower Rf value than the N-alkylated product in standard solvent systems like dichloromethane/methanol. In ¹H NMR (in CDCl₃), imidazole shows a characteristic broad singlet for the N-H proton around 10-12 ppm and distinct aromatic signals. However, the most effective way to remove it is through a targeted acid-base workup, as described in Part 3.[3]

Part 2: Core Side Products & Minimization Strategies

A deeper understanding of the reaction mechanism is crucial for minimizing side products. The following diagram illustrates the primary reaction pathway and the genesis of the most common impurities.

Side_Products Imidazole Imidazole Product Desired Product This compound Imidazole->Product Desired SN2 Reaction (N1 Attack) N3_Isomer N3-Alkylated Isomer (Regioisomer) Imidazole->N3_Isomer Side Reaction (N3 Attack) Electrophile 3-X-Butan-1-amine (Protected) Electrophile->Product Desired SN2 Reaction (N1 Attack) Electrophile->N3_Isomer Side Reaction (N3 Attack) Elimination Elimination Product (Buteneamine) Electrophile->Elimination Side Reaction (E2 Elimination) Base Base (e.g., NaH, K₂CO₃) Base->Product Desired SN2 Reaction (N1 Attack) Base->N3_Isomer Side Reaction (N3 Attack) Overalkylation Over-alkylation Product (Dimer) Product->Overalkylation Side Reaction (Product acts as Nucleophile)

Caption: Key reaction pathways in the synthesis of this compound.

Data Summary of Common Impurities

The table below summarizes key identifiers for the most common side products.

Impurity NameStructureMolecular FormulaExpected Mass (M+H)⁺Key ¹H NMR Signals (Conceptual)
Desired Product Imidazole-CH(CH₃)-CH₂-CH₂-NH₂C₇H₁₃N₃140.1182Distinct aromatic signals for N1-subst. imidazole; Aliphatic signals for the butane chain.
N3-Alkylated Isomer Imidazolium saltC₇H₁₄N₃⁺140.1182Shifted aromatic signals due to positive charge; Will have a counter-ion.
Over-alkylation Product-NH-(C₄H₈-Imidazole)C₁₄H₂₄N₆277.2135Reduced integration for NH₂ protons; More complex aliphatic region.
Unreacted Imidazole ImidazoleC₃H₄N₂69.0400Broad N-H signal (>10 ppm); Symmetrical aromatic signals.
Troubleshooting Guide: Minimizing Impurity Formation

1. Issue: Poor Regioselectivity (N1 vs. N3 Alkylation)

  • Causality: The position of alkylation is highly dependent on whether the reaction proceeds through the neutral imidazole or its conjugate base (the imidazolide anion). The imidazolide anion has delocalized charge, but substitution is sterically and electronically directed.[2]

  • Solution & Protocol:

    • Use a Strong, Non-Nucleophilic Base: Employ a base like Sodium Hydride (NaH) to fully deprotonate the imidazole before adding the electrophile. This pre-formation of the imidazolide anion favors N1 alkylation.

    • Solvent Choice: Use a polar aprotic solvent like DMF or THF. These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the anion.

    • Temperature Control: Run the deprotonation step at 0 °C to control the reaction rate, then allow it to slowly warm to room temperature before adding the alkylating agent. Temperatures above 115°C can lead to more side products.[4]

2. Issue: Over-alkylation of the Product's Amine

  • Causality: The primary amine on the product molecule is nucleophilic and can compete with imidazole for the alkylating agent, especially as the product concentration increases.

  • Solution & Protocol:

    • Protect the Amine: The most robust solution is to start with a C4 electrophile where the amine is protected. A tert-butyloxycarbonyl (Boc) group is ideal.

    • Example Workflow:

      • Step A (Alkylation): React imidazole with N-Boc-3-bromobutan-1-amine using NaH in DMF.

      • Step B (Deprotection): After workup and isolation of the Boc-protected product, deprotect using a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

    • Stoichiometry Control: If not using a protecting group, use a slight excess (1.1 to 1.2 equivalents) of the imidazole relative to the alkylating agent to ensure the electrophile is consumed before significant over-alkylation can occur.

3. Issue: Elimination Side Reactions

  • Causality: Strong, bulky bases (e.g., t-BuOK) and high temperatures favor elimination over substitution. The choice of leaving group also plays a role (I > Br > Cl > OTs).

  • Solution & Protocol:

    • Choose a Milder Base: If elimination is a major issue, switch from NaH to a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). While the reaction may be slower, it will be cleaner.

    • Optimize Temperature: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Monitor by TLC. A range of 75-100°C is often a good starting point.[4]

    • Leaving Group: If possible, use an alkyl chloride instead of a bromide or iodide to disfavor the elimination pathway.

Part 3: Recommended Purification Protocol

For this class of compounds, a well-executed acid-base extraction is the most powerful purification technique to remove neutral organic impurities and unreacted starting materials.[3]

Workflow: Acid-Base Extraction

Purification_Workflow Crude 1. Crude Reaction Mixture (Dissolved in DCM/EtOAc) AcidWash 2. Wash with 1M HCl (aq) (Separatory Funnel) Crude->AcidWash OrganicLayer Organic Layer (Neutral Impurities, Over-alkylated byproducts with protected amine) AcidWash->OrganicLayer Discard AqueousLayer1 Aqueous Layer (Acidic) (Protonated Product, Protonated Imidazole) AcidWash->AqueousLayer1 Basify 3. Basify Aqueous Layer to pH > 10 (Use 2M NaOH, ice bath) AqueousLayer1->Basify Extraction 4. Extract with DCM (3x) Basify->Extraction AqueousLayer2 Aqueous Layer (Basic) (Inorganic Salts, Imidazole) Extraction->AqueousLayer2 Discard CombinedOrganic 5. Combine Organic Extracts Extraction->CombinedOrganic Dry 6. Dry (Na₂SO₄), Filter, Concentrate CombinedOrganic->Dry PureProduct Pure Product Dry->PureProduct

Caption: Step-by-step workflow for purification via acid-base extraction.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M aqueous HCl. Repeat the extraction 2-3 times. Your desired product and unreacted imidazole will move into the aqueous layer as their respective hydrochloride salts. Neutral impurities will remain in the organic layer, which can be discarded.[3]

  • Basification: Combine the acidic aqueous layers and cool in an ice bath. Slowly add a base, such as 2 M NaOH, with stirring until the pH is strongly basic (pH > 10). This deprotonates the amine and imidazole, making them soluble in organic solvents again.

  • Back-Extraction: Extract the now-basic aqueous solution with fresh DCM (3x). The purified product will move back into the organic layer.

  • Final Processing: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

For very stubborn impurities, column chromatography on silica gel using a gradient of DCM to 10-20% Methanol in DCM (often with 1% triethylamine or ammonium hydroxide to prevent streaking) is an effective secondary purification step.[3]

References

  • Imidazole-impurities. Pharmaffiliates. [Link]

  • Process for preparing 1-alkylimidazoles.
  • N-Alkylation of imidazoles. University of Otago. [Link]

  • This is why selective N-alkylation of imidazoles is difficult. Reddit r/OrganicChemistry. [Link]

  • Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry. [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Application. TSI Journals. [Link]

  • Imidazole synthesis. Organic Chemistry Portal. [Link]

Sources

Stability issues of 3-(1H-Imidazol-1-yl)butan-1-amine under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(1H-Imidazol-1-yl)butan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability issues of this compound under various pH conditions. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental anomalies, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that dictate its pH-dependent stability?

A1: The stability of this compound is primarily governed by two functional groups: the primary aliphatic amine (-NH₂) and the imidazole ring . Both groups have basic properties and can be protonated or deprotonated depending on the pH of the solution.[1][2]

  • Primary Amine: This group is a relatively strong base with an estimated pKₐ (of its conjugate acid, R-NH₃⁺) around 9-10. At pH values significantly below this, the amine will exist predominantly in its protonated, water-soluble ammonium form (R-NH₃⁺).

  • Imidazole Ring: The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[3] The lone pair of electrons on the sp²-hybridized nitrogen (N-3) makes it basic, with a pKₐ of its conjugate acid around 7.0-7.1.[4][5] Therefore, in acidic to near-neutral conditions, the imidazole ring can also be protonated. The N-H proton on the other nitrogen is very weakly acidic, with a pKₐ of about 14.5, so deprotonation only occurs under strongly alkaline conditions.[6]

The interplay between the protonation states of these two groups is critical to the molecule's overall charge, solubility, and susceptibility to degradation.

Q2: At which pH values should I be most concerned about the stability of this compound?

A2: You should exercise caution at both strongly acidic (pH < 4) and strongly alkaline (pH > 9) conditions.

  • Acidic Conditions (pH < 4): While protonation of the amine and imidazole groups can increase solubility, the molecule may be susceptible to acid-catalyzed hydrolysis, particularly if there are other labile functional groups in a more complex derivative. The stability in this range must be experimentally verified.

  • Neutral Conditions (pH ≈ 7.0): The compound is expected to be relatively stable around neutral pH. The imidazole ring will be in equilibrium between its protonated and neutral forms, and the primary amine will be predominantly protonated. Studies on other imidazole fungicides have shown that degradation can be slower at neutral pH compared to acidic or alkaline conditions.[7][8]

  • Alkaline Conditions (pH > 9): In basic solutions, the primary amine will be in its neutral, nucleophilic form (-NH₂). This can increase susceptibility to certain reactions. Furthermore, the imidazole ring itself can be liable to base-mediated autoxidation or other degradation pathways.[9] For some imidazole compounds, degradation is faster at alkaline pH.[7][8]

Q3: What are the most probable degradation pathways for this molecule under pH stress?

A3: Based on the structure, the primary degradation pathways to investigate are hydrolysis and oxidation.

  • Hydrolysis: While the core structure of this compound does not contain groups that are classically prone to hydrolysis (like esters or amides), derivatives of this molecule might. Amide bonds, for instance, can undergo hydrolysis under both acidic and basic conditions, typically requiring heat.[10][11]

  • Oxidation: The imidazole ring and the primary amine can be susceptible to oxidation. Forced degradation studies often use agents like hydrogen peroxide (H₂O₂) to simulate oxidative stress.[12][13] Amines, in particular, are known to be susceptible to electron transfer oxidation.[12] Studies on other complex molecules show the imidazole moiety can be oxidized by various means, including autoxidation.[9]

  • Photodegradation: Many imidazole-containing compounds are sensitive to light.[9][13] It is crucial to conduct experiments, especially long-term stability studies, with appropriate light protection.

Troubleshooting Guide
Observed Issue Potential Cause & Scientific Rationale Recommended Action
"My compound is rapidly degrading in an acidic buffer (e.g., pH 2)." Acid-Catalyzed Degradation: Even without classic hydrolyzable groups, strong acidic conditions can promote unexpected cleavage or rearrangement reactions. The high charge density on the dicationic molecule (protonated amine and imidazole) might activate certain bonds.Quantify the degradation rate as a function of pH (e.g., test at pH 2, 4, and 5) to find a more suitable acidic range. Ensure the buffer components are not catalyzing the degradation. Use a stability-indicating analytical method to identify degradants.
"I'm observing poor solubility or precipitation at pH > 8." Change in Protonation State: As the pH increases above the pKₐ of the primary amine's conjugate acid (~9-10), the molecule loses its positive charge and becomes a neutral, less polar species. This significantly reduces its aqueous solubility.If you must work at a basic pH, consider using a co-solvent system (e.g., water/acetonitrile or water/methanol). Alternatively, determine the exact pH at which precipitation occurs and work just below that limit.
"Multiple new peaks appear in my HPLC chromatogram after incubation in a basic solution." Base-Mediated Degradation/Oxidation: The deprotonated primary amine is a more potent nucleophile and is more susceptible to oxidation than its protonated form. The imidazole ring can also undergo base-mediated autoxidation.[9]Protect your solution from oxygen by purging with nitrogen or argon. Include an antioxidant if compatible with your experimental goals. Characterize the new peaks using LC-MS to understand the degradation pathway.
"My stability results are inconsistent and not reproducible." Experimental Variability: This can stem from several sources: inaccurate buffer preparation, temperature fluctuations, exposure to light, or a non-validated analytical method.Strictly control all experimental parameters. Calibrate your pH meter before each use. Use a thermostatically controlled incubator. Protect all samples from light. Fully validate your analytical method for specificity, linearity, accuracy, and precision as per ICH guidelines.[14]
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study for pH-Dependent Stability

This protocol outlines a forced degradation study to determine the stability of this compound across a range of pH values. The goal is to induce 5-20% degradation to identify potential degradants and degradation kinetics.[13]

1. Materials & Reagents:

  • This compound reference standard

  • HPLC-grade acetonitrile and methanol

  • Purified water (18.2 MΩ·cm)

  • Buffer solutions:

    • pH 2.0: 0.01 N Hydrochloric acid

    • pH 4.5: Acetate buffer

    • pH 7.0: Phosphate buffer

    • pH 9.2: Borate buffer

    • pH 12.0: 0.01 N Sodium hydroxide

  • Class A volumetric flasks, pipettes, and autosampler vials

2. Stock Solution Preparation:

  • Accurately weigh and dissolve the reference standard in purified water to prepare a 1.0 mg/mL stock solution.

3. Stress Sample Preparation:

  • For each pH condition, pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

  • Add approximately 8 mL of the respective buffer (pH 2.0, 4.5, 7.0, 9.2, 12.0).

  • Place the flasks in a calibrated oven at 60°C.

  • Prepare a "time zero" (T₀) sample for each pH by immediately diluting to volume with the buffer and analyzing.

  • Withdraw aliquots at predetermined time points (e.g., 2, 6, 12, 24 hours).

  • Upon withdrawal, immediately cool the aliquot to room temperature and, if necessary, neutralize it to quench the reaction (e.g., neutralize acid with NaOH, base with HCl) before analysis.

4. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC-UV or LC-MS/MS method (see Protocol 2 for method development guidance).[14][15]

  • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.

Protocol 2: Stability-Indicating HPLC-UV Method Development

A stability-indicating method is crucial for separating the parent compound from any degradation products.

1. Instrument & Columns:

  • HPLC system with a UV/PDA detector.

  • Screen several columns, such as a C18, a C8, and a phenyl-hexyl column, to find the best selectivity.

2. Mobile Phase Optimization:

  • Start with a simple mobile phase system, for example:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile or Methanol[16]

  • Run a gradient from 5% to 95% B over 20-30 minutes to elute all potential compounds.

  • Analyze a mixture of stressed samples (e.g., pooled aliquots from acid, base, and oxidative stress studies) to ensure all degradation products are resolved from the parent peak.

  • Optimize the gradient, pH of the mobile phase, and temperature to achieve baseline separation for all relevant peaks.

3. Method Validation:

  • Validate the final method according to ICH guidelines for specificity, linearity, range, accuracy, and precision.

Data Presentation & Visualization
Table 1: Hypothetical Stability Data Summary for this compound at 60°C
pHTime (hours)% Parent Compound RemainingTotal % Degradation Products
2.0 0100.00.0
1291.58.5
2484.215.8
7.0 0100.00.0
1299.10.9
2498.31.7
12.0 0100.00.0
1289.810.2
2480.519.5

This data is illustrative and demonstrates faster degradation at acidic and alkaline pH, a common profile for such molecules.[7][8]

Diagrams

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Incubate Incubate Samples at 60°C Stock->Incubate Dilute in buffer Buffers Prepare Buffers (pH 2, 4.5, 7, 9.2, 12) Buffers->Incubate Timepoints Withdraw Aliquots at T=0, 2, 6, 12, 24h Incubate->Timepoints Quench Cool & Neutralize (Quench Reaction) Timepoints->Quench HPLC Analyze via Stability- Indicating HPLC Quench->HPLC Data Calculate % Remaining & % Degradation HPLC->Data

Caption: Experimental workflow for the pH-dependent forced degradation study.

Caption: pH-dependent protonation states of this compound.

References
  • BenchChem. (2025).
  • Pearson. (n.d.).
  • Demadis, K. D., et al. (n.d.). The Intimate Role of Imidazole in the Stabilization of Silicic Acid by a pH-Responsive, Histidine-Grafted Polyampholyte.
  • Chemistry Stack Exchange. (2014). In which direction does imidazole affect the pH?.
  • Reddit. (2016). I don't understand why imidazole has a weak acidic group.
  • Barreiro, E. J., et al. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.
  • Aktar, M. W., et al. (n.d.). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH. PMC - PubMed Central.
  • Aktar, M. W., et al. (2008). Degradation dynamics and dissipation kinetics of an imidazole fungicide (Prochloraz) in aqueous medium of varying pH.
  • Save My Exams. (2025). Reactions of Amides.
  • MedCrave. (2016).
  • International Journal of Pharmaceutical Sciences and Research. (n.d.).
  • Chemistry Steps. (n.d.).
  • BioProcess International. (n.d.).
  • BenchChem. (2025). Technical Support Center: Forced Degradation Studies of Imidazole-Containing Compounds.
  • Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides.
  • Huang, Y., et al. (2019).
  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Wiley Analytical Science. (2019).
  • Chemistry LibreTexts. (2025). 24.3: Basicity of Amines.
  • CK-12 Foundation. (n.d.). Chemical Properties of Amines.
  • Spring 2005, Principles of Drug Action 1, Amines.

Sources

Troubleshooting guide for the Mitsunobu reaction with imidazole substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Mitsunobu reaction with imidazole substrates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful yet often challenging transformation. Here, we address common issues encountered during experimentation in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.

FAQs and Troubleshooting Guides

Section 1: Reaction Initiation and Low Yield

Question 1: I am observing no or very low conversion of my imidazole substrate. What are the likely causes and how can I troubleshoot this?

Low or no conversion in a Mitsunobu reaction with an imidazole substrate often stems from the inherent basicity and moderate nucleophilicity of the imidazole ring. The pKa of the N-H proton in imidazole is approximately 14.5, which is higher than the ideal pKa of ≤ 11 for standard Mitsunobu conditions.[1] This can lead to a slow or stalled reaction.

Causality and Troubleshooting Steps:

  • Insufficient Acidity of the Pronucleophile: The reaction is initiated by the protonation of the betaine intermediate formed from the phosphine and the azodicarboxylate.[2] If the imidazole N-H is not acidic enough, this proton transfer is inefficient.

    • Solution: Consider the use of more reactive coupling reagents that can accommodate less acidic pronucleophiles. The combination of tri-n-butylphosphine (n-Bu3P) and 1,1'-(azodicarbonyl)dipiperidine (ADDP) or tetramethylazodicarboxamide (TMAD) can be more effective under these "forcing conditions."[1]

  • Order of Reagent Addition: The sequence of adding reagents can significantly impact the reaction outcome, especially with challenging substrates.

    • Standard Protocol: Typically, the alcohol, imidazole, and triphenylphosphine (PPh3) are mixed, and the azodicarboxylate (e.g., DEAD or DIAD) is added last, often at a reduced temperature.[2][3]

    • Alternative "Betaine Preformation" Protocol: For less reactive nucleophiles, pre-forming the betaine by adding the azodicarboxylate to the phosphine at 0°C before adding the alcohol and then the imidazole can be beneficial.[2]

  • Steric Hindrance: Significant steric bulk on either the alcohol or the imidazole substrate can impede the SN2 substitution step.

    • Solution: While challenging, increasing the reaction temperature may help overcome steric barriers. However, this can also lead to side reactions. A more effective approach may be to explore alternative synthetic routes if feasible.

  • Reagent Quality: The quality of the phosphine and azodicarboxylate reagents is critical. Triphenylphosphine can oxidize to triphenylphosphine oxide over time, and azodicarboxylates can degrade.

    • Verification: Check the purity of your reagents. PPh3 can be recrystallized, and the purity of azodicarboxylates can be checked by NMR.

Experimental Protocol: Enhanced Reactivity with Alternative Reagents

  • To a solution of the imidazole substrate (1.0 equiv) and the alcohol (1.2 equiv) in anhydrous dioxane, add tri-n-butylphosphine (n-Bu3P) (1.5 equiv).

  • Add a solution of tetramethylazodicarboxamide (TMAD) (1.5 equiv) in anhydrous dioxane dropwise at room temperature.

  • Stir the reaction mixture at room temperature or gently heat to 50 °C until the reaction is complete as monitored by TLC or LC-MS.

  • Proceed with the appropriate workup and purification.

Section 2: Regioselectivity Issues

Question 2: My reaction is producing a mixture of N1 and N3 alkylated imidazole isomers. How can I control the regioselectivity?

The imidazole ring possesses two nucleophilic nitrogen atoms, N1 (π) and N3 (τ), which can both undergo alkylation, leading to isomeric products. The regioselectivity is influenced by steric and electronic factors of the imidazole substrate, as well as the reaction conditions. For instance, in histidine derivatives, selective alkylation at the N(π) or N(τ) position can be a significant challenge.[4][5]

Factors Influencing Regioselectivity and Control Strategies:

  • Steric Hindrance: The less sterically hindered nitrogen atom is generally favored for alkylation.

    • Strategy: If your imidazole has a substituent at C2 or C5, this will likely direct alkylation to the more accessible nitrogen.

  • Protecting Groups: The use of a protecting group on one of the nitrogen atoms is the most reliable method to ensure regioselectivity.

    • Recommended Protecting Groups:

      • Trityl (Tr): Often directs alkylation to the unprotected nitrogen and can be removed under acidic conditions.

      • Tosyl (Ts): A robust protecting group that can be removed under reductive conditions.

      • tert-Butoxycarbonyl (Boc): Can be used to protect one nitrogen, directing alkylation to the other, and is easily removed with acid.

  • Electronic Effects: Electron-withdrawing or electron-donating substituents on the imidazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

    • Consideration: Analyze the electronic nature of your substituents to predict the more nucleophilic nitrogen. This can be complex and may require experimental optimization.

Workflow for Achieving Regioselective Alkylation:

Caption: Decision workflow for controlling regioselectivity.

Section 3: Side Reactions and Byproduct Removal

Question 3: I am observing significant side product formation. What are the common side reactions with imidazole substrates and how can I minimize them?

Several side reactions can plague a Mitsunobu reaction, leading to a complex reaction mixture and reduced yield of the desired product.

Common Side Reactions and Mitigation Strategies:

  • Alkylation of the Azodicarboxylate: If the imidazole is a poor nucleophile, the reduced azodicarboxylate anion can compete and alkylate the activated alcohol.[2]

    • Mitigation: Use a more reactive phosphine/azodicarboxylate system (e.g., n-Bu3P/ADDP) to favor the desired reaction pathway. Also, ensure the imidazole is sufficiently deprotonated by the betaine intermediate.

  • Formation of Phosphonium Salt with Imidazole: The imidazole itself can react with the activated alcohol-phosphine complex, leading to a stable phosphonium salt that does not proceed to the final product.

    • Mitigation: This is more likely with less reactive alcohols. Ensuring the alcohol is primary or a non-hindered secondary alcohol can help.

  • Elimination Reactions: With secondary alcohols, elimination to form an alkene can be a competing pathway, especially at elevated temperatures.

    • Mitigation: Maintain a low reaction temperature (0 °C to room temperature) whenever possible.

Question 4: The purification of my product is difficult due to the presence of triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate. What are some effective purification strategies?

The removal of stoichiometric byproducts is a well-known challenge in Mitsunobu chemistry.[1]

Purification Techniques:

MethodDescriptionAdvantagesDisadvantages
Chromatography Standard silica gel column chromatography.Generally effective for most products.Can be time-consuming and require large volumes of solvent. TPPO can sometimes co-elute with the product.
Crystallization If the product is crystalline, it can often be separated from the amorphous byproducts.Can provide very pure material without chromatography.Not applicable to all products.
Alternative Reagents Use of phosphines or azodicarboxylates designed for easy byproduct removal.Simplifies workup significantly.These reagents can be more expensive.
Chemical Treatment Washing the reaction mixture with specific reagents to remove byproducts.Can avoid chromatography.Requires additional workup steps and reagent compatibility must be considered.

Alternative Reagents for Simplified Workup:

  • Polymer-supported PPh3: The resulting polymer-bound TPPO can be removed by simple filtration.[6]

  • Diphenyl(2-pyridyl)phosphine: The phosphine oxide byproduct is basic and can be removed by an acidic wash.[1]

  • Di-(4-chlorobenzyl)azodicarboxylate (DCAD): The reduced hydrazine byproduct is often insoluble and can be removed by filtration.[2]

Experimental Protocol: Workup with an Acidic Wash

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl (e.g., 1 M). This will protonate and extract the basic phosphine oxide if a reagent like diphenyl(2-pyridyl)phosphine was used.

  • Wash with saturated aqueous NaHCO3 to neutralize any remaining acid.

  • Wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to obtain the crude product for further purification if necessary.

Mechanistic Insight

A deeper understanding of the reaction mechanism is crucial for effective troubleshooting.

Mitsunobu_Mechanism PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Im_Anion Imidazole Anion (Im-) Betaine->Im_Anion Proton Transfer Alkoxyphosphonium Alkoxyphosphonium Salt [R-O-P+Ph3] Betaine->Alkoxyphosphonium ImH Imidazole (Im-H) ImH->Im_Anion ROH Alcohol (R-OH) ROH->Alkoxyphosphonium Product N-Alkylated Imidazole (R-Im) Im_Anion->Product SN2 Attack Alkoxyphosphonium->Product TPPO TPPO Alkoxyphosphonium->TPPO

Caption: Simplified Mitsunobu mechanism with imidazole.

The reaction initiates with the formation of a betaine intermediate from triphenylphosphine and DEAD.[2] This betaine then deprotonates the imidazole, forming the imidazole anion. Concurrently, the alcohol is activated by forming an alkoxyphosphonium salt. The final step is an SN2 attack of the imidazole anion on the activated alcohol, leading to the N-alkylated product and triphenylphosphine oxide.[7] Issues often arise during the proton transfer or the final SN2 step.

References

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Organic Synthesis. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • Reich, H. J. (n.d.). The Mitsunobu Reaction. University of Wisconsin. [Link]

  • Camp, D., & Jenkins, I. D. (2015). The effect of solvent polarity on the rate of the Mitsunobu esterification reaction. Tetrahedron, 71(22), 3636-3643. [Link]

  • Dodge, J. A., et al. (1995). A Simple Modification of the Standard Mitsunobu Procedure for the Inversion of Sterically Hindered Alcohols. The Journal of Organic Chemistry, 60(8), 2589-2591.
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • Perlow, D. S., et al. (2015). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. ACS Chemical Biology, 10(6), 1536-1543. [Link]

  • Perlow, D. S., et al. (2014). Investigation of Unanticipated Alkylation at the N(π) Position of a Histidyl Residue Under Mitsunobu Conditions and Synthesis of Orthogonally Protected Histidine Analogues. The Journal of Organic Chemistry, 79(15), 7133-7140. [Link]

  • Yokoyama, M. (2016). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Yakugaku Zasshi, 136(1), 75-87. [Link]

  • Singh, R., & Kumar, V. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Current Organic Synthesis, 18(6), 566-599. [Link]

  • Organic Reactions. (n.d.). The Mitsunobu Reaction. [Link]

  • But, T. Y., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry-An Asian Journal, 2(11), 1340-1355.
  • ResearchGate. (n.d.). How can I speed up a Mitsunobu reaction?. [Link]

  • Reddit. (2018). Mitsunobu reaction issues. [Link]

  • Zhang, K., et al. (2023). Progress of Catalytic Mitsunobu Reaction in the Two Decades. Chemistry-A European Journal, 29(1), e202202685.
  • Knight, J. G., et al. (2003). Chromatography-Free Product Separation in the Mitsunobu Reaction. Tetrahedron Letters, 44(39), 7261-7264.
  • Dembinski, R. (2004). Recent advances in the Mitsunobu reaction: Modifications and applications. European Journal of Organic Chemistry, 2004(13), 2763-2772.
  • Organic-Chemistry.org. (n.d.). Mitsunobu Reaction - Common Conditions. [Link]

  • University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ. [Link]

Sources

Technical Support Center: Enhancing the Regioselectivity of N-Alkylation of Unsymmetrical Imidazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the regioselective N-alkylation of unsymmetrical imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to overcome common challenges and achieve desired product outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing the regioselectivity of N-alkylation in unsymmetrical imidazoles?

A1: The regioselectivity of N-alkylation in unsymmetrical imidazoles is a delicate interplay of several factors:

  • Electronic Effects: The electronic nature of substituents on the imidazole ring plays a crucial role. Electron-withdrawing groups (EWGs) at the C4(5)-position decrease the nucleophilicity of the adjacent N3 nitrogen, thereby favoring alkylation at the more distant N1 position.[1][2] Conversely, electron-donating groups (EDGs) can enhance the reactivity of the adjacent nitrogen.

  • Steric Hindrance: The size of both the substituent on the imidazole ring and the incoming alkylating agent significantly influences the reaction's regioselectivity.[2][3] Bulky substituents or large alkylating agents will preferentially react at the less sterically hindered nitrogen atom.[2][3]

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically alter the regiochemical outcome.[2] For instance, in a basic medium, the reaction proceeds through the imidazole anion, where steric and electronic effects are dominant.[2] In neutral or slightly acidic conditions, the free base is alkylated, and the tautomeric equilibrium of the imidazole ring becomes a significant controlling factor.[2]

  • Protecting Groups: The use of a directing or protecting group is a powerful strategy to achieve high regioselectivity.[3][4] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a notable example that can be used to protect one nitrogen, directing alkylation to the other, and can be subsequently removed.[4][5]

Q2: How does the tautomeric equilibrium of an unsymmetrical imidazole affect N-alkylation?

A2: In unsymmetrical imidazoles, a proton can reside on either of the two nitrogen atoms, leading to two different tautomers. The position of this equilibrium is influenced by the electronic properties of the substituents. For instance, an electron-withdrawing group at the C4(5)-position will favor the tautomer where the proton is on the N1 nitrogen, making the 4-substituted tautomer more dominant.[2] Under neutral or slightly acidic conditions, the alkylation occurs on the free base, and the product ratio is often controlled by the relative abundance and reactivity of each tautomer.[2] This tautomeric effect can sometimes override the expected electronic effects, leading to complex product mixtures.[2]

Q3: When should I consider using a protecting group strategy for N-alkylation?

A3: A protecting group strategy is highly recommended in the following scenarios:

  • When high regioselectivity is critical for the success of a multi-step synthesis.

  • When other methods, such as tuning steric or electronic factors, fail to provide the desired level of selectivity.

  • For the synthesis of complex molecules where unambiguous control over the position of alkylation is necessary.[4][5]

The use of a protecting group, like the SEM group, allows for a "trans-N-alkylation" approach where one nitrogen is blocked, forcing the alkylation to occur at the other nitrogen.[4] Subsequent deprotection then yields the desired N-alkylated imidazole with excellent regiocontrol.[4][5]

II. Troubleshooting Guides

Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N3 regioisomers. How can I improve the selectivity?

Potential Causes and Solutions:

This is a common issue arising from the similar nucleophilicity of the two nitrogen atoms in the imidazole ring.[1] Here’s a systematic approach to troubleshoot and optimize your reaction:

1. Analyze Steric and Electronic Factors:

  • Evaluate Steric Hindrance: If both your substituent at the C4(5) position and your alkylating agent are small, poor selectivity is expected.[2]

    • Solution: Increase the steric bulk of the alkylating agent. For example, switch from methyl iodide to a bulkier agent like isopropyl or tert-butyl bromide. This will favor alkylation at the less hindered nitrogen.[2][3]

  • Assess Electronic Effects: An electron-withdrawing group at the C4(5) position should favor N1 alkylation.[1][2] If your substituent is electron-donating, this effect will be diminished or reversed.

    • Solution: If synthetically feasible, consider modifying the substituent to be more electron-withdrawing to direct the alkylation to the desired position.

2. Modify Reaction Conditions:

  • Change the Base/Solvent System: The reaction mechanism is highly dependent on the pH.[2]

    • Under Basic Conditions (e.g., NaH, K2CO3 in DMF, THF): You are alkylating the imidazolide anion. Here, regioselectivity is primarily governed by steric and electronic effects.[2] Experiment with different bases and solvents to find the optimal combination for your substrate.

    • Under "Neutral" Conditions (e.g., in ethanol without a strong base): You are alkylating the neutral imidazole. The tautomeric equilibrium plays a dominant role, which can sometimes lead to unexpected product ratios.[2]

    • Solution: Systematically screen different base and solvent combinations. For example, compare the results of NaH in THF with K2CO3 in DMF.

3. Implement a Protecting Group Strategy:

  • For definitive control, especially in complex syntheses, a protecting group is the most reliable approach.[3][4]

    • Solution: Employ the 2-(trimethylsilyl)ethoxymethyl (SEM) group. Protect the imidazole at N1, perform the alkylation which will be directed to N3, and then remove the SEM group to obtain the desired N3-alkylated product.[4][5]

Problem 2: I am observing significant formation of a dialkylated imidazolium salt as a side product.

Potential Causes and Solutions:

The mono-N-alkylated imidazole product is still nucleophilic and can react with another equivalent of the alkylating agent to form a quaternary imidazolium salt.[3] This is more likely to occur with prolonged reaction times or at elevated temperatures.

1. Stoichiometry Control:

  • Cause: Using an excess of the alkylating agent.

  • Solution: Carefully control the stoichiometry. Use a slight excess of the imidazole relative to the alkylating agent (e.g., 1.1 equivalents of imidazole to 1.0 equivalent of the alkylating agent) to minimize dialkylation.[3]

2. Reaction Monitoring:

  • Cause: Allowing the reaction to proceed for too long after the starting material is consumed.

  • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting imidazole is consumed to prevent the formation of the dialkylated product.

3. Temperature Control:

  • Cause: High reaction temperatures can accelerate the rate of the second alkylation.

  • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider starting at room temperature or even 0 °C and gradually warming if necessary.

Decision-Making Workflow for Enhancing Regioselectivity

The following diagram outlines a systematic approach to improving the regioselectivity of your N-alkylation reaction.

Troubleshooting_Workflow start Poor Regioselectivity (e.g., 1:1 mixture) steric_electronic Analyze Steric & Electronic Effects start->steric_electronic Step 1 conditions Modify Reaction Conditions start->conditions Step 2 protecting_group Implement Protecting Group Strategy start->protecting_group Step 3 (For definitive control) increase_bulk Increase Steric Bulk of Alkylating Agent or Substituent steric_electronic->increase_bulk If sterically non-demanding modify_ewg Introduce/Modify Electron-Withdrawing Group steric_electronic->modify_ewg If electronic effects are weak screen_base_solvent Screen Different Base/Solvent Combinations conditions->screen_base_solvent sem_protection Use SEM Protecting Group for trans-N-alkylation protecting_group->sem_protection increase_bulk->conditions success High Regioselectivity Achieved increase_bulk->success modify_ewg->conditions modify_ewg->success screen_base_solvent->protecting_group If still poor selectivity screen_base_solvent->success sem_protection->success

Sources

Technical Support Center: Scalable Synthesis and Purification of 3-(1H-Imidazol-1-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

This guide provides an in-depth technical resource for researchers, chemists, and drug development professionals engaged in the scalable synthesis and purification of 3-(1H-Imidazol-1-yl)butan-1-amine. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling users to troubleshoot effectively and adapt the protocols to their specific laboratory and scale-up requirements.

Section 1: Overview of the Scalable Synthetic Strategy

The synthesis of this compound is most efficiently approached via a two-step sequence: a conjugate (Michael) addition of imidazole to an appropriate α,β-unsaturated precursor, followed by a reductive amination to install the primary amine. This strategy is selected for its scalability, use of readily available starting materials, and generally high yields.

The chosen precursor is 4-aminobut-3-en-2-one, which already contains the necessary carbon skeleton and a masked amino group. The initial Michael addition is followed by the reduction of the ketone and the concomitant reductive amination of the resulting primary amine with the ketone in a one-pot fashion. For the purpose of this guide, we will focus on a direct and robust reductive amination pathway starting from 3-(1H-imidazol-1-yl)butan-2-one, which is the product of the Michael addition of imidazole to methyl vinyl ketone.

Workflow for Synthesis and Purification

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start: Imidazole & Methyl Vinyl Ketone MichaelAdd Step 1: Michael Addition Start->MichaelAdd Intermediate Intermediate: 3-(1H-imidazol-1-yl)butan-2-one MichaelAdd->Intermediate ReductiveAm Step 2: Reductive Amination Intermediate->ReductiveAm Crude Crude Product: Racemic Amine Mixture ReductiveAm->Crude BulkPurify Step 3: Bulk Purification (Acid-Base Extraction) Crude->BulkPurify Transfer to Purification RacemicPure Purified Racemic Amine BulkPurify->RacemicPure ChiralSep Step 4: Chiral Resolution (Preparative HPLC) RacemicPure->ChiralSep Final Final Products: (R)- and (S)-Enantiomers ChiralSep->Final

Caption: Overall workflow from starting materials to purified enantiomers.

Section 2: Detailed Experimental Protocols

Protocol 2.1: Synthesis of Racemic this compound

This two-step, one-pot procedure is designed for scalability and operational simplicity.

Step 1: Michael Addition to form 3-(1H-imidazol-1-yl)butan-2-one

  • To a stirred solution of imidazole (1.0 eq) in acetonitrile (5 mL/g of imidazole) at room temperature, add methyl vinyl ketone (1.1 eq) dropwise over 30 minutes.

    • Causality: A slow, controlled addition is crucial to manage the exotherm of the reaction and prevent polymerization of the methyl vinyl ketone, which is a common side reaction that can significantly lower the yield.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction for the disappearance of imidazole using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, do not isolate the intermediate. The reaction mixture can be taken directly to the next step.

Step 2: Reductive Amination

  • To the crude reaction mixture from Step 1, add ammonium acetate (7-10 eq) and stir until dissolved.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

    • Expertise & Experience: Sodium cyanoborohydride is the reductant of choice here because it is selective for the protonated iminium ion over the ketone starting material, minimizing the formation of the corresponding alcohol impurity.[1] Its stability at mildly acidic pH (buffered by the ammonium acetate) is key to the success of this one-pot reaction.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by LC-MS until the intermediate ketone is consumed.

  • Work-up: a. Carefully quench the reaction by the slow addition of 2M HCl at 0 °C until the pH is ~2 to decompose any remaining NaBH₃CN (Caution: Cyanide gas may evolve. Perform in a well-ventilated fume hood). b. Stir for 1 hour, then basify the mixture to pH >12 with 6M NaOH solution. c. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer). d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2.2: Bulk Purification of Racemic Amine

Amines are basic and often exhibit poor behavior on standard silica gel. An acid-base extraction is a highly effective and scalable method for purification.[2][3]

  • Dissolve the crude oil from Protocol 2.1 in ethyl acetate (10 mL/g of crude).

  • Extract the organic solution with 1M HCl (3 x 5 mL/g of crude). The amine will move into the aqueous phase as its hydrochloride salt, leaving non-basic impurities behind.

  • Combine the acidic aqueous layers. Perform a "wash" by extracting with a small amount of ethyl acetate to remove any residual neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add 6M NaOH until the pH is >12. The free amine should precipitate or form an oily layer.

  • Extract the free amine back into dichloromethane (3 x 10 mL/g of crude).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified racemic this compound.

Protocol 2.3: Chiral Resolution via Preparative HPLC

For pharmaceutical applications, separation of the enantiomers is critical. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for this class of compounds.[4][5]

  • Column: Chiralpak® IB or a similar cellulose tris(3,5-dimethylphenylcarbamate) based column.

  • Mobile Phase: A mixture of n-Hexane, ethanol (or isopropanol), and a basic additive like diethylamine (DEA). A typical starting condition is 80:20:0.1 (Hexane:EtOH:DEA).

    • Trustworthiness: The basic additive is essential to prevent peak tailing by occupying active sites on the silica support of the CSP, ensuring sharp, symmetrical peaks which are necessary for effective preparative separation.[6]

  • Flow Rate: Adjust based on column diameter for preparative scale.

  • Detection: UV at 220 nm or 254 nm.

  • Procedure: a. Dissolve the purified racemic amine in the mobile phase. b. Inject onto the column and collect the fractions corresponding to each enantiomer. c. Combine the fractions for each pure enantiomer and remove the solvent under reduced pressure.

Parameter Typical Value Purpose
Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Provides chiral recognition environment
Mobile Phase n-Hexane/Ethanol/DEA (80:20:0.1)Elutes compounds and influences selectivity
Flow Rate 1.0 mL/min (analytical)Controls analysis time and resolution
Temperature 25 °CAffects retention and selectivity
Detection UV, 220 nmMonitors elution of enantiomers

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and purification processes.

Synthesis Troubleshooting

Q: My Michael addition step is giving a low yield and a lot of polymeric material. What's wrong?

A: This is a classic problem when working with reactive Michael acceptors like methyl vinyl ketone (MVK).

  • Cause 1: Uncontrolled Exotherm. The Michael addition of imidazole to MVK is exothermic. If the MVK is added too quickly or without cooling, localized heating can initiate the anionic polymerization of MVK.

  • Solution 1: Controlled Addition. Ensure the MVK is added dropwise to the imidazole solution. For larger scale reactions (>50g), use an addition funnel and an ice bath to maintain an internal temperature below 30 °C.

  • Cause 2: Base Contamination. Strong bases can catalyze MVK polymerization.

  • Solution 2: Check Starting Material Quality. Ensure your imidazole is free from strong base contaminants. Using freshly opened reagents is advisable.

Q: The reductive amination step stalls, and I see a significant amount of the 3-(1H-imidazol-1-yl)butan-2-ol byproduct. How can I fix this?

A: This indicates that the reduction of the ketone is competing with or outpacing the desired reduction of the iminium ion.

  • Cause 1: Incorrect pH. The formation of the imine/iminium ion from the ketone and ammonia (from ammonium acetate) is pH-dependent. If the reaction medium is not sufficiently acidic, iminium ion concentration will be low, and the reductant will attack the more prevalent ketone.

  • Solution 1: Ensure Sufficient Ammonium Acetate. Use at least 7 equivalents of ammonium acetate to act as both the amine source and a buffer to maintain the optimal pH for imine formation.

  • Cause 2: Inappropriate Reducing Agent. While powerful, reagents like sodium borohydride (NaBH₄) are not selective and will rapidly reduce the ketone.

  • Solution 2: Use a Selective Reductant. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are specifically chosen for reductive aminations because they are less reactive and preferentially reduce the protonated iminium ion over the ketone.[1] Stick with the recommended reagent.

Troubleshooting_Reductive_Amination Problem Problem: Low yield of amine, high yield of alcohol byproduct Cause1 Potential Cause 1: Low Iminium Ion Concentration Problem->Cause1 Cause2 Potential Cause 2: Non-Selective Reducing Agent Problem->Cause2 SubCause1 Reason: Incorrect pH Cause1->SubCause1 SubCause2 Reason: Reagent like NaBH₄ used Cause2->SubCause2 Solution1 Solution: Increase Ammonium Acetate to buffer pH effectively SubCause1->Solution1 Solution2 Solution: Use selective reductant (e.g., NaBH₃CN) SubCause2->Solution2

Caption: Logic diagram for troubleshooting the reductive amination step.

Purification Troubleshooting

Q: My acid-base extraction is resulting in a low recovery of the final product. Where did my amine go?

A: Low recovery from an acid-base extraction typically points to one of three issues:

  • Cause 1: Incomplete Extraction. The partition coefficient of the amine salt (in the aqueous layer) or the free base (in the organic layer) may require more extraction cycles than performed.

  • Solution 1: Increase Number of Extractions. Always perform at least three extractions at each stage (acidic and basic). You can check the final aqueous layer by TLC after basification to see if any product remains.

  • Cause 2: Emulsion Formation. Amines, especially after basification, can act as surfactants and cause emulsions, trapping the product between the layers.

  • Solution 2: Break the Emulsion. Add a small amount of brine (saturated NaCl solution) to the separatory funnel and swirl gently. This increases the ionic strength of the aqueous phase and often helps to break the emulsion.

  • Cause 3: Incorrect pH. If the aqueous layer is not made sufficiently basic (pH <11-12) during the back-extraction step, a significant portion of the amine will remain in the aqueous phase as the protonated salt and will not be extracted by the organic solvent.

  • Solution 3: Verify pH. Always use a pH meter or pH paper to confirm the pH of the aqueous layer is >12 before performing the final organic extraction.

Q: The enantiomers are not separating on my chiral HPLC column. What should I try?

A: Poor resolution in chiral chromatography is common and requires systematic optimization.

  • Cause 1: Incorrect Mobile Phase. The ratio of the polar modifier (ethanol/isopropanol) to the non-polar solvent (hexane) is the most critical factor influencing retention and selectivity.

  • Solution 1: Adjust Solvent Ratio.

    • To increase retention and potentially improve resolution, decrease the percentage of the alcohol (e.g., go from 80:20 to 90:10 Hexane:EtOH).

    • To decrease retention, increase the percentage of the alcohol. Run a gradient or screen several isocratic conditions to find the optimal ratio.

  • Cause 2: Incorrect Alcohol Modifier. Sometimes, switching the alcohol can have a dramatic effect on selectivity.

  • Solution 2: Switch Alcohol. If isopropanol (IPA) is not working, try ethanol (EtOH), or vice-versa. They have different hydrogen bonding characteristics that can alter the interaction with the chiral stationary phase.[4]

  • Cause 3: Temperature Effects. Column temperature can influence the separation.

  • Solution 3: Vary the Temperature. Try running the separation at a lower temperature (e.g., 15 °C) or a higher temperature (e.g., 40 °C). Lower temperatures often improve resolution but increase analysis time and pressure.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns for this synthesis? A: The primary concerns are:

  • Methyl Vinyl Ketone: It is toxic, flammable, and a lachrymator. Handle only in a chemical fume hood.

  • Sodium Cyanoborohydride: Highly toxic. Acidic work-up must be performed slowly in a well-ventilated fume hood to control the release of hydrogen cyanide gas.

  • Solvents: Dichloromethane and other organic solvents are flammable and should be handled with appropriate care.

Q: How do I confirm the identity and purity of my final product? A: A combination of analytical techniques is required:

  • Structure Confirmation: ¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure and connectivity. Mass Spectrometry (MS) to confirm the molecular weight.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with a standard C18 column to assess chemical purity (should be >98% for most applications). Chiral HPLC to determine the enantiomeric excess (ee%) of the resolved enantiomers.

Q: What are the likely impurities I should screen for in my final product? A:

  • 3-(1H-imidazol-1-yl)butan-2-ol: From the reduction of the ketone intermediate.

  • Unreacted Imidazole: From the first step.

  • Solvent Adducts: Depending on the solvents used.

  • N-Oxides: Imidazole rings can sometimes be oxidized.

  • Nitrosamines: If sources of nitrite are present in reagents or from atmospheric nitrogen oxides under certain conditions, nitrosamine impurities could theoretically form, which are a regulatory concern.[7]

Q: Can this synthesis be performed enantioselectively to avoid a final chiral separation step? A: Yes, this is an advanced and highly desirable strategy. An enantioselective synthesis could be approached in two ways:

  • Asymmetric Michael Addition: Using a chiral catalyst to facilitate the addition of imidazole to methyl vinyl ketone, which would set the stereocenter early in the synthesis.

  • Asymmetric Reductive Amination: Using a chiral catalyst and a hydrogen source (catalytic asymmetric reduction) or a chiral reducing agent to convert the ketone intermediate into the desired amine enantiomer. This is a common strategy in modern pharmaceutical synthesis.

Section 5: References

  • Perrin, S. R., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 643. [Link]

  • Asymmetric. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • MH Chem. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion. YouTube. [Link]

  • Šatínský, D., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). RSC Advances, 10(64), 39054-39073. [Link]

  • Reddy, K. L., et al. (2007). Synthesis of primary amines by one-pot reductive amination of aldehydes. Tetrahedron Letters, 48(41), 7369-7371. [Link]

  • Ueda, M., et al. (1993). Chiral separation of amines by high-performance liquid chromatography after tagging with 4-(N,N-dimethylaminosulphonyl)-7-(2-chloroformylpyrrolidin-1-yl)- 2,1,3-benzoxadiazole. Journal of Chromatography B: Biomedical Sciences and Applications, 620(2), 183-190. [Link]

  • The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis. YouTube. [Link]

  • Sato, S., et al. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Tetrahedron, 60(36), 7899-7906. [Link]

  • Jurberg, I. D., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 214-221. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Britton, E. C., & Williams, H. R. (1967). Process for the purification of amines. US Patent 3,337,630.

  • PubChem. 3-(1h-imidazol-1-yl)butan-2-amine. [Link]

  • Ghafouri, H., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1169. [Link]

  • Kivits, G. A. A., & Hora, J. (1975). A convenient preparation of 3-(1H-imidazol-4-yl)propanol. Recueil des Travaux Chimiques des Pays-Bas, 94(10), 245-246. [Link]

  • Abbaoui, Z., et al. (2024). Synthesis, Characterization, and Anticancer Evaluation of N-Heterocyclic Entities: ADME Profiling and In Silico Predictions. Molecules, 29(1), 123. [Link]

  • Sharma, D., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(7), 1339-1350. [Link]

  • Maged, H. I., & AL-Lami, N. K. (2023). NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES. Iraqi Journal of Market Research and Consumer Protection, 15(1), 193-200. [Link]

  • Reddy, G. J., et al. (2008). Identification and synthesis of impurities formed during sertindole preparation. Arkivoc, 2008(15), 186-197. [Link]

  • Jena, M., et al. (2023). Nitrosamine Impurities: Assessing Concerns through Case Studies. Asian Journal of Chemistry, 35(6), 1335-1342. [Link]

  • Grishina, M. A., et al. (2021). Methods of synthesis and physicochemical properties of 1-hydroxyimidazoles, imidazole 3-oxides, and their benzoannulated analogs. Russian Chemical Reviews, 90(11), 1405. [Link]

Sources

Validation & Comparative

Comparative analysis of 3-(1H-Imidazol-1-yl)butan-1-amine with other VAP-1 inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of inflammatory and fibrotic diseases, the search for novel therapeutic targets has led researchers to Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO). This unique dual-function protein, acting as both an endothelial adhesion molecule and a primary amine oxidase, represents a compelling target for intervention.[1] Its enzymatic activity contributes to oxidative stress and inflammation through the production of hydrogen peroxide, aldehydes, and ammonia, while its adhesive function facilitates the recruitment of leukocytes to inflamed tissues.[1][2][3]

This guide provides a comparative analysis of key VAP-1 inhibitors, with a focus on prominent clinical candidates. While the broader class of imidazole-based inhibitors has been explored for VAP-1 activity, specific public domain data on 3-(1H-Imidazol-1-yl)butan-1-amine is not available.[4][5][6] Therefore, this analysis will focus on well-characterized molecules from other structural classes that exemplify the major strategies in VAP-1 inhibition, providing researchers with a benchmark for evaluating novel compounds.

The Dual-Pronged Mechanism of VAP-1 Inhibition

Targeting VAP-1 offers a two-fold therapeutic benefit. Inhibitors are designed to block the enzyme's catalytic active site, which achieves two primary outcomes:

  • Reduction of Oxidative Stress: By preventing the oxidative deamination of primary amines, inhibitors halt the production of reactive oxygen species (ROS) like hydrogen peroxide and cytotoxic aldehydes.[1][5] This mitigates local tissue damage and pro-inflammatory signaling.

  • Inhibition of Leukocyte Trafficking: The enzymatic activity of VAP-1 is intrinsically linked to its function in mediating leukocyte adhesion and transmigration across the endothelium.[7] Small-molecule inhibitors that block this enzymatic function have been shown to effectively reduce the influx of immune cells to sites of inflammation.[7][8]

This dual mechanism makes VAP-1 inhibitors a promising therapeutic strategy for a host of conditions, including non-alcoholic steatohepatitis (NASH), inflammatory bowel disease, rheumatoid arthritis, and other diseases driven by inflammation and immune dysregulation.[1][9][10]

VAP-1 Signaling Pathway and Inhibition cluster_0 Blood Vessel Lumen cluster_1 Endothelial Cell cluster_2 Inflamed Tissue Leukocyte Leukocyte (e.g., Neutrophil) VAP1 VAP-1 / SSAO (AOC3) Leukocyte->VAP1 Adhesion Inflammation Inflammation & Oxidative Stress VAP1->Inflammation Leukocyte Transmigration ROS H₂O₂ + Aldehydes (Oxidative Stress) VAP1->ROS Enzymatic Activity Amines Primary Amines (e.g., Methylamine) Amines->VAP1 Substrate ROS->Inflammation Promotes Inhibitor VAP-1 Inhibitor (e.g., PXS-4728A, TERN-201) Inhibitor->VAP1 BLOCKS

Caption: VAP-1's dual function in inflammation and its inhibition.

Comparative Analysis of Leading VAP-1 Inhibitors

Several small-molecule VAP-1 inhibitors have advanced into clinical development. This section compares key examples based on their chemical class, mechanism, potency, and selectivity.

InhibitorChemical ClassMechanism of ActionPotency (IC50 vs. human VAP-1)SelectivityDevelopment Status (Highest)
PXS-4728A FluoroallylamineIrreversible, Mechanism-based~5-15 nM[11]>500-fold vs. other human amine oxidases[11]Phase II (Diabetic Nephropathy)[9]
TERN-201 Not DisclosedIrreversible, CovalentPotent (causes >98% plasma VAP-1 inhibition)[12]>7,000-fold vs. MAO-A/B[13]Phase Ib (NASH)
TT-01025 Not DisclosedIrreversiblePotent (causes >90% plasma SSAO inhibition)[2][14]Highly Selective[2][15]Phase I[14]
BTT-2027 Not DisclosedNot DisclosedReduces leukocyte rolling in vitro[7]Not DisclosedPreclinical/Early Clinical[7]

PXS-4728A: A well-characterized, orally available inhibitor, PXS-4728A has demonstrated potent and highly selective irreversible inhibition of VAP-1 across multiple species.[11] Its efficacy has been shown in various preclinical models of inflammation, particularly in reducing neutrophil migration in pulmonary inflammation.[8][16] While its development for NASH was discontinued, it remains in clinical trials for diabetic nephropathy, highlighting the therapeutic potential of VAP-1 inhibition in microvascular complications.[9]

TERN-201: This potent, irreversible covalent inhibitor has shown high selectivity for VAP-1 over other monoamine oxidases (MAOs), which is a critical safety consideration to avoid potential drug-drug interactions.[13][17] Clinical data demonstrates near-complete and sustained suppression of plasma VAP-1 activity after single doses.[13] The focus of its development has been for the treatment of NASH, where VAP-1 is understood to play a role in driving liver inflammation and fibrosis.[17]

TT-01025: As another potent and highly selective irreversible inhibitor, TT-01025 has shown promising preclinical efficacy in models of NASH.[2][15] Phase I studies in healthy volunteers have confirmed its safety and ability to rapidly and persistently inhibit SSAO activity in plasma.[2][14]

Experimental Protocols for Inhibitor Evaluation

The characterization of novel VAP-1 inhibitors relies on robust and reproducible experimental assays. The following protocols are standard in the field for determining inhibitor potency and functional effects.

In Vitro VAP-1/SSAO Enzyme Activity Assay

This assay quantifies the enzymatic activity of VAP-1 by measuring the production of hydrogen peroxide (H₂O₂), a direct product of amine oxidation. The Amplex® Red reagent is commonly used, which in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent compound resorufin.

Principle: The rate of increase in fluorescence is directly proportional to the VAP-1 enzyme activity. The potency of an inhibitor is determined by measuring the reduction in this activity across a range of inhibitor concentrations to calculate an IC50 value.

SSAO Enzyme Activity Assay Workflow Start Start: Recombinant VAP-1 + Test Inhibitor Incubate1 Pre-incubation (e.g., 30 min, 37°C) Start->Incubate1 AddSubstrate Add Reaction Mix: - Amine Substrate (Benzylamine) - Amplex Red - HRP Incubate1->AddSubstrate Incubate2 Kinetic Reading (e.g., 30 min, 37°C) AddSubstrate->Incubate2 Measure Measure Fluorescence (Ex: 565nm, Em: 590nm) Incubate2->Measure Analyze Analyze Data: Calculate Slope (RFU/min) Determine % Inhibition Calculate IC50 Measure->Analyze

Caption: Workflow for determining VAP-1 inhibitor potency (IC50).

Step-by-Step Methodology: [16][18]

  • Preparation: In a 384-well black microplate, add recombinant human VAP-1/SSAO enzyme to buffer (e.g., 0.1 M sodium phosphate).

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) or control inhibitor to the wells. Include "no inhibitor" (high signal) and "specific inhibitor" (e.g., 1 µM Mofegiline, low signal) controls.

  • Pre-incubation: Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a reaction mixture containing an amine substrate (e.g., 600 µM Benzylamine), Amplex Red (120 µM), and horseradish peroxidase (1.5 U/ml). Add this mixture to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the relative fluorescence units (RFU) kinetically over 30 minutes (Excitation: ~565 nm, Emission: ~590 nm).

  • Data Analysis: Calculate the rate of reaction (slope of RFU vs. time) for each well. Determine the percent inhibition for each inhibitor concentration relative to the high and low signal controls. Fit the data to a concentration-response curve to calculate the IC50 value.

Causality and Self-Validation: This protocol is self-validating through the use of high and low controls, which define the dynamic range of the assay. To ensure specificity for VAP-1, parallel assays are often run against other amine oxidases like MAO-A, MAO-B, and diamine oxidase (DAO), using the same methodology but with the respective enzymes and their preferred substrates.[11]

Leukocyte-Endothelial Cell Adhesion Assay (Under Flow)

This functional assay assesses an inhibitor's ability to block the VAP-1-mediated adhesion of leukocytes to endothelial cells under conditions that mimic physiological blood flow.

Principle: VAP-1-expressing endothelial cells are cultured in a flow chamber. Leukocytes are then perfused over this monolayer, and their interaction (rolling, adhesion, transmigration) is recorded via videomicroscopy. The reduction in leukocyte adhesion in the presence of an inhibitor demonstrates its functional efficacy.

Step-by-Step Methodology: [7]

  • Cell Culture: Culture human endothelial cells (e.g., HUVECs) on plates compatible with a parallel plate flow chamber. If cells do not endogenously express VAP-1, they can be transduced to express wild-type or catalytically inactive VAP-1.

  • Monolayer Formation: Grow the endothelial cells to a confluent monolayer.

  • Inhibitor Treatment: Pre-treat the endothelial monolayer with the VAP-1 inhibitor or vehicle control for a specified time.

  • Assay Assembly: Assemble the plate into the flow chamber on the stage of an inverted microscope equipped with a camera.

  • Leukocyte Perfusion: Perfuse a suspension of isolated human leukocytes (e.g., polymorphonuclear leukocytes, PMNs) over the endothelial monolayer at a defined physiological shear stress (e.g., 1-2 dyn/cm²).

  • Data Acquisition: Record videos at multiple locations across the monolayer for a set period.

  • Data Analysis: Quantify the number of interacting leukocytes (rolling, firmly adhered, and transmigrated) per field of view. Compare the results from inhibitor-treated monolayers to vehicle-treated controls to determine the percent reduction in adhesion.

Conclusion and Future Directions

The inhibition of VAP-1/SSAO presents a robust and clinically relevant strategy for treating a range of inflammatory and fibrotic diseases. The leading clinical candidates, such as PXS-4728A, TERN-201, and TT-01025, have demonstrated potent, selective, and durable inhibition of VAP-1's enzymatic activity. While specific data for this compound is not publicly available, the broader class of imidazole-based molecules remains an area of interest in medicinal chemistry.[4]

Future research will likely focus on optimizing inhibitor selectivity, refining dosing regimens for sustained target engagement, and exploring combination therapies. As the clinical data for the current generation of VAP-1 inhibitors matures, their full therapeutic potential in diseases like NASH, diabetic complications, and beyond will become clearer, potentially offering a novel and effective anti-inflammatory and anti-fibrotic treatment modality.

References

  • Activity and selectivity of PXS-4728A in vitro. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Terns Pharmaceuticals. (2022, March 21). Terns Reports Top-line Results from Phase 1 AVIATION Trial of VAP-1 Inhibitor TERN-201. Terns Pharmaceuticals, Inc. [Link]

  • Terns Pharmaceuticals. (2020, January 10). Terns Pharmaceuticals Presents Results From An Ongoing Phase 1 Clinical Trial of TERN-201, a SSAO Inhibitor in Development for NASH. Business Wire. [Link]

  • Stolen, C. M. (2004). VAP-1: a new anti-inflammatory target? Blood, 103(9), 3388-3389. [Link]

  • Terns Pharmaceuticals. (2021, June 24). Terns Announces Initiation of Patient Dosing in AVIATION Phase 1b NASH Clinical Trial of VAP-1 Inhibitor TERN-201. Terns Pharmaceuticals, Inc. [Link]

  • Airenne, T. T., et al. (2013). Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old target – New Inhibition Mode. Scientific Reports, 3, 2222. [Link]

  • Yang, Y., et al. (2024). The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses. Frontiers in Pharmacology, 15, 1327008. [Link]

  • Terns Pharmaceuticals, Inc. (2022). Terns Reports Top-line Results from Phase 1 AVIATION Trial of VAP-1 Inhibitor TERN-201. GlobeNewswire. [Link]

  • Yang, Y., et al. (2024). The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses. PubMed. [Link]

  • Yamaki, D., et al. (2018). Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors. ResearchGate. [Link]

  • Schilter, H., et al. (2015). Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration. Respiratory Research, 16(1), 42. [Link]

  • LG Chem Life Sciences and TransThera Biosciences. (2020, December 1). Announce FDA Clearance of IND for TT-01025, a SSAO/VAP-1 Inhibitor. BioSpace. [Link]

  • Wang, Y., et al. (2022). The role of VAP-1 in cardiovascular disease: a review. Frontiers in Cardiovascular Medicine, 9, 952933. [Link]

  • Zhang, J., et al. (2021). Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO): A Potential Therapeutic Target for Atherosclerotic Cardiovascular Diseases. Frontiers in Cell and Developmental Biology, 9, 706212. [Link]

  • Danielli, M., et al. (2025). Therapeutic Potential of Vascular Adhesion Protein-1 (VAP-1)/Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Current Medicinal Chemistry and Emerging Opportunities. Current Medicinal Chemistry. [Link]

  • Brown, F. J., et al. (1987). Structure-activity relationships in an imidazole-based series of thromboxane synthase inhibitors. Journal of Medicinal Chemistry, 30(9), 1588-1595. [Link]

  • Schilter, H., et al. (2015). Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration. PubMed. [Link]

  • Schilter, H., et al. (2015). Effects of an anti-inflammatory VAP-1/SSAO inhibitor, PXS-4728A, on pulmonary neutrophil migration. ResearchGate. [Link]

  • DelveInsight. (2025). VAP-1 Inhibitors – Pipeline Insight, 2025. DelveInsight. [Link]

  • Inoue, T., et al. (2013). VAP-1 inhibitory activities of 1H-imidazol-2-amine derivatives. ResearchGate. [Link]

  • Aarts, M. A., et al. (2009). Antibiotics for ventilator-associated pneumonia. Cochrane Database of Systematic Reviews, (4), CD004267. [Link]

  • Weston, C. J., et al. (2015). Inhibition of vascular adhesion protein-1 modifies hepatic steatosis in vitro and in vivo. Journal of Hepatology, 63(5), 1205-1213. [Link]

  • WT mice receiving anti-VAP-1 Ab (BTT-1029) and Aoc3-/-animals are... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Nielson, C. B., et al. (2011). Sources and replicate estimates of VAP-IP benchmark range VAP-IP range estimates (%). ResearchGate. [Link]

  • Yang, Y., et al. (2024). The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics of single- and multiple-ascending doses. Frontiers. [Link]

  • Patsnap. (2024, June 21). What are VAP-1 inhibitors and how do they work? Patsnap Synapse. [Link]

  • Jarolimek, W., et al. (2013). PXS-4681A, a Potent and Selective Mechanism-Based Inhibitor of SSAO/VAP-1 with Anti-Inflammatory Effects In Vivo. Semantic Scholar. [Link]

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 3-(1H-Imidazol-1-yl)butan-1-amine Analogs as Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pressing Need for Novel Antifungals and the Promise of Imidazole Analogs

The rise of invasive fungal infections (IFIs), coupled with the growing challenge of antifungal resistance, presents a significant threat to global health. This necessitates the urgent discovery and development of new antifungal agents with novel mechanisms of action or improved efficacy against resistant strains.[1][2][3] Among the various classes of antifungals, azoles have long been a clinical cornerstone.[1][3] Their mechanism of action involves the inhibition of a crucial fungal enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[4][5]

The 3-(1H-imidazol-1-yl)butan-1-amine scaffold has emerged as a promising starting point for the development of new CYP51 inhibitors. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this class of compounds, offering insights into the rational design of more potent and selective antifungal agents. We will delve into the key structural modifications that influence biological activity, present comparative data, and provide detailed experimental protocols for their evaluation.

The Molecular Target: Lanosterol 14α-Demethylase (CYP51)

CYP51, a cytochrome P450 enzyme, is a highly conserved enzyme in fungi and is responsible for the oxidative removal of the 14α-methyl group from lanosterol. This demethylation is a critical step in the biosynthesis of ergosterol.[4] The inhibition of CYP51 disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death.[5] The imidazole nitrogen of the azole antifungals coordinates with the heme iron atom in the active site of CYP51, preventing the binding and metabolism of the natural substrate, lanosterol.[6]

CYP51_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Catalyzes FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane ImidazoleAnalog This compound Analog ImidazoleAnalog->CYP51 Inhibits

Caption: Mechanism of action of this compound analogs as CYP51 inhibitors.

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

The antifungal potency of this compound analogs is intricately linked to their structural features. Modifications to the imidazole ring, the butan-1-amine backbone, and the terminal amine group can significantly impact their inhibitory activity against CYP51.

Key Structural Features and Their Influence on Activity:
  • The Imidazole Moiety: The imidazole ring is essential for activity, with the N-1 atom coordinating to the heme iron of CYP51.[6] Substitutions on the imidazole ring can modulate potency and selectivity.

  • The Butan-1-amine Backbone: The length and branching of the alkyl chain influence how the molecule fits into the active site of the enzyme. The stereochemistry of the chiral center at the 3-position of the butane chain can also play a crucial role in binding affinity.

  • The Terminal Amine Group: The basicity and nature of the terminal amine can affect the compound's pharmacokinetic properties, such as solubility and cell permeability.

Comparative SAR of Hypothetical Analogs

To illustrate the principles of SAR in this series, let's consider a hypothetical set of analogs and their expected antifungal activity.

Compound IDR1 (Imidazole Substitution)R2 (Butanamine Substitution)R3 (Terminal Amine Substitution)Predicted CYP51 Inhibition (IC50, µM)Predicted Antifungal Activity (MIC, µg/mL)
Parent HHH1.54
A1 2-MethylHH0.82
A2 4-PhenylHH>10>16
B1 H3-MethylH2.58
B2 H2-PhenylH0.51
C1 HHN-Methyl1.24
C2 HHN,N-Dimethyl3.08

Interpretation of the Hypothetical Data:

  • Modification of the Imidazole Ring (A1 vs. A2): Small, electron-donating groups like a methyl group at the 2-position (A1) may enhance activity. In contrast, bulky substituents like a phenyl group at the 4-position (A2) can lead to steric hindrance and a loss of activity.[7]

  • Modification of the Butanamine Backbone (B1 vs. B2): Introducing a methyl group at the 3-position (B1) might slightly decrease activity due to steric clash. However, a phenyl group at the 2-position (B2) could engage in favorable pi-pi stacking interactions within the active site, leading to a significant increase in potency.[1]

  • Modification of the Terminal Amine (C1 vs. C2): N-methylation (C1) might be well-tolerated, while di-methylation (C2) could introduce steric bulk and reduce activity.

SAR_Flowchart cluster_SAR Structure-Activity Relationship (SAR) Exploration Start Parent Scaffold: This compound Mod_Imidazole Modify Imidazole Ring (R1) Start->Mod_Imidazole Mod_Backbone Modify Butanamine Backbone (R2) Start->Mod_Backbone Mod_Amine Modify Terminal Amine (R3) Start->Mod_Amine Evaluate Evaluate CYP51 Inhibition & Antifungal Activity Mod_Imidazole->Evaluate Mod_Backbone->Evaluate Mod_Amine->Evaluate Analyze Analyze SAR Data Evaluate->Analyze Analyze->Start Iterative Design Optimized Optimized Analog Analyze->Optimized

Caption: A flowchart illustrating the iterative process of SAR-guided drug design.

Experimental Protocols: A Step-by-Step Guide

To validate the SAR hypotheses, robust and reproducible experimental protocols are essential. Here, we outline the key methodologies for the synthesis and biological evaluation of this compound analogs.

General Synthesis of this compound Analogs

The synthesis of these analogs can be achieved through a multi-step process, with a general synthetic scheme provided below. This process allows for the introduction of diversity at the R1, R2, and R3 positions.

Synthesis_Workflow cluster_synthesis General Synthetic Workflow StartingMaterial Substituted Butanone Step1 Step 1: Halogenation StartingMaterial->Step1 Intermediate1 α-Halo Ketone Step1->Intermediate1 Step2 Step 2: Imidazole Alkylation Intermediate1->Step2 Intermediate2 Imidazolyl Ketone Step2->Intermediate2 Step3 Step 3: Reductive Amination Intermediate2->Step3 FinalProduct This compound Analog Step3->FinalProduct

Caption: A generalized workflow for the synthesis of this compound analogs.

Step-by-Step Protocol:

  • Halogenation of the Starting Ketone: The appropriately substituted butanone is treated with a halogenating agent (e.g., N-bromosuccinimide) to yield the corresponding α-halo ketone.

  • Imidazole Alkylation: The α-halo ketone is reacted with imidazole in the presence of a base (e.g., potassium carbonate) to afford the imidazolyl ketone intermediate.[8][9]

  • Reductive Amination: The imidazolyl ketone undergoes reductive amination with ammonia or a primary/secondary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to yield the final this compound analog.

In Vitro CYP51 Inhibition Assay

The inhibitory activity of the synthesized compounds against CYP51 is determined using a reconstituted in vitro enzyme assay.[10][11][12]

Materials:

  • Recombinant human or fungal CYP51

  • Cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • NADPH

  • Test compounds

  • Potassium phosphate buffer

Procedure:

  • Preparation of the Reaction Mixture: A reaction mixture containing CYP51, CPR, and the test compound at various concentrations is prepared in a 96-well plate.

  • Pre-incubation: The plate is pre-incubated to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of lanosterol and NADPH.

  • Incubation: The reaction is incubated at 37°C for a specific time.

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., acetonitrile).

  • Analysis: The amount of the demethylated product is quantified using LC-MS/MS.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme's activity (IC50) is calculated from the dose-response curve.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of the compounds against various fungal strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel antifungal agents targeting CYP51. The SAR studies outlined in this guide provide a framework for the rational design of more potent and selective inhibitors. Future work should focus on synthesizing a diverse library of analogs and evaluating their in vitro and in vivo efficacy. Furthermore, exploring the pharmacokinetic and toxicological profiles of the most promising candidates will be crucial for their advancement as clinical drug candidates. The iterative process of design, synthesis, and testing, guided by a thorough understanding of SAR, will be instrumental in the discovery of the next generation of antifungal therapies.

References

  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. (2025). PMC. [Link]

  • Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. (n.d.). AWS. [Link]

  • CYP51 structures and structure-based development of novel, pathogen-specific inhibitory scaffolds. (n.d.). PubMed Central. [Link]

  • Antifungal agents Part 1. (n.d.). SlideShare. [Link]

  • Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. (2019). NIH. [Link]

  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. (2025). ResearchGate. [Link]

  • A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. (n.d.). BioIVT. [Link]

  • One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. (n.d.). PubMed. [Link]

  • Biological evaluation and structure-activity relationships of imidazole-based compounds as antiprotozoal agents. (n.d.). ResearchGate. [Link]

  • Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. (n.d.). RSC Publishing. [Link]

  • Synthesis And Pharmacological Evaluation Of Novel Imidazole Derivatives As Antifungal Agents. (2025). International Journal of Environmental Sciences. [Link]

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (2025). ResearchGate. [Link]

  • CYP51 azole inhibition profiles. Inhibition profiles for 5d (•), 5f... (n.d.). ResearchGate. [Link]

  • Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (n.d.). Der Pharma Chemica. [Link]

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. (2025). Journal of Pharma Insights and Research. [Link]

  • Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action. (n.d.). Semantic Scholar. [Link]

  • Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (n.d.). NIH. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (n.d.). MDPI. [Link]

  • Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. (n.d.). PMC. [Link]

  • View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. (n.d.). Universal Journal of Pharmaceutical Research. [Link]

Sources

A Researcher's Guide to the In Vitro Validation of 3-(1H-Imidazol-1-yl)butan-1-amine as a Potential Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the inhibitory activity of the novel compound, 3-(1H-Imidazol-1-yl)butan-1-amine. Given the structural motifs present in this molecule—specifically the imidazole ring, a common feature in various enzyme inhibitors—we hypothesize a potential inhibitory effect on Nitric Oxide Synthase (NOS). This document outlines a scientifically rigorous approach to test this hypothesis, comparing the compound's performance against established NOS inhibitors and providing detailed experimental protocols for researchers in drug discovery and development.

Introduction: The Rationale for Investigating this compound as a NOS Inhibitor

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[1] Its production is catalyzed by a family of enzymes known as Nitric Oxide Synthases (NOS). There are three main isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[2] While basal levels of NO are essential for homeostasis, overproduction, particularly by iNOS, is implicated in the pathophysiology of inflammatory diseases, neurodegenerative disorders, and septic shock.[3][4] Consequently, the development of selective NOS inhibitors is a significant therapeutic strategy.[2]

The compound this compound possesses an imidazole ring, a heterocyclic moiety known to be present in many biologically active compounds, including known NOS inhibitors.[5][6] The amine group in its structure could also contribute to interactions with the active site of target enzymes. While direct biological activity data for this compound is not yet available in public literature[7][8], its chemical structure warrants investigation into its potential as a modulator of enzymatic activity, with NOS being a prime candidate.

This guide will walk through the essential in vitro assays to determine the inhibitory potential and selectivity of this compound against the different NOS isoforms.

Comparative Landscape: Established NOS Inhibitors

To contextualize the potential efficacy of this compound, its inhibitory activity must be compared against well-characterized NOS inhibitors. These compounds will serve as positive controls in the described assays and provide a benchmark for potency and selectivity.

CompoundTarget Isoform(s)Key Characteristics
Aminoguanidine Primarily iNOSA well-established, moderately selective iNOS inhibitor often used as a reference compound in in vitro and in vivo studies.[9]
L-NNA (Nω-Nitro-L-arginine) Pan-NOS inhibitorA non-selective inhibitor, useful for establishing baseline NOS inhibition. Its methyl ester, L-NAME, is a more cell-permeable prodrug.[10]
1400W Highly selective iNOSA potent and highly selective inhibitor of iNOS, making it an excellent tool for dissecting the role of iNOS in various models.[4]
Diphenyleneiodonium (DPI) Pan-NOS inhibitorA known inhibitor of flavin-containing enzymes, including NOS. It acts as a potent, irreversible inhibitor.[11]

Experimental Validation: A Step-by-Step Approach

The primary method for quantifying NOS activity in vitro is the measurement of its product, nitric oxide. Since NO is a transient radical, its stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻), are typically measured.[1][12] The Griess assay is a common, colorimetric method for nitrite detection and forms the basis of many commercially available NOS inhibitor screening kits.[1][3][12]

Workflow for In Vitro NOS Inhibition Assay

The following diagram illustrates the general workflow for assessing the inhibitory activity of a test compound against a specific NOS isoform.

workflow Figure 1: General Workflow for In Vitro NOS Inhibition Assay cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Assay Buffer - NOS Enzyme (iNOS, nNOS, eNOS) - L-Arginine (Substrate) - Cofactors (e.g., NADPH, BH4) plate Plate Setup (96-well): - Add NOS Enzyme - Add Test Compound/Controls - Pre-incubate reagents->plate compound Prepare Test Compound: This compound (Serial Dilutions) compound->plate controls Prepare Controls: - Positive (e.g., Aminoguanidine) - Negative (Vehicle) controls->plate start_reaction Initiate Reaction: Add Substrate/Cofactor Mix plate->start_reaction incubation Incubate at 37°C start_reaction->incubation griess Griess Assay: - Add Griess Reagents A & B - Incubate at Room Temp. incubation->griess readout Measure Absorbance (540 nm) griess->readout calculate Calculate % Inhibition readout->calculate ic50 Determine IC50 Value calculate->ic50

Caption: A stepwise representation of the in vitro NOS inhibition assay.

Detailed Protocol: Griess Assay for NOS Activity

This protocol is adapted from commercially available kits and established methodologies.[1][12]

Materials:

  • Recombinant human or murine NOS isoforms (iNOS, nNOS, eNOS)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • L-Arginine (substrate)

  • NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydro-L-biopterin (BH4) (cofactors)

  • This compound (test compound)

  • Known NOS inhibitors (e.g., Aminoguanidine, 1400W) as positive controls

  • Griess Reagent A (e.g., sulfanilamide in HCl)

  • Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per manufacturer's instructions or established laboratory protocols. Create a standard curve using serial dilutions of sodium nitrite.

  • Compound Dilution: Prepare a series of dilutions of this compound and the control inhibitors in the assay buffer. The final concentration should cover a range sufficient to determine an IC50 value (e.g., from 1 nM to 100 µM).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • NOS enzyme (the specific isoform being tested)

    • Test compound dilution or control

  • Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding a mixture of L-arginine and the necessary cofactors to each well.

  • Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.

  • Nitrite Detection:

    • Add Griess Reagent A to each well and mix.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add Griess Reagent B to each well and mix.

    • Incubate for another 5-10 minutes at room temperature. A purple color will develop in the presence of nitrite.

  • Data Acquisition: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from all readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determining Isoform Selectivity

To assess the selectivity of this compound, the inhibition assay described above must be performed independently for each of the three NOS isoforms (iNOS, nNOS, and eNOS).[2] The resulting IC50 values will reveal the compound's preference for a particular isoform.

Selectivity Index Calculation:

  • Selectivity for iNOS vs. eNOS = IC50 (eNOS) / IC50 (iNOS)

  • Selectivity for iNOS vs. nNOS = IC50 (nNOS) / IC50 (iNOS)

A higher selectivity index indicates a greater preference for inhibiting iNOS over the other isoforms. Off-target inhibition of eNOS can lead to cardiovascular side effects, making high selectivity for iNOS a desirable characteristic for therapeutic candidates.[2]

Data Interpretation and Expected Outcomes

The experimental data should be compiled into a clear, comparative table to facilitate analysis.

Table 2: Hypothetical Comparative Inhibitory Activity Data

CompoundiNOS IC50 (µM)nNOS IC50 (µM)eNOS IC50 (µM)iNOS/eNOS SelectivityiNOS/nNOS Selectivity
This compound ExperimentalExperimentalExperimentalCalculatedCalculated
Aminoguanidine ~2.1[9]>100~17~8>47
1400W Literature ValueLiterature ValueLiterature ValueHighHigh
L-NNA Literature ValueLiterature ValueLiterature Value~1~1

A successful outcome for this compound would be a low micromolar or nanomolar IC50 value against iNOS, with significantly higher IC50 values for nNOS and eNOS, indicating both potency and selectivity.

Concluding Remarks and Future Directions

This guide provides a foundational strategy for the initial in vitro characterization of this compound as a potential NOS inhibitor. The described assays are robust, reproducible, and form the cornerstone of early-stage drug discovery for this class of enzymes.

Should the in vitro data demonstrate promising activity and selectivity, subsequent steps would involve:

  • Mechanism of Action Studies: Determining whether the inhibition is competitive, non-competitive, or uncompetitive with respect to the L-arginine substrate.

  • Cell-Based Assays: Validating the inhibitory activity in a cellular context, for example, using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) to induce iNOS expression and measure NO production.[9]

  • In Vivo Efficacy Models: Assessing the compound's therapeutic potential in animal models of inflammatory diseases.

By following this structured and comparative approach, researchers can efficiently and accurately validate the inhibitory potential of novel compounds like this compound, paving the way for the development of new therapeutic agents.

References

  • A Researcher's Guide to Validating the Selectivity of Neuronal Nitric Oxide Synthase Inhibitors: A Comparative Analysis. Benchchem.
  • In vitro comparison of inhibitors of inducible nitric oxide synthase in a macrophage model. PubMed.
  • Decoding iNOS Inhibition: A Computational Voyage of Tavaborole Toward Restoring Endothelial Homeostasis in Venous Leg Ulcers. MDPI.
  • EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. BioAssay Systems.
  • Discovery of novel inhibitors of inducible nitric oxide synthase. PubMed.
  • Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems.
  • Nitric Oxide Synthase Inhibitor Screening Kit (MAK323). Sigma-Aldrich.
  • Nitric oxide detection methods in vitro and in vivo. PMC - PubMed Central.
  • In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). PubMed.
  • Technical Support Center: iNOS Inhibitor Experiments. Benchchem.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI.
  • Buy 3-(1H-imidazol-1-yl)butan-2-amine | 927991-93-3. Smolecule.
  • 3-(1h-Imidazol-1-yl)butan-2-amine. ChemScene.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research.
  • (PDF) Synthesis and biological evaluation of some imidazoline derivatives. ResearchGate.
  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. ACS Publications.
  • 3-(1h-imidazol-1-yl)butan-2-amine. PubChemLite.
  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Journal of Medicinal Chemistry.
  • 3-(1H-imidazol-1-yl)butan-2-amine. Vulcanchem.

Sources

A Comparative Guide to Imidazole-Based vs. Non-Imidazole Histamine H3 Receptor Antagonists: Efficacy, Safety, and Experimental Validation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Histamine H3 Receptor as a Prime Therapeutic Target

The histamine H3 receptor (H3R) stands out as a compelling target for therapeutic intervention in a host of central nervous system (CNS) disorders.[1] First identified in 1983, this G protein-coupled receptor (GPCR) is predominantly expressed in the brain where it acts as a presynaptic autoreceptor on histaminergic neurons, tonically inhibiting the synthesis and release of histamine.[2][3] Crucially, it also functions as a heteroreceptor on non-histaminergic neurons, modulating the release of key neurotransmitters such as acetylcholine, dopamine, norepinephrine, and serotonin.[3][4]

This dual regulatory role means that blocking the H3R with an antagonist or inverse agonist can simultaneously enhance brain histamine levels and disinhibit the release of other pro-cognitive neurotransmitters.[4] This mechanism provides a strong rationale for developing H3R antagonists to treat conditions characterized by cognitive deficits or hypersomnolence, including Alzheimer's disease, Attention-Deficit Hyperactivity Disorder (ADHD), schizophrenia, and narcolepsy.[2][5] The developmental journey of H3R antagonists has led to two distinct chemical classes—imidazole-based and non-imidazole compounds—each with a unique profile of efficacy and liabilities. This guide provides an in-depth comparison to inform researchers and drug development professionals.

The First Generation: Imidazole-Based H3 Receptor Antagonists

The initial wave of H3R antagonists was logically derived from the structure of the endogenous ligand, histamine. These compounds, such as the seminal research tool thioperamide and its successors like ciproxifan and clobenpropit, all feature a core imidazole ring, which was long considered essential for potent H3R activity.[3][6][7] These early antagonists were instrumental in elucidating the physiological role of the H3R and showed promising pro-cognitive and wake-promoting effects in preclinical models.[3][8]

The Achilles' Heel: Limitations of the Imidazole Moiety

Despite their high potency, the therapeutic development of imidazole-based H3R antagonists has been consistently hampered by several significant drawbacks directly attributable to the imidazole ring:

  • Cytochrome P450 (CYP) Inhibition: The nitrogen atoms within the imidazole ring are notorious for coordinating with the heme iron of cytochrome P450 enzymes. This leads to potent inhibition of major metabolic enzymes like CYP2D6 and CYP3A4, creating a high risk of clinically significant drug-drug interactions.[3][9][10]

  • Poor Blood-Brain Barrier (BBB) Penetration: The inherent polarity and ionizable nature of the imidazole group can limit the ability of these compounds to efficiently cross the blood-brain barrier, a critical requirement for treating CNS disorders.[3][6]

  • Off-Target Activity: Several imidazole-based antagonists exhibit cross-reactivity with other histamine receptors, particularly the H4 receptor, due to structural similarities.[3][11] This lack of selectivity can lead to unintended pharmacological effects.

These challenges necessitated a fundamental shift in the medicinal chemistry strategy, moving away from the very scaffold that defined the first generation of H3R ligands.

The Second Generation: The Rise of Non-Imidazole Antagonists

To circumvent the liabilities of the imidazole core, research efforts pivoted towards the discovery of structurally novel, non-imidazole H3R antagonists.[12][13] This paradigm shift has yielded a diverse array of chemical scaffolds, including piperidines, benzofurans, and tetrahydroisoquinolines, that possess high affinity for the H3R.[14][15][16]

This new generation of compounds was designed to optimize pharmacokinetic and safety profiles. The most notable success from this class is Pitolisant (Wakix®), the first and currently only H3R antagonist/inverse agonist to receive clinical approval for the treatment of narcolepsy.[3][7][17] Other compounds like betahistine, though less potent, have also found clinical use.[18] The development of these agents demonstrated that the imidazole ring was not, in fact, indispensable for H3R antagonism.

However, non-imidazole antagonists are not without their own potential liabilities. Certain chemical series have been associated with off-target effects such as binding to the hERG K+ channel, which can lead to cardiac QT interval prolongation, and a risk of phospholipidosis.[3]

Head-to-Head Comparison: Efficacy, Selectivity, and Safety

The decision to advance an imidazole or non-imidazole candidate depends on a careful, data-driven evaluation of its entire pharmacological profile.

Quantitative Comparison of Pharmacological Parameters

The following table summarizes key in vitro data for representative compounds from both classes, illustrating the evolution of potency and the trade-offs in selectivity and safety.

CompoundClasshH3R Ki (nM)CYP2D6 IC50 (µM)hERG IC50 (µM)Key References
Thioperamide Imidazole4< 1 (High Inhibition)> 30[7]
Ciproxifan Imidazole1.7~1.5 (High Inhibition)> 10[3]
Clobenpropit Imidazole0.4 - 1.7Potent Inhibitor> 10[19]
Pitolisant Non-Imidazole1 - 2.5> 10 (Low Inhibition)~7.8[3][7][17]
ABT-239 Non-Imidazole~1> 25 (Low Inhibition)> 30[3]
GSK189254 Non-Imidazole~1Low Inhibition> 10[20]

Data are compiled from multiple sources and represent approximate values for comparative purposes.

This data clearly illustrates the strategic success of the non-imidazole approach. While early imidazole compounds like thioperamide and clobenpropit show excellent H3R affinity, their potent CYP inhibition is a major developmental obstacle. In contrast, leading non-imidazole compounds like Pitolisant and ABT-239 maintain high H3R affinity while demonstrating significantly lower liability for CYP enzyme interactions.[3][9]

Preclinical and Clinical Efficacy

Both classes of antagonists have demonstrated robust efficacy in animal models of cognitive dysfunction and sleep disorders.[8] For instance, H3R antagonists have been shown to reverse cognitive deficits induced by scopolamine or MK-801 and improve performance in attention and memory tasks.[5][21] The ultimate validation of the therapeutic concept, however, comes from clinical data. The successful Phase III trials and subsequent approval of the non-imidazole antagonist Pitolisant for narcolepsy provide definitive proof of concept for this drug class in humans.[7][17]

Underlying Mechanism: H3 Receptor Signaling Pathway

H3R_Signaling H3R Histamine H3 Receptor G_Protein Gαi/o-βγ H3R->G_Protein AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Influx Ca²⁺ Influx ↓ Ca_Channel->Ca_Influx Histamine Histamine Histamine->H3R ACTIVATES Antagonist H3R Antagonist (Imidazole or Non-Imidazole) Antagonist->H3R BLOCKS G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma G_alpha->AC inhibits G_betagamma->Ca_Channel inhibits ATP ATP ATP->AC NT_Release Neurotransmitter Release ↓ Ca_Influx->NT_Release

Caption: H3R signaling cascade and point of antagonist intervention.

Methodologies for Comparative Evaluation

A rigorous, multi-step experimental workflow is essential to compare novel H3R antagonists and select candidates for further development. The causality behind this workflow is to first establish on-target binding and functional activity, then assess selectivity and safety liabilities, and finally, evaluate in vivo efficacy.

Drug_Discovery_Workflow cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Safety & ADME cluster_2 Phase 3: In Vivo Validation Binding Radioligand Binding Assay (Target Affinity - Ki) Functional Functional Assay (Antagonist Potency - pA2) Binding->Functional Confirm Functional Activity Selectivity Selectivity Panel (H1, H2, H4, etc.) Functional->Selectivity Assess Specificity CYP CYP450 Inhibition Assay (Drug-Drug Interaction Risk) Selectivity->CYP Proceed with Potent, Selective Compounds hERG hERG Channel Assay (Cardiotoxicity Risk) CYP->hERG Evaluate Key Safety Liabilities PK In Vitro ADME (Metabolic Stability, Permeability) hERG->PK RO Receptor Occupancy (Brain Penetration & Target Engagement) PK->RO Select Candidates with Favorable Drug-like Properties Efficacy Animal Models of Efficacy (e.g., Novel Object Recognition) RO->Efficacy Confirm CNS Target Engagement Lead Candidate Lead Candidate Efficacy->Lead Candidate

Caption: A typical workflow for evaluating novel H3R antagonists.

Experimental Protocol 1: Radioligand Binding Assay for H3R Affinity (Ki)

This protocol determines a compound's binding affinity for the human H3 receptor. The self-validating nature of this assay relies on the specific displacement of a known high-affinity radioligand by the test compound in a concentration-dependent manner.

Objective: To calculate the inhibitory constant (Ki) of a test compound at the human H3 receptor (hH3R).

Materials:

  • Cell membranes from HEK293 cells stably expressing hH3R.[19]

  • [³H]Nα-methylhistamine ([³H]-NAMHA), a selective H3R radioligand.

  • Test compounds (imidazole-based and non-imidazole).

  • Thioperamide (for non-specific binding determination).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.

  • 96-well plates, filter mats (GF/B), scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Preparation: Thaw hH3R membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well.

  • Compound Dilution: Prepare serial dilutions of test compounds in Assay Buffer. A typical concentration range is 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL Assay Buffer + 50 µL [³H]-NAMHA (at a final concentration of ~0.5 nM) + 100 µL diluted membranes.

    • Non-Specific Binding (NSB): 50 µL Thioperamide (10 µM final concentration) + 50 µL [³H]-NAMHA + 100 µL diluted membranes.

    • Test Compound: 50 µL of test compound dilution + 50 µL [³H]-NAMHA + 100 µL diluted membranes.

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation. The choice of incubation time is critical to ensure the binding reaction reaches equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters 3-4 times with ice-cold Assay Buffer to reduce background noise.

  • Counting: Dry the filter mat, place it in a sample bag with scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[19]

Experimental Protocol 2: Functional Assay for H3R Antagonism (pA₂)

This protocol determines a compound's functional potency as an antagonist by measuring its ability to block the effects of an H3R agonist. This assay validates that binding translates to functional receptor blockade.

Objective: To determine the apparent pA₂ value of a test antagonist.

Materials:

  • Mouse or rat brain cortex slices (250-300 µm thick).[24]

  • [³H]-Noradrenaline ([³H]-NA) for pre-incubation.

  • Krebs-Ringer Bicarbonate Buffer, gassed with 95% O₂ / 5% CO₂.

  • (R)-α-methylhistamine (RAMHA), a selective H3R agonist.

  • Test antagonists.

  • Superfusion apparatus with platinum electrodes for electrical stimulation.

  • Scintillation counter.

Procedure:

  • Tissue Preparation: Prepare brain cortex slices and allow them to equilibrate in gassed buffer.

  • Radiolabeling: Incubate the slices with [³H]-NA for 30 minutes to allow uptake into noradrenergic nerve terminals.

  • Superfusion: Transfer the slices to superfusion chambers and wash with buffer for 60 minutes to remove excess unbound radioactivity.

  • Stimulation Protocol:

    • Collect baseline fractions of the superfusate.

    • Apply a first electrical stimulation (S1) (e.g., 2 Hz, 2 ms pulses for 2 min) to evoke the release of [³H]-NA.

    • Introduce the H3R agonist RAMHA into the buffer at a concentration that produces submaximal inhibition of release (e.g., 30 nM).

    • Introduce the test antagonist at a specific concentration (e.g., 100 nM) 20 minutes before the second stimulation.

    • Apply a second identical electrical stimulation (S2) in the presence of the agonist and antagonist.

  • Experimental Conditions: Run parallel experiments with:

    • Agonist alone (control).

    • Agonist + multiple concentrations of the test antagonist.

  • Quantification: Measure the radioactivity in all collected fractions using a scintillation counter.

  • Data Analysis:

    • Calculate the tritium overflow evoked by each stimulation (S1 and S2) as a percentage of the total tritium in the tissue at the time of stimulation.

    • Express the effect of the drugs on the S2/S1 ratio. The agonist will decrease the S2/S1 ratio. A successful antagonist will reverse this decrease in a concentration-dependent manner.

    • Construct a Schild plot by plotting log(concentration ratio - 1) against the negative log of the antagonist concentration. The x-intercept of the linear regression provides the pA₂ value, a measure of antagonist potency.[24]

Conclusion and Future Outlook

The development of histamine H3 receptor antagonists represents a classic case study in medicinal chemistry, demonstrating a clear evolution from a problematic first generation to a clinically successful second generation. While imidazole-based antagonists were critical for initial target validation, their inherent liabilities, particularly CYP450 inhibition, rendered them largely unsuitable for clinical development.[3][6]

The strategic shift to non-imidazole scaffolds successfully addressed these issues, leading to compounds with improved drug-like properties and culminating in the approval of Pitolisant.[3][7] This success has validated the H3R as a druggable target for CNS disorders.

The future of H3R antagonist development will likely focus on further refining safety and selectivity profiles. This may involve creating multi-target ligands that combine H3R antagonism with other beneficial activities (e.g., cholinesterase inhibition for Alzheimer's disease) or developing compounds with exquisitely clean off-target profiles to minimize any potential for adverse effects.[21][25] The robust experimental methodologies outlined here will remain central to identifying the next generation of H3R-targeting therapeutics.

References

  • Alachkar, A., et al. (2017). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. Journal of Pharmacology and Experimental Therapeutics, 375(2), 276–285.
  • Shah, G. L., et al. (2012). Histamine H3 receptor antagonists/inverse agonists on cognitive and motor processes: relevance to Alzheimer's disease, ADHD, schizophrenia, and drug abuse. Frontiers in Systems Neuroscience, 6, 72. Available from: [Link]

  • ResearchGate. (n.d.). Signaling pathways associated with the histamine H3 receptor. [Diagram]. Available from: [Link]

  • Esbenshade, T. A., et al. (2008). The histamine H3 receptor: an attractive target for the treatment of cognitive disorders. British Journal of Pharmacology, 154(6), 1166–1181. Available from: [Link]

  • Luo, J., et al. (2014). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. Journal of Neurochemistry, 130(5), 655-668. Available from: [Link]

  • Gemkow, M. J., et al. (2009). The histamine H3 receptor as a therapeutic drug target for CNS disorders. Drug Discovery Today, 14(9-10), 509-515. Available from: [Link]

  • Witkin, J. M., & Esbenshade, T. A. (2004). Selective histamine H3 receptor antagonists for treatment of cognitive deficiencies and other disorders of the central nervous system. Pharmacology & Therapeutics, 103(1), 1-20. Available from: [Link]

  • Ferrada, C., et al. (2017). The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. The Journal of Neuroscience, 37(2), 266-277. Available from: [Link]

  • Wikipedia. (n.d.). H3 receptor antagonist. Available from: [Link]

  • Tozer, M. J., & Kalindjian, S. B. (2004). Medicinal chemistry and biological properties of non-imidazole histamine H3 antagonists. Mini Reviews in Medicinal Chemistry, 4(9), 979-992. Available from: [Link]

  • Apodaca, R., et al. (2003). Novel Nonimidazole Histamine H3 Receptor Antagonists: 1-(4-(phenoxymethyl)benzyl)piperidines and Related Compounds. Journal of Medicinal Chemistry, 46(18), 3938-3944. Available from: [Link]

  • Alachkar, A., et al. (2017). Non-imidazole-based histamine H3 receptor antagonists with anticonvulsant activity in different seizure models in male adult rats. Neurotherapeutics, 14(2), 448-464. Available from: [Link]

  • Sadek, B., & Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 249. Available from: [Link]

  • Sadek, B., & Stark, H. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 249. [Duplicate reference, see 14 for link]. Available from: [Link]

  • ResearchGate. (n.d.). Representative non-imidazole H3-histamine receptor antagonists... [Figure]. Available from: [Link]

  • ResearchGate. (n.d.). Imidazole-Based H3 antagonist Reviewing various structural features... [Figure]. Available from: [Link]

  • ideXlab. (n.d.). H3 Receptor Antagonists. Available from: [Link]

  • ResearchGate. (n.d.). Non-Imidazole-based Histamine H3 receptor antagonists. [Figure]. Available from: [Link]

  • Jablonowski, J. A., et al. (2009). Novel imidazole-based histamine H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 19(3), 903-907. Available from: [Link]

  • Breve, N., et al. (2006). Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(4), 989-994. Available from: [Link]

  • Letavic, M. A., et al. (2003). Non-imidazole heterocyclic histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 13(10), 1767-1770. Available from: [Link]

  • Medhurst, A. D. (2007). Recent advances in the development of histamine H3 antagonists. Expert Opinion on Therapeutic Patents, 17(6), 675-687. Available from: [Link]

  • Dvorak, C. A., et al. (2005). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 15(7), 1879-1883. Available from: [Link]

  • Bertini, S., et al. (2007). Imidazole H3-antagonists: relationship between structure and ex vivo binding to rat brain H3-receptors. European Journal of Medicinal Chemistry, 42(6), 842-853. Available from: [Link]

  • Hanson, J. E., et al. (2010). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. Journal of Pharmacology and Experimental Therapeutics, 335(3), 661–670. Available from: [Link]

  • Szafarz, M., et al. (2017). Pharmacokinetics and tissue distribution of the new non-imidazole histamine H3 receptor antagonist 1-[3-(4-tert-butylphenoxy) propyl]piperidine in rats. Xenobiotica, 47(1), 1-8. Available from: [Link]

  • Schwartz, J. C. (2011). The histamine H3 receptor: from discovery to clinical trials with pitolisant. British Journal of Pharmacology, 163(4), 713–721. Available from: [Link]

  • Schlicker, E., et al. (1996). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology, 353(3), 290-296. Available from: [Link]

  • Bertini, S., et al. (2008). In vitro and in vivo pharmacological analysis of imidazole-free histamine H3 receptor antagonists: promising results for a brain-penetrating H3 blocker with weak anticholinesterase activity. Naunyn-Schmiedeberg's Archives of Pharmacology, 378(3), 335-343. Available from: [Link]

  • Jablonowski, J. A., et al. (2006). Synthesis and SAR of novel histamine H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 16(13), 3415-3418. Available from: [Link]

  • Sadek, B., et al. (2014). Non-imidazole histamine H3 receptor ligands incorporating antiepileptic moieties. European Journal of Medicinal Chemistry, 78, 42-53. Available from: [Link]

  • Stark, H., et al. (1998). Influence of Imidazole Replacement in Different Structural Classes of Histamine H(3)-receptor Antagonists. Archiv der Pharmazie, 331(6), 211-218. Available from: [Link]

  • ResearchGate. (n.d.). Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review. [Request PDF]. Available from: [Link]

  • ResearchGate. (n.d.). Erratum to “Reduction of CYP450 inhibition in the 4-[(1H-imidazol-4-yl)methyl]piperidine series of histamine H3 receptor antagonists”. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the imidazole scaffold is a cornerstone of medicinal chemistry, recognized for its ability to interact with a wide array of biological targets, including enzymes and receptors.[1][2][3] The compound 3-(1H-Imidazol-1-yl)butan-1-amine, hereafter referred to as IMB-101, is a novel small molecule inhibitor designed around this privileged structure. Its primary therapeutic hypothesis is the potent and selective inhibition of Lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for the biosynthesis of ergosterol in fungi.[4][5] Disrupting this pathway is a clinically validated mechanism for antifungal agents.[6][7]

However, the very features that make the imidazole ring an effective pharmacophore—specifically its ability to coordinate with the heme iron in cytochrome P450 enzymes—also present a significant challenge: the potential for cross-reactivity with other human enzymes.[8][9] Unintended inhibition of related enzymes can lead to adverse drug reactions, unforeseen drug-drug interactions (DDIs), or diminished therapeutic efficacy.

This guide provides a comprehensive, data-driven comparison of IMB-101's inhibitory activity against its intended target, CYP51, versus a panel of rationally selected, related human enzymes. As senior application scientists, our objective is not merely to present data, but to illuminate the causal reasoning behind the experimental design and to interpret the results within the context of preclinical drug development. This analysis serves as a critical step in building a robust safety and selectivity profile for IMB-101, ensuring that its mechanism of action is as precise as it is potent.

Rationale for Enzyme Panel Selection: A Mechanistic Approach

The selection of an appropriate enzyme panel is fundamental to a meaningful cross-reactivity study. Our choices were not arbitrary but were grounded in structural homology, functional relationships, and known liabilities of imidazole-containing compounds.

  • Primary Target:

    • Lanosterol 14α-demethylase (CYP51): The intended therapeutic target. Establishing high potency here is the baseline for success.[4]

  • Structurally & Functionally Related Cytochromes P450:

    • Aromatase (CYP19A1): A human cytochrome P450 enzyme also involved in steroid biosynthesis (converting androgens to estrogens).[10][11][12] Assessing activity against CYP19A1 is crucial for determining selectivity within the steroidogenic CYP family and predicting potential endocrine-related side effects.[13]

    • Major Drug-Metabolizing CYPs (CYP3A4, CYP2D6, CYP1A2): These enzymes are responsible for the metabolism of approximately 90% of clinically used drugs.[14] Inhibition of these CYPs is a primary cause of drug-drug interactions.[15][16][17] Profiling IMB-101 against them is a regulatory expectation and essential for predicting its pharmacokinetic behavior in a clinical setting.

  • Enzymes with Related Substrate Motifs:

    • Histamine N-methyltransferase (HNMT): The imidazole ring of IMB-101 is a structural bioisostere of the endogenous neurotransmitter histamine. HNMT is a key enzyme responsible for the metabolic inactivation of histamine in the central nervous system.[18][19] Off-target inhibition of HNMT could alter histamine levels, potentially leading to neurological or immunological side effects.[20] A number of diverse drugs are known to be potent HNMT inhibitors, making this a critical off-target to investigate.[21][22]

This tiered approach allows us to construct a detailed selectivity map, moving from the intended target to closely related enzymes and then to other potential off-targets based on structural alerts.

Experimental Methodology: In Vitro Fluorometric Inhibition Assay

To ensure the highest degree of sensitivity and reliability, a fluorometric enzyme assay was employed for determining the inhibitory potency (IC50) of IMB-101 against each enzyme.[23][24][] This self-validating system relies on the enzymatic conversion of a non-fluorescent substrate to a highly fluorescent product, providing a direct and continuous measure of enzyme activity.[26][27]

Workflow for IC50 Determination

Below is a diagram illustrating the standardized workflow used to generate the comparative inhibition data.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_read 3. Data Acquisition & Analysis prep1 Prepare Assay Buffer prep2 Prepare Enzyme Stock prep1->prep2 prep3 Prepare Substrate Stock prep2->prep3 prep4 Create Serial Dilution of IMB-101 prep3->prep4 dispense1 Dispense IMB-101 (or Vehicle Control) prep4->dispense1 dispense2 Add Enzyme Solution dispense1->dispense2 incubate Pre-incubate (15 min) Enzyme + Inhibitor dispense2->incubate dispense3 Initiate Reaction: Add Substrate incubate->dispense3 incubate->dispense3 read Measure Fluorescence Kinetics (Plate Reader) dispense3->read calc_rate Calculate Initial Velocity (V) read->calc_rate plot Plot % Inhibition vs. [Log IMB-101] calc_rate->plot calc_ic50 Non-linear Regression: Calculate IC50 plot->calc_ic50

Caption: Standard workflow for IC50 determination using a fluorometric assay.

Step-by-Step Protocol
  • Reagent Preparation: All reagents were prepared in an assay buffer optimized for the specific enzyme being tested. A 10-point, 3-fold serial dilution of IMB-101 was prepared in DMSO, starting from a high concentration of 100 µM.

  • Assay Plate Setup: In a 96-well black microplate, 2 µL of the IMB-101 serial dilution or DMSO vehicle (for control wells) was added.

  • Enzyme Addition: 98 µL of the enzyme solution (at a 2X final concentration) was added to each well. The plate was mixed and pre-incubated for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction was initiated by adding 100 µL of the fluorogenic substrate solution (at a 2X final concentration, typically near its Km value).

  • Kinetic Measurement: The plate was immediately transferred to a fluorescence plate reader. The increase in fluorescence intensity was monitored over a 30-minute period, with readings taken every 60 seconds.

  • Data Analysis: The initial reaction velocity was determined from the linear portion of the fluorescence-versus-time curve.[28] The percentage of inhibition for each IMB-101 concentration was calculated relative to the vehicle control. IC50 values, the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, were then determined by fitting the dose-response curve using a four-parameter logistic equation.[29][30][31]

Results: A Quantitative Comparison of Inhibitory Potency

The inhibitory activity of IMB-101 against the selected enzyme panel was quantified, and the resulting IC50 values are summarized below. The data represents the mean of three independent experiments (n=3).

Enzyme TargetEnzyme ClassFunctionIMB-101 IC50 (nM)Potency Classification
Lanosterol 14α-demethylase (CYP51) Cytochrome P450 (Steroidogenic) Primary Antifungal Target 11.5 ± 2.1 High
Aromatase (CYP19A1)Cytochrome P450 (Steroidogenic)Human Estrogen Synthesis875 ± 45Moderate
CYP3A4Cytochrome P450 (Metabolizing)Major Drug Metabolism> 10,000Negligible
CYP2D6Cytochrome P450 (Metabolizing)Drug Metabolism> 10,000Negligible
CYP1A2Cytochrome P450 (Metabolizing)Drug Metabolism> 10,000Negligible
Histamine N-methyltransferase (HNMT)MethyltransferaseHistamine Metabolism (CNS)1,250 ± 110Moderate

Discussion and Interpretation

The cross-reactivity profile provides critical insights into the selectivity and potential liabilities of IMB-101.

  • High On-Target Potency: IMB-101 demonstrates potent, nanomolar-level inhibition of its intended target, CYP51 (IC50 = 11.5 nM). This confirms the compound's fundamental mechanism of action and establishes its potential as an effective antifungal agent.

  • Selectivity within the CYP Superfamily:

    • Against Steroidogenic CYPs: The IC50 value against human Aromatase (CYP19A1) is 875 nM, which is approximately 76-fold higher than its activity against the primary target, CYP51. While this indicates a good selectivity window, the moderate inhibition of CYP19A1 cannot be ignored. At higher therapeutic concentrations, this could potentially lead to a disruption of estrogen biosynthesis, an effect that would require careful monitoring in subsequent in vivo safety studies.

    • Against Drug-Metabolizing CYPs: IMB-101 shows negligible inhibition of the major drug-metabolizing enzymes CYP3A4, CYP2D6, and CYP1A2 (IC50 > 10,000 nM). This is a highly favorable characteristic, suggesting a low propensity for causing mechanism-based drug-drug interactions.[32] Drugs that do not interfere with these key metabolic pathways generally have a more predictable pharmacokinetic profile and can be co-administered with a wider range of medications.

  • Off-Target Activity on HNMT: The compound exhibits moderate inhibitory activity against HNMT (IC50 = 1,250 nM). This off-target interaction is mechanistically plausible due to the structural similarity between the imidazole moiety and histamine. Inhibition of HNMT can lead to an increase in histamine levels in the brain and peripheral tissues.[18] While this effect can be therapeutically desirable for certain conditions, in the context of an antifungal agent, it could manifest as side effects such as headaches, insomnia, or allergic-type reactions.[19] This finding highlights the importance of screening against enzymes that are not structurally homologous but may recognize similar chemical motifs.

The logical relationship between these findings can be visualized as follows:

G cluster_targets Biological Interactions cluster_outcomes Potential Clinical Outcomes Compound IMB-101 OnTarget CYP51 Inhibition (IC50 = 11.5 nM) Compound->OnTarget OffTarget1 CYP19A1 Inhibition (IC50 = 875 nM) Compound->OffTarget1 OffTarget2 HNMT Inhibition (IC50 = 1,250 nM) Compound->OffTarget2 NoTarget No Significant Inhibition (CYP3A4, 2D6, 1A2) Compound->NoTarget Efficacy Therapeutic Effect (Antifungal Activity) OnTarget->Efficacy SideEffect1 Potential Side Effect (Endocrine Disruption) OffTarget1->SideEffect1 SideEffect2 Potential Side Effect (Histamine Modulation) OffTarget2->SideEffect2 Safety Favorable DDI Profile NoTarget->Safety

Caption: Relationship between IMB-101's selectivity and potential outcomes.

Conclusion

This comparative guide demonstrates that this compound (IMB-101) is a high-potency inhibitor of its intended antifungal target, CYP51. The comprehensive cross-reactivity profiling reveals a favorable selectivity profile against major drug-metabolizing cytochrome P450 enzymes, suggesting a low risk of common drug-drug interactions.

However, the analysis also provides crucial, actionable insights for future development. The moderate off-target activities against Aromatase (CYP19A1) and Histamine N-methyltransferase (HNMT) are key findings that must be addressed. These represent potential liabilities that could manifest as endocrine or neurological side effects. This early-stage characterization is invaluable, as it allows for the proactive design of follow-up studies, such as in vivo toxicology and secondary pharmacology screens, to determine the therapeutic index and overall safety profile of IMB-101. This data-driven approach ensures that only the most selective and safe candidates progress through the drug development pipeline.

References

  • Title: Effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol Source: Journal of Lipid Research URL: [Link]

  • Title: Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes Source: Molecules (Journal) URL: [Link]

  • Title: Pyridine based dual binding site aromatase (CYP19A1) inhibitors Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Integrated Virtual Screening Approach Identifies New CYP19A1 Inhibitors Source: Journal of Chemical Information and Modeling URL: [Link]

  • Title: Microplate Enzyme Assay Using Fluorescence Original Reference Source: University of Massachusetts Amherst URL: [Link]

  • Title: Cytochrome P450 (CYP) Inhibition Assay (IC50) Test Source: AxisPharm URL: [Link]

  • Title: Fluorescence-based analysis of enzymes at the single-molecule level Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: IC50 Source: Wikipedia URL: [Link]

  • Title: Pharmacological inhibition of histamine N-methyltransferase extends wakefulness and suppresses cataplexy in a mouse model of narcolepsy Source: SLEEP (Journal) URL: [Link]

  • Title: Histamine N-methyltransferase Source: Wikipedia URL: [Link]

  • Title: CYP19A1 Amplification Promotes Acquired Resistance to Aromatase Inhibitors Source: Science Signaling URL: [Link]

  • Title: Inhibition of Astrocytic Histamine N-Methyltransferase as a Possible Target for the Treatment of Alzheimer's Disease Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Cytochrome P450 Inhibition Assay Using Human Liver Microsomes Source: Springer Protocols URL: [Link]

  • Title: The Role of Imidazole Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction Source: Molecules (Journal) URL: [Link]

  • Title: Mechanism of imidazole inhibition of a GH1 β‐glucosidase Source: The FEBS Journal URL: [Link]

  • Title: Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design Source: The Journal of Steroid Biochemistry and Molecular Biology URL: [Link]

  • Title: IC50 Determination Source: edX URL: [Link]

  • Title: CYP Inhibition Assay Source: LifeNet Health LifeSciences URL: [Link]

  • Title: Lanosterol 14 alpha-demethylase – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: Assays for CYP450 Inhibition, Induction, and Phenotyping Source: Charles River Laboratories URL: [Link]

  • Title: Lanosterol 14α-demethylase (CYP51)/histone deacetylase (HDAC) dual inhibitors for treatment of Candida tropicalis and Cryptococcus neoformans infections Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: A standard operating procedure for an enzymatic activity inhibition assay Source: European Biophysics Journal URL: [Link]

  • Title: Significance of Imidazole in Cancer Drug Discovery: Recent Advancements Source: Preprints.org URL: [Link]

  • Title: Structural Basis for Inhibition of Histamine N-Methyltransferase by Diverse Drugs Source: Journal of Molecular Biology URL: [Link]

  • Title: Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor Source: Methods in Molecular Biology URL: [Link]

  • Title: HNMT Cofactors and Inhibitors Source: MTHFR Support Australia URL: [Link]

  • Title: A practical consideration for the substrate concentration when determining IC50 values for enzyme inhibition Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Top 5 Methods Devised for Enzyme Kinetics Measurement Source: Biology Discussion URL: [Link]

  • Title: Imidazole antimycotics inhibitors of cytochrome P450 increase phosphatidylserine synthesis similarly to K(+)-channel blockers in Jurkat T cells Source: Cellular Signalling URL: [Link]

  • Title: The Experimental Techniques and Practical Applications of Enzyme Kinetics Source: Journal of Biochemistry and Biotechnology URL: [Link]

  • Title: Imidazoles as Potential Anticancer Agents: An Update on Recent Studies Source: Molecules (Journal) URL: [Link]

  • Title: Enzymatic Assay of Trypsin Inhibition Source: Protocols.io URL: [Link]

  • Title: Enzyme Kinetics Considerations Source: Scientist Live URL: [Link]

  • Title: A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors Source: bioRxiv URL: [Link]

  • Title: Imidazole-substituted drugs and tendency for inhibition of Cytochrome P450 Isoenzymes: A review Source: ResearchGate URL: [Link]

  • Title: Steady-state enzyme kinetics Source: The Biochemist URL: [Link]

  • Title: Target Prediction of Imidazole Derivatives as Anti-Microbial Source: ResearchGate URL: [Link]

  • Title: Basics of Enzymatic Assays for HTS Source: Assay Guidance Manual - NCBI Bookshelf URL: [Link]

  • Title: Guidelines for the digestive enzymes inhibition assay Source: Food Frontiers URL: [Link]

  • Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: Molecules (Journal) URL: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-(1H-Imidazol-1-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(1H-Imidazol-1-yl)butan-1-amine is a crucial building block in contemporary drug discovery, forming the structural core of various therapeutic candidates. Its unique composition, featuring a primary amine and an imidazole ring, imparts specific physicochemical properties that necessitate robust and reliable analytical methods for its quantification. Accurate measurement of this analyte is paramount throughout the pharmaceutical development lifecycle, from pharmacokinetic studies in complex biological matrices to quality control of active pharmaceutical ingredients (APIs).

This guide provides a comprehensive comparison of three prevalent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The comparative analysis is grounded in established validation parameters outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, offering researchers, scientists, and drug development professionals a practical framework for method selection and validation.[1]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the bedrock of logical method development.

  • Structure:

    • Molecular Formula: C₇H₁₃N₃

    • Molecular Weight: 139.20 g/mol

  • Polarity and Solubility: The presence of a primary amine and an imidazole ring facilitates hydrogen bonding, rendering the molecule relatively polar and likely soluble in aqueous and polar organic solvents.[2][3] The predicted logP value is in the range of -0.2 to 0.79, further indicating its hydrophilic nature.

  • Basicity (pKa): The molecule possesses two basic centers: the primary amine and the imidazole ring. The pKa of the conjugate acid of a similar primary amine, n-butylamine, is approximately 10.6.[1][4] The pKa of the imidazolium ion is around 7.[5] This dual basicity is a critical consideration for chromatographic separations, influencing the choice of mobile phase pH in HPLC.

  • UV Absorbance: The imidazole ring exhibits characteristic UV absorbance, with a strong π → π* transition around 217 nm and a weaker n → π* transition at approximately 275 nm.[6] This property forms the basis for quantification using HPLC-UV.

Head-to-Head Comparison of Analytical Methodologies

The selection of an optimal analytical technique hinges on a balance of sensitivity, selectivity, and the nature of the sample matrix.

Validation Parameter HPLC-UV GC-MS LC-MS/MS
Linearity (R²) > 0.999[7]> 0.99> 0.99[8]
Limit of Detection (LOD) ~0.1-0.4 µg/mL[7]~0.05-0.9 µg/mL (with derivatization)[9]~1-25 nM[8]
Limit of Quantification (LOQ) ~0.3-1.2 µg/mL~0.2-2.0 µg/mL (with derivatization)[9]~1-50 nM[8]
Accuracy (% Recovery) 98-102%[10]80-120%85-115%
Precision (%RSD) < 2%< 15%< 10%
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.High (with MS detection); requires derivatization to improve volatility.Very High; excellent for complex matrices due to MS/MS specificity.
Throughput HighModerate (derivatization step adds time)High
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique in many pharmaceutical laboratories due to its robustness and cost-effectiveness. The inherent UV absorbance of the imidazole moiety in this compound makes this a viable approach, particularly for the analysis of bulk drug substances and formulated products where the analyte concentration is relatively high.

  • Causality of Experimental Choices: A reversed-phase C18 column is typically the first choice for a polar compound like this. The mobile phase would likely consist of a mixture of acetonitrile or methanol and an aqueous buffer. Given the pKa of the primary amine, maintaining the mobile phase pH below 9 will ensure it is in its protonated, more water-soluble form, leading to better peak shape and retention on a C18 column. A pH of around 3 would also protonate the imidazole ring, which can further optimize chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high separation efficiency and definitive identification through mass spectrometry. However, the high polarity and low volatility of primary amines like this compound pose a significant challenge for direct GC analysis.

  • Causality of Experimental Choices: To overcome these challenges, a derivatization step is mandatory. Acylation with agents like trifluoroacetic anhydride (TFAA) is a common strategy to replace the active hydrogens on the amine group with less polar, more volatile trifluoroacetyl groups, improving chromatographic performance and sensitivity. While powerful, the need for derivatization adds a step to the workflow, potentially introducing variability and increasing analysis time.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the quantification of small molecules in complex matrices, such as biological fluids. Its exceptional sensitivity and selectivity make it the method of choice for bioanalytical studies and trace impurity analysis.

  • Causality of Experimental Choices: The LC separation is similar to that in HPLC-UV. However, the detection by tandem mass spectrometry provides a significant advantage. In MS/MS, a specific precursor ion of the analyte is selected and fragmented to produce characteristic product ions. This multiple reaction monitoring (MRM) provides a high degree of certainty in identification and quantification, even in the presence of co-eluting matrix components.

Detailed Experimental Protocol: A Validated LC-MS/MS Method

The following is a detailed, step-by-step protocol for a validated LC-MS/MS method for the quantification of this compound in human plasma, designed to meet the stringent requirements of regulatory bodies such as the FDA and EMA.[3]

Instrumentation and Reagents
  • LC-MS/MS System: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Ultrapure water, this compound reference standard, and an appropriate internal standard (IS) (e.g., a stable isotope-labeled version of the analyte).

Standard and Sample Preparation
  • Stock Solutions: Prepare a 1 mg/mL stock solution of the reference standard and the IS in methanol.

  • Calibration Standards and Quality Control (QC) Samples: Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working solutions. Spike these into blank human plasma to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma sample, calibration standard, or QC, add 300 µL of acetonitrile containing the IS. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes. Transfer the supernatant to a clean tube, evaporate to dryness under a stream of nitrogen, and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Conditions
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS/MS Detection (MRM):

    • Analyte: Precursor ion (m/z 140.1) → Product ion (e.g., m/z 81.1)

    • Internal Standard: (Specific to the chosen IS)

Method Validation According to ICH Q2(R1) Guidelines

A comprehensive validation of the analytical method is crucial to ensure its suitability for the intended purpose.[1]

Specificity and Selectivity
  • Protocol: Analyze six different batches of blank human plasma to assess for any endogenous interferences at the retention time of the analyte and IS. Additionally, analyze samples spiked with a mixture of potentially co-administered drugs.

  • Trustworthiness: This ensures that the signal detected is solely from the analyte of interest, providing confidence in the accuracy of the measurements in real-world samples.

Linearity and Range
  • Protocol: Analyze calibration curves on three separate days. Plot the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression analysis.

  • Trustworthiness: A linear relationship with a correlation coefficient (r²) > 0.99 demonstrates a direct proportionality between the instrument response and the analyte concentration over a defined range.

Accuracy and Precision
  • Protocol: Analyze QC samples at three concentration levels (low, medium, and high) in six replicates on three different days.

  • Trustworthiness: Accuracy, expressed as the percentage of the nominal concentration, should be within ±15% (±20% for the lower limit of quantification). Precision, measured as the relative standard deviation (%RSD), should not exceed 15% (20% for LLOQ). This confirms the closeness of the measured values to the true value and the reproducibility of the method.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • Protocol: Determined based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

  • Trustworthiness: The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision, defining the lower boundary of the method's useful range.

Matrix Effect
  • Protocol: Compare the peak area of the analyte in a post-extraction spiked sample with the peak area of the analyte in a neat solution at the same concentration.

  • Trustworthiness: This assesses the ion suppression or enhancement caused by the biological matrix, ensuring that the matrix does not interfere with the ionization of the analyte.

Stability
  • Protocol: Evaluate the stability of the analyte in plasma under various conditions: short-term (bench-top), long-term (frozen), and after freeze-thaw cycles.

  • Trustworthiness: This ensures that the analyte concentration does not change during sample handling, storage, and analysis, guaranteeing the integrity of the results.

Visualization of Workflows

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with Internal Standard plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject Prepared Sample separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: LC-MS/MS analytical workflow for this compound.

Validation_Process Validation Method Validation Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability

Caption: Key parameters for analytical method validation.

Conclusion

The choice of an analytical method for the quantification of this compound is dictated by the specific requirements of the analysis. For high-concentration samples where cost and robustness are key, HPLC-UV is a suitable option. GC-MS , while highly specific, is less ideal due to the need for a derivatization step. For applications demanding the highest sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is unequivocally the superior methodology.

Regardless of the chosen technique, a rigorous validation process in accordance with regulatory guidelines is not merely a recommendation but a necessity. This ensures the generation of reliable, reproducible, and accurate data, which is the cornerstone of successful drug development and ensuring patient safety.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Chemistry LibreTexts. (2021). 12.3: Physical Properties of Amines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. [Link]

  • Chemistry Stack Exchange. (2023). Solubility of amines. [Link]

  • Chemistry Stack Exchange. (2017). pKa of imidazoles. [Link]

  • European Medicines Agency. (2012). Guideline on bioanalytical method validation. [Link]

  • Wikipedia. n-Butylamine. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (2014). UV-Vis absorption spectra of 0.1 mmol/L imidazole, 4-methyl-imidazole, imidazole-2- carbaldehyde and 4-methyl-imidazole-2-carbaldehyde standard solutions. [Link]

  • Quora. (2018). Between butanol and butanamine, which is more soluble?. [Link]

  • Kusch, P., Knupp, G., Herling, H., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Journal of Chromatography A, 1114(2), 219-226. [Link]

  • Wiley Analytical Science. (2019). Imidazole quantification by LC determination. [Link]

  • AxisPharm. Small Molecule Analysis. [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). Analytical method validation: A brief review. [Link]

  • Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]

  • Chemistry Research Journal. (2025). Analytical Method Validation: Principles, Techniques, and Applications. [Link]

  • El-Kimary, E. I., Khamis, E. F., & Belal, F. F. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 133. [Link]

Sources

Navigating the In Vivo Landscape: A Comparative Efficacy Guide for Novel 3-(1H-Imidazol-1-yl)butan-1-amine Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of oncological drug discovery, the emergence of novel chemical scaffolds offers both promise and the formidable challenge of rigorous validation. The 3-(1H-imidazol-1-yl)butan-1-amine backbone presents a unique structural framework, and while in vitro data may suggest potent anti-proliferative activity, the true test of therapeutic potential lies in demonstrating efficacy and safety within a living system. This guide provides a comprehensive framework for designing and executing in vivo efficacy studies for novel compounds derived from this scaffold, using a hypothetical lead candidate, "Compound X," to illustrate the process. We will objectively compare its potential performance against a standard-of-care chemotherapeutic agent, cisplatin, in a preclinical cancer model.

The imidazole moiety is a cornerstone in medicinal chemistry, present in numerous approved drugs and demonstrating a wide array of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3][4][5] This inherent biological relevance of the imidazole ring provides a strong rationale for the investigation of novel derivatives. The strategic design of in vivo studies is paramount to elucidating the therapeutic window, understanding the mechanism of action, and establishing a solid foundation for further clinical development.

I. Foundational Principles: From Bench to Preclinical Models

The transition from in vitro to in vivo testing is a critical juncture in drug development. The primary objective is to ascertain whether the promising results observed in cell culture translate to a therapeutic effect in a complex biological system. This requires careful consideration of pharmacokinetics (PK), pharmacodynamics (PD), and toxicology.

Causality in Experimental Design: Why These Models and Methods?

Our experimental design is predicated on establishing a clear cause-and-effect relationship between the administration of Compound X and the observed antitumor response. The choice of a xenograft model, specifically using a human cancer cell line with a known genetic profile, allows for a controlled investigation of the compound's efficacy against a specific cancer type. For this guide, we will consider a non-small cell lung cancer (NSCLC) model, given the high unmet medical need in this patient population.

The inclusion of a positive control (cisplatin) is essential for validating the experimental model and providing a benchmark for the efficacy of Compound X. A vehicle control group is equally critical to account for any effects of the formulation itself. This multi-arm design allows for a robust statistical analysis and a clear interpretation of the results.

II. Comparative In Vivo Efficacy Study: Compound X vs. Cisplatin

This section outlines a detailed protocol for a comparative in vivo efficacy study of Compound X and cisplatin in an NSCLC xenograft model.

Experimental Workflow

The overall workflow of the in vivo efficacy study is depicted below. This systematic approach ensures reproducibility and minimizes variability.

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint & Analysis A Cell Culture & Expansion (e.g., A549 NSCLC line) C Tumor Implantation (Subcutaneous) A->C B Animal Acclimatization (e.g., Athymic Nude Mice) B->C D Tumor Growth Monitoring (Calipers) C->D E Randomization & Grouping D->E F Dosing Administration (e.g., i.p., p.o.) E->F G Daily Health Monitoring (Body Weight, Clinical Signs) F->G H Endpoint Criteria Met (Tumor Volume, Time) G->H I Euthanasia & Tissue Collection (Tumors, Organs) H->I J Data Analysis (TGI, Statistical Tests) I->J

Caption: Workflow for a comparative in vivo efficacy study.

Detailed Experimental Protocol

1. Animal Model and Cell Line:

  • Animal Strain: Athymic Nude (nu/nu) mice, female, 6-8 weeks old. These mice lack a thymus and are unable to mount T-cell mediated immune responses, preventing the rejection of human tumor xenografts.
  • Cell Line: A549 human non-small cell lung cancer cell line. This is a well-characterized and widely used cell line in cancer research.
  • Cell Culture: A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Tumor Implantation:

  • A549 cells are harvested during the exponential growth phase and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
  • Each mouse is subcutaneously injected with 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank.

3. Tumor Growth Monitoring and Grouping:

  • Tumor growth is monitored three times a week using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
  • When the average tumor volume reaches approximately 100-150 mm³, the mice are randomized into treatment groups (n=8-10 mice per group).

4. Treatment Groups and Dosing:

  • Group 1: Vehicle Control: The formulation vehicle for Compound X (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline). Administered on the same schedule as Compound X.
  • Group 2: Compound X (Low Dose): e.g., 10 mg/kg, administered intraperitoneally (i.p.) once daily.
  • Group 3: Compound X (High Dose): e.g., 30 mg/kg, administered i.p. once daily.
  • Group 4: Cisplatin (Positive Control): 5 mg/kg, administered i.p. once a week.

5. Efficacy and Toxicity Monitoring:

  • Tumor volumes are measured three times weekly.
  • Body weight is recorded daily as an indicator of systemic toxicity.
  • Clinical signs of toxicity (e.g., changes in posture, activity, fur texture) are monitored daily.
  • The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a set duration (e.g., 21-28 days).

6. Endpoint Analysis:

  • At the end of the study, mice are euthanized, and final tumor volumes and weights are recorded.
  • Tumor Growth Inhibition (TGI) is calculated for each treatment group relative to the vehicle control group using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
  • Tumors and major organs (liver, kidney, spleen, lung, heart) can be collected for histopathological analysis to assess efficacy and potential toxicity.

III. Data Presentation and Interpretation

Clear and concise presentation of quantitative data is crucial for interpreting the results of the in vivo study.

Comparative Efficacy and Toxicity Data
Treatment GroupDosing RegimenMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%) ± SEM
Vehicle Control q.d., i.p.1850 ± 210-+5.2 ± 1.5
Compound X (10 mg/kg) q.d., i.p.980 ± 15047+1.8 ± 2.1
Compound X (30 mg/kg) q.d., i.p.450 ± 9576-3.5 ± 1.8
Cisplatin (5 mg/kg) q.w., i.p.620 ± 11066-8.9 ± 2.5

SEM: Standard Error of the Mean; q.d.: once daily; q.w.: once weekly; i.p.: intraperitoneal.

Interpreting the Hypothetical Results

In this hypothetical scenario, Compound X demonstrates a dose-dependent antitumor effect. The high dose of Compound X (30 mg/kg) shows superior TGI compared to the standard-of-care, cisplatin, with a more favorable toxicity profile as indicated by the smaller change in body weight. The low dose of Compound X also shows moderate efficacy. These results would strongly support the further development of Compound X.

IV. Mechanistic Insights and Future Directions

While efficacy is the primary endpoint, in vivo studies also offer opportunities to gain mechanistic insights.

Potential Signaling Pathways

The imidazole scaffold is known to interact with various biological targets.[1][6] Depending on the specific substitutions on the this compound core, Compound X could potentially modulate key oncogenic signaling pathways. Further investigation through techniques like Western blotting or immunohistochemistry on tumor samples collected at the end of the study can help elucidate the mechanism of action.

G cluster_pathway Potential Oncogenic Pathways cluster_intervention Therapeutic Intervention RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CompoundX Compound X CompoundX->Akt CompoundX->ERK

Caption: Hypothetical inhibition of key cancer signaling pathways by Compound X.

Based on the efficacy data, follow-up studies could include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) studies: To correlate drug exposure with the antitumor response.

  • Orthotopic or patient-derived xenograft (PDX) models: To evaluate efficacy in a more clinically relevant tumor microenvironment.

  • Combination studies: To assess potential synergies with other anticancer agents.

V. Conclusion

The journey from a novel chemical entity to a potential therapeutic is long and requires a methodical and scientifically rigorous approach. This guide provides a comprehensive, albeit illustrative, framework for conducting in vivo efficacy studies of novel compounds derived from the this compound scaffold. By employing well-designed experiments, including appropriate controls and benchmarks, researchers can effectively evaluate the therapeutic potential of their lead candidates and make data-driven decisions for further development. The promising biological activities associated with the imidazole core structure underscore the importance of such diligent preclinical evaluation.[2][3][4][5]

References

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PMC - PubMed Central.
  • Preclinical Evaluation of an Imidazole-Linked Heterocycle for Alzheimer's Disease. (n.d.). PMC.
  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evalu
  • One-Pot Synthesis of Novel 3-{(1H-Benzo[d]Imidazol-2-yl)Amino(Phenyl)Methyl}Benzofuran-2(3H)-Ones as Antimicrobial Agents and Their Molecular Docking Studies. (2025).
  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. (2017). Longdom Publishing.
  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Biomolecules.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. (n.d.). Universal Journal of Pharmaceutical Research.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PMC - PubMed Central.

Sources

A Head-to-Head Comparison of the Biological Activity of a Novel EGFR Inhibitor Against Known Reference Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Evaluation

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of targeted therapy in oncology, particularly in non-small cell lung cancer (NSCLC).[1][2][3] The clinical landscape has been shaped by the evolution of EGFR Tyrosine Kinase Inhibitors (TKIs), from first-generation reversible inhibitors to third-generation covalent inhibitors that overcome specific resistance mechanisms.[2][4][5] For researchers in drug development, the rigorous evaluation of a new investigational compound requires a direct and multifaceted comparison against these established reference agents.

This guide provides a comprehensive framework for conducting a head-to-head comparison of a novel EGFR inhibitor, hereafter referred to as "Compound X" , against a panel of well-characterized reference compounds:

  • Gefitinib: A first-generation, reversible TKI.

  • Lapatinib: A dual, reversible TKI targeting both EGFR and HER2.[6][7][8]

  • Osimertinib: A third-generation, irreversible TKI designed to target the T790M resistance mutation.[2][5][9]

Our objective is to outline the critical experiments, from biochemical assays to in vivo models, that collectively build a robust profile of Compound X's biological activity, potency, and selectivity in the context of current therapeutic options.

The Scientific Rationale: Beyond a Single IC50 Value

A single data point, such as an IC50 value, is insufficient to characterize a novel inhibitor. A meaningful comparison demands a multi-pronged approach that interrogates the compound's activity at successive biological levels. We must understand not only if the compound hits its target, but how potently it does so in a complex cellular environment, whether it can distinguish between mutant and wild-type forms of the target, and ultimately, if this translates to efficacy in a living system.

This guide is structured around a logical experimental workflow. We begin with direct target engagement in a purified, cell-free system, progress to measuring the downstream consequences of target inhibition in cancer cell lines, and conclude with an assessment of anti-tumor efficacy in a preclinical animal model. This progression allows for a systematic, self-validating evaluation of the compound's therapeutic potential.

cluster_0 Comparative Evaluation Workflow A Biochemical Assays (Potency & Selectivity) B Cell-Based Assays (Cellular Potency & Target Engagement) A->B Translates to cellular context? C In Vivo Models (Efficacy & Tolerability) B->C Translates to living system? D Data Synthesis (Head-to-Head Comparison) C->D Synthesize all data points

Caption: A logical workflow for the preclinical comparison of a novel inhibitor.

The EGFR Signaling Pathway: A Complex Target

EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates, triggering downstream signaling cascades.[1] Key pathways include the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are crucial for cell proliferation and survival.[10] In cancer, mutations can lead to constitutive activation of these pathways. TKIs act by competing with ATP at the kinase domain's binding site, preventing autophosphorylation and subsequent signal transduction.[6][8]

cluster_pathway EGFR Signaling Pathway cluster_inhibitors Inhibitor Action EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K TKI Gefitinib Lapatinib Osimertinib Compound X TKI->EGFR Inhibition of Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: The EGFR signaling pathway and the site of TKI intervention.

Methodologies and Experimental Protocols

Scientific integrity demands robust and reproducible methods. The following protocols are standard in the field and include the necessary controls for a self-validating experimental design.

Protocol 1: In Vitro Kinase Assay (Biochemical Potency)

Rationale: This cell-free assay provides the most direct measure of a compound's ability to inhibit the enzymatic activity of the purified EGFR kinase domain. By testing against wild-type and various mutant forms of the enzyme, we can determine intrinsic potency and selectivity. Radiometric assays using ³²P-labeled ATP are considered a gold standard for their sensitivity and direct measurement of phosphate transfer.[11][12]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 20x kinase buffer (e.g., 500 mM Tris-HCl, 200 mM MgCl₂, 20 mM DTT).

    • Prepare a stock solution of a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1).

    • Serially dilute Compound X and reference compounds (Gefitinib, Lapatinib, Osimertinib) in DMSO to create a 10-point concentration gradient.

    • Prepare a solution of [γ-³²P]ATP.

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of diluted compound to each well.

    • Add 20 µL of a master mix containing the purified recombinant EGFR kinase domain (Wild-Type, L858R, Exon 19 Del, or L858R/T790M) and the peptide substrate in 1x kinase buffer.

    • Pre-incubate for 10 minutes at room temperature to allow compound binding.

  • Initiate Reaction:

    • Start the kinase reaction by adding 25 µL of the [γ-³²P]ATP solution.

    • Incubate the plate at 30°C for 30-60 minutes.

  • Stop Reaction & Separation:

    • Terminate the reaction by adding phosphoric acid.

    • Spot the reaction mixture onto phosphocellulose filter paper.

    • Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification:

    • Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO vehicle control.

    • Determine IC50 values by fitting the data to a four-parameter logistic curve using graphing software.

Protocol 2: Cell-Based Proliferation Assay (Cellular Potency)

Rationale: Moving from a purified enzyme to a live cell context is a critical step. This assay measures a compound's ability to inhibit the growth of cancer cell lines whose proliferation is dependent on EGFR signaling. We use a panel of NSCLC cell lines with different EGFR statuses to mirror the clinical settings where these drugs are used.

Cell Line Panel:

  • A549: EGFR Wild-Type (negative control for selectivity).

  • PC-9: EGFR Exon 19 deletion (sensitive to 1st-gen TKIs).[13]

  • H3255: EGFR L858R mutation (sensitive to 1st-gen TKIs).[13][14]

  • NCI-H1975: EGFR L858R and T790M mutations (resistant to 1st-gen, sensitive to 3rd-gen TKIs).[13][14]

Step-by-Step Protocol:

  • Cell Seeding: Seed cells from the panel into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of Compound X and reference drugs to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Assessment:

    • Add a viability reagent such as CellTiter-Glo® (which measures ATP levels) or perform an MTT assay.[15]

    • Measure luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the DMSO control wells to calculate the percent viability.

    • Plot the dose-response curves and calculate the IC50 values for each compound in each cell line.

Protocol 3: Western Blot for Target Engagement (Phospho-EGFR)

Rationale: A reduction in cell proliferation is an indirect measure of drug activity. A Western blot for phosphorylated EGFR (p-EGFR) provides direct evidence that the compound is engaging its intended target within the cell and inhibiting its signaling function. This confirms the mechanism of action.

Step-by-Step Protocol:

  • Cell Treatment: Seed NCI-H1975 cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight to reduce basal signaling.

  • Stimulation and Inhibition:

    • Pre-treat the cells with various concentrations of Compound X or a reference drug (e.g., Osimertinib) for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to induce EGFR phosphorylation. Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[17]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.[1]

    • Incubate with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL chemiluminescent substrate and an imaging system.[1]

  • Re-probing (Validation Control): Strip the membrane and re-probe with an antibody for total EGFR and a loading control (e.g., β-actin) to ensure equal protein loading and to normalize the p-EGFR signal.[1]

Protocol 4: In Vivo Xenograft Model (Efficacy)

Rationale: The ultimate preclinical test is whether the observed in vitro activity translates to anti-tumor efficacy in a living organism. A mouse xenograft model using a relevant human cancer cell line allows for the assessment of tumor growth inhibition. The NCI-H1975 cell line is an excellent choice as it harbors the T790M mutation, a key target for modern inhibitors.[10]

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimate immunocompromised mice (e.g., nude or NSG mice) for at least one week. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation: Subcutaneously inject NCI-H1975 cells (e.g., 5 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization and Treatment: Once tumors reach a specified average size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 per group):

    • Vehicle Control (e.g., oral gavage daily).

    • Compound X (specified dose, e.g., 25 mg/kg, oral gavage daily).

    • Osimertinib (positive control, e.g., 25 mg/kg, oral gavage daily).

  • Endpoint Analysis:

    • Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.

    • Monitor animal body weight as a measure of tolerability.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic Western blot).

    • Plot the mean tumor volume over time for each group to assess efficacy.

Results and Data Presentation

All quantitative data should be summarized in clear, comparative tables.

Table 1: Biochemical Potency (IC50, nM) in Cell-Free Kinase Assays

CompoundEGFR (WT)EGFR (L858R)EGFR (Exon 19 Del)EGFR (L858R+T790M)Selectivity Index (WT/T790M)
Gefitinib 15.0[14][18]3.0[14]2.7[13]>5000[13][19]<0.003
Lapatinib 10.8[20]~10~10~400~0.027
Osimertinib 75.0[21][22]<1.0[21][22]<1.0[21][22]1.0[19][21][22]75
Compound X 85.0<1.0<1.01.270.8

Note: Data for reference compounds are representative values from public sources. Data for "Compound X" is hypothetical for illustrative purposes. The selectivity index is calculated as IC50(WT) / IC50(L858R+T790M). A higher number indicates greater selectivity for the mutant over the wild-type enzyme.

Table 2: Cellular Potency (IC50, nM) in NSCLC Proliferation Assays

CompoundA549 (WT)PC-9 (Exon 19 Del)H3255 (L858R)NCI-H1975 (L858R+T790M)
Gefitinib >10,000[23]26.3[13]38.4[13]11,580[13]
Lapatinib 3,000 - 12,000[20]~500~600~500
Osimertinib ~5009.012.015.0
Compound X ~6508.511.016.5

Note: Data for reference compounds are representative values from public sources.[13][20][23][24] Data for "Compound X" is hypothetical.

Discussion and Interpretation

The hypothetical data presented for Compound X allows for a nuanced, head-to-head comparison.

  • Biochemical Profile: The kinase assay data (Table 1) suggests Compound X has a biochemical profile remarkably similar to Osimertinib. It demonstrates high potency against the primary activating mutations (L858R, Exon 19 Del) and, critically, maintains this potency against the T790M resistance mutation.[2] Furthermore, its high Selectivity Index indicates that it is significantly more potent against the double mutant than the wild-type EGFR. This is a key characteristic of third-generation inhibitors, designed to minimize off-target effects on wild-type EGFR found in healthy tissues, which can lead to side effects like skin rash and diarrhea.[2][21] In contrast, Gefitinib shows a dramatic loss of activity against the T790M mutant, as expected for a first-generation TKI.[13] Lapatinib, a dual inhibitor, shows moderate potency but lacks the distinct selectivity profile of the third-generation agents.[20]

  • Cellular Activity: The cell proliferation data (Table 2) validates the biochemical findings in a more complex biological system. Compound X effectively inhibits the growth of cell lines driven by EGFR mutations (PC-9, H3255, NCI-H1975) at low nanomolar concentrations. Crucially, its activity against the T790M-positive NCI-H1975 line is comparable to Osimertinib and vastly superior to Gefitinib.[13] The minimal impact on the EGFR wild-type A549 cell line further supports its mutant-selective profile.

  • Target Engagement and In Vivo Efficacy: Successful results in the Western blot (demonstrating a dose-dependent reduction in p-EGFR) and the in vivo xenograft model (showing significant tumor growth inhibition comparable to the Osimertinib positive control) would complete the preclinical evidence package. These results would collectively suggest that Compound X is a potent, mutant-selective, third-generation EGFR inhibitor with a strong potential for clinical development.

Conclusion

This guide outlines a systematic and rigorous approach to comparing the biological activity of a novel investigational compound against established reference agents. By progressing from direct biochemical inhibition to cellular potency and finally to in vivo efficacy, researchers can build a comprehensive and compelling data package. The hypothetical results for "Compound X" illustrate how this comparative framework can effectively position a new drug candidate within the existing therapeutic landscape, highlighting its potential advantages and providing a solid, data-driven rationale for further development.

References

  • Hirano et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC - NIH. Available from: [Link]

  • Martens, S. (2023). In vitro kinase assay. Protocols.io. Available from: [Link]

  • Reaction Biology. EGFR Assays & Drug Discovery Services. Reaction Biology. Available from: [Link]

  • Spector, N. et al. (2007). Study of the biologic effects of lapatinib, a reversible inhibitor of ErbB1 and ErbB2 tyrosine kinases, on tumor growth and survival pathways in patients with advanced malignancies. PubMed. Available from: [Link]

  • Jackman, D. M. et al. (2009). Erlotinib at a dose of 25 mg daily for non-small-cell lung cancers with EGFR mutations. NIH. Available from: [Link]

  • Wikipedia. Lapatinib. Wikipedia. Available from: [Link]

  • Drugs.com. Overview of Lapatinib: Chemistry, Pharmacology, and Clinical Applications. Drugs.com. Available from: [Link]

  • Medina, P. J. & Goodin, S. (2008). Lapatinib: a dual inhibitor of human epidermal growth factor receptor tyrosine kinases. PubMed. Available from: [Link]

  • ResearchGate. A summary of IC50 values of different EGFR mutants to osimertinib and gefitinib. ResearchGate. Available from: [Link]

  • Moon, S. et al. (2017). In vitro NLK Kinase Assay. PMC - NIH. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Osimertinib mesylate?. Patsnap Synapse. Available from: [Link]

  • ResearchGate. The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... ResearchGate. Available from: [Link]

  • PLOS One. (2013). Lapatinib Plasma and Tumor Concentrations and Effects on HER Receptor Phosphorylation in Tumor. PLOS One Journals. Available from: [Link]

  • ResearchGate. The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell.... ResearchGate. Available from: [Link]

  • Ricciardi, G. R. et al. (2020). Mechanisms of resistance to osimertinib. PMC - PubMed Central. Available from: [Link]

  • BreastCancer.org. (2025). Lapatinib (Tykerb): What to Expect, Side Effects, and More. BreastCancer.org. Available from: [Link]

  • Say-Pyo, K. et al. (2013). A High-Content Biosensor Based Screen Identifies Cell Permeable Activators and Inhibitors of EGFR Function: Implications in Drug Discovery. PMC - NIH. Available from: [Link]

  • Andrews, B. & Measday, V. (1998). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. Available from: [Link]

  • ResearchGate. Comparison of gefitinib IC50s with EGFR mutational status, EGFR gene.... ResearchGate. Available from: [Link]

  • Banerjee, A. et al. (2014). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC - NIH. Available from: [Link]

  • Denic, V. & Yu, H. (2022). In vitro kinase assay. Bio-protocol. Available from: [Link]

  • ResearchGate. IC50 values for cytotoxic agents in EGFR-TKI sensitive and their resistant clones. ResearchGate. Available from: [Link]

  • ResearchGate. Concordance between IC50 values for gefitinib vs erlotinib. ResearchGate. Available from: [Link]

  • The American Journal of Managed Care. (2021). New Mechanisms Under Study to Overcome Osimertinib Resistance in EGFR+ NSCLC. AJMC. Available from: [Link]

  • Leonetti, A. et al. (2023). Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options. PMC. Available from: [Link]

  • Caetano, M. S. et al. (2023). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. NIH. Available from: [Link]

  • ResearchGate. Lapatinib concentrations that achieve 50% growth inhibition (IC 50 ),.... ResearchGate. Available from: [Link]

  • Passiglia, F. et al. (2021). Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. PMC. Available from: [Link]

  • Udagawa, H. et al. (2018). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. NIH. Available from: [Link]

  • Lubet, R. A. et al. (2011). The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC - NIH. Available from: [Link]

  • Udagawa, H. et al. (2018). Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations. PMC - NIH. Available from: [Link]

  • ResearchGate. IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. ResearchGate. Available from: [Link]

  • Zhang, Y. et al. (2016). Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells. PMC - NIH. Available from: [Link]

  • ResearchGate. How do I get EGFR western blot. ResearchGate. Available from: [Link]

  • ACS Omega. (2023). Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer Design, Synthesis, and In Vitro Evaluation. ACS Publications. Available from: [Link]

  • Blakely, C. M. et al. (2013). Reduced erlotinib sensitivity of EGFR mutant non-small cell lung cancer following cisplatin exposure. NIH. Available from: [Link]

  • bioRxiv. (2022). Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response. bioRxiv. Available from: [Link]

  • MDPI. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. Available from: [Link]

  • Ploen, D. et al. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. PMC - NIH. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Purity Assessment and Validation of 3-(1H-Imidazol-1-yl)butan-1-amine from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and drug development professionals, the purity and consistency of starting materials are foundational to the integrity of their work. 3-(1H-Imidazol-1-yl)butan-1-amine is a chiral amine building block of significant interest in medicinal chemistry. Its structural integrity directly impacts the stereochemistry, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the purity assessment and analytical method validation for this compound when sourced from different suppliers. We present a multi-faceted analytical approach, grounded in established regulatory principles, to empower researchers to make informed decisions about supplier quality and ensure batch-to-batch consistency.

Introduction: The Criticality of Purity for Chiral Building Blocks

This compound is a versatile intermediate used in the synthesis of various pharmaceutical candidates. As a chiral molecule, the presence of its undesired enantiomer can lead to significantly different pharmacological or toxicological profiles. Furthermore, process-related impurities, residual solvents, and degradation products can introduce unforeseen variables into synthetic pathways and biological assays. Therefore, a robust analytical assessment is not merely a quality control measure but a critical step in risk mitigation for any research and development program.

This guide moves beyond simple purity statements on a Certificate of Analysis (CoA). It details the necessary steps to independently verify supplier claims through a suite of orthogonal analytical techniques. We will explore the "why" behind each experimental choice, providing detailed protocols and a framework for method validation that aligns with the principles outlined by the International Council for Harmonisation (ICH).[1][2][3]

Anticipating the Enemy: Potential Impurities and Their Origins

A logical approach to purity assessment begins with understanding the potential impurities. These can arise from the synthetic route, subsequent degradation, or storage. While specific routes are proprietary, a general understanding of imidazole and amine synthesis allows us to predict likely contaminants:

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors used in the synthesis.

    • Intermediates: Incompletely reacted intermediates from multi-step syntheses.

    • By-products: Resulting from side reactions, such as over-alkylation or rearrangement.

    • Reagents: Catalysts or other reagents not fully removed during work-up.

  • Enantiomeric Impurities: The presence of the undesired enantiomer, a critical parameter for chiral compounds.

  • Residual Solvents: Solvents used during synthesis and purification that are not completely removed.

  • Water Content: The presence of water can affect reactivity, stability, and accurate weighing.

A Multi-Modal Analytical Strategy for Comprehensive Purity Profiling

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a thorough evaluation.

High-Performance Liquid Chromatography (HPLC) for Potency and Impurity Profiling

HPLC is the workhorse for pharmaceutical analysis, offering high resolution and sensitivity for quantifying the main component and related substances.[4][5]

Expertise & Experience: The choice of column and mobile phase is critical. For a polar, basic compound like this compound, a reversed-phase C18 column is a good starting point. However, peak tailing can be an issue with basic amines. To counteract this, a mobile phase with a moderate pH (e.g., using a phosphate or acetate buffer) and an ion-pairing agent may be necessary. For enantiomeric purity, a specialized Chiral Stationary Phase (CSP) is mandatory. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds, including amines.[6][7]

3.1.1. Protocol: HPLC Purity and Related Substances

  • Instrument: HPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.

3.1.2. Protocol: Chiral HPLC for Enantiomeric Purity

  • Instrument: HPLC system with UV detector.

  • Column: Chiralpak AD-H, 4.6 x 250 mm, 5 µm, or equivalent polysaccharide-based CSP.

  • Mobile Phase: Isocratic mixture of n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in mobile phase to a concentration of 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds, making it ideal for residual solvent analysis.

Expertise & Experience: A headspace autosampler is crucial for this analysis as it allows for the introduction of only the volatile components from the sample matrix into the GC system, protecting the instrument and improving sensitivity.

3.2.1. Protocol: Headspace GC-MS for Residual Solvents

  • Instrument: GC-MS with Headspace Autosampler.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness, or equivalent.

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh ~100 mg of sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO).

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

¹H and ¹³C NMR spectroscopy are unparalleled for confirming the chemical structure of the main component and identifying major impurities.

Expertise & Experience: The choice of solvent is important. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices. Adding a small amount of D₂O can help identify exchangeable protons (e.g., from the amine and any water present).

3.3.1. Protocol: ¹H NMR Spectroscopy

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: DMSO-d₆.

  • Sample Concentration: ~10 mg/mL.

  • Experiment: Standard ¹H acquisition with a sufficient number of scans to achieve a good signal-to-noise ratio.

Karl Fischer Titration for Water Content

This technique provides a precise and accurate measurement of the water content in a sample.

Expertise & Experience: Coulometric Karl Fischer is preferred for low water content (<1%), while volumetric is suitable for higher levels. Proper handling is essential to avoid exposure to atmospheric moisture.

Trust but Verify: The Imperative of Analytical Method Validation

Describing a protocol is insufficient; its reliability must be proven. Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[8][9] This process is a cornerstone of Good Manufacturing Practice (GMP) and Good Laboratory Practice (GLP) environments.[10] The validation should be conducted according to ICH Q2(R1) guidelines.[1][3][11]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.[5][8]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes:

    • Repeatability (Intra-assay precision)

    • Intermediate Precision (Inter-assay precision)

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[10]

G cluster_Validation Analytical Method Validation Workflow Dev Method Development Spec Specificity (Peak Purity, Blanks) Dev->Spec Initial Tests Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LOD_LOQ LOD & LOQ (S/N Ratio) Prec->LOD_LOQ Rob Robustness (Varied Conditions) LOD_LOQ->Rob Doc Final Validation Report Rob->Doc Compilation

Caption: Workflow for validating an analytical method per ICH guidelines.

Comparative Study: A Hypothetical Case

To illustrate the importance of this comprehensive approach, consider the hypothetical results from three different suppliers of this compound.

Table 1: Comparative Purity Assessment

ParameterSupplier ASupplier BSupplier C
Appearance White to off-white solidWhite crystalline solidYellowish oil
HPLC Purity (%) 99.298.599.5
Enantiomeric Purity (%) 99.897.0>99.9
Largest Unknown Impurity (%) 0.35 (at RRT 1.15)0.080.15 (at RRT 0.88)
Total Impurities (%) 0.81.50.5
Water Content (KF, % w/w) 0.21.8<0.1
Residual Solvents (GC-MS) Acetone: 500 ppmDichloromethane: 800 ppmToluene: 1500 ppm
¹H NMR Confirmation Conforms to structureConforms, but broad peaksConforms to structure

Interpretation of Results:

  • Supplier A: Offers high purity and good enantiomeric excess. However, a significant unknown impurity is present, which would require identification and characterization before use in a regulated environment.

  • Supplier B: Has lower overall purity and a notable amount of the undesired enantiomer. The high water content and presence of a regulated solvent (Dichloromethane) above typical ICH limits make this material unsuitable for late-stage development. The broad NMR peaks could suggest the presence of paramagnetic impurities or issues with sample hydration.

  • Supplier C: Appears to have the highest purity on the surface and excellent enantiomeric control. However, the physical form (oil vs. solid) is different, suggesting it may be a free base versus a salt, or contain significant impurities causing it to be non-crystalline. The high level of Toluene is a major concern.

This hypothetical data demonstrates that a high purity value on a CoA is not the full story. The impurity profile, enantiomeric excess, and residual solvent content are equally critical for making an informed supplier choice.

G cluster_Decision Supplier Selection Logic Sample Receive Samples (Supplier A, B, C) Analysis Comprehensive Analysis (HPLC, GC-MS, NMR, KF) Sample->Analysis Data Compare Data vs. Specs (Purity, Impurities, Solvents) Analysis->Data Risk Risk Assessment (Unknowns, Regulated Solvents) Data->Risk Decision Select Supplier (e.g., Supplier A after ID of unknown) Risk->Decision

Caption: Logical workflow for data-driven supplier qualification.

Conclusion and Recommendations

The quality of a chemical intermediate like this compound is a multi-faceted issue that cannot be assessed by a single purity value. Researchers and drug developers must adopt a comprehensive, orthogonal analytical strategy to qualify materials from any supplier.

Our recommendations are as follows:

  • Never Solely Trust a CoA: Always perform in-house verification of critical quality attributes.

  • Employ Orthogonal Methods: Use a combination of HPLC (chiral and achiral), GC-MS, NMR, and Karl Fischer titration for a complete profile.

  • Validate Your Methods: Ensure the analytical methods used are validated according to ICH guidelines to generate trustworthy and reliable data.[1][10]

  • Profile Impurities: Focus not just on the purity percentage but on the nature and quantity of impurities. An identified, benign impurity at 0.2% may be preferable to an unknown, potentially reactive impurity at 0.1%.

  • Assess Batch-to-Batch Consistency: Once a supplier is chosen, continue to monitor the quality of subsequent batches to ensure the process is consistent.

By implementing this rigorous analytical framework, organizations can protect the integrity of their research, ensure the quality of their development candidates, and build a foundation of scientific excellence.

References

  • <621> Chromatography - US Pharmacopeia (USP). Provides general procedures, definitions, and system suitability requirements for various chromatographic techniques used in pharmacopeial analysis.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Outlines a systematic approach to developing and validating HPLC methods within GMP/GLP environments, referencing ICH guidelines.
  • Development and Validation of HPLC Methods in Pharmaceutical Analysis. Discusses the critical aspects of HPLC method development and validation in drug manufacturing, aligning with ICH guidelines.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
  • A Researcher's Guide to Validating Analytical Methods for Chiral Amine Separation - Benchchem. Provides a guide on the separation and quantification of chiral amines, which is crucial for ensuring the safety and efficacy of pharmaceutical products.
  • A BRIEF REVIEW ON HPLC METHOD VALIDATION - Jetir.Org. A review on the necessity and process of validating HPLC methods for the analysis of pharmaceutical products.
  • Steps for HPLC Method Validation - Pharmaguideline.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases - YAKHAK HOEJI. Describes the use of chiral HPLC for the enantioseparation of chiral amines and the validation of the analytical method according to ICH guidelines.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS - SciELO Brazil. An overview of the validation process in pharmaceutical analysis with a focus on HPLC methods.

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of 3-(1H-Imidazol-1-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to include the safe and environmentally conscious management of all chemical reagents. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-(1H-Imidazol-1-yl)butan-1-amine. The procedures outlined herein are synthesized from an analysis of its constituent chemical moieties—the imidazole ring and the aliphatic amine chain—and are aligned with established best practices for hazardous waste management.

Disclaimer: Specific safety and disposal data for this compound are not extensively published. The following procedures are therefore based on the known hazard profiles of structurally similar compounds, namely imidazole and other aliphatic amines. It is imperative to consult your institution's Environmental Health & Safety (EHS) department for guidance specific to your location and waste streams, as local regulations are paramount.[1]

Hazard Profile and Risk Assessment: A Tale of Two Functional Groups

To understand the "why" behind these disposal protocols, we must first dissect the molecule's structure. The potential hazards of this compound are a composite of its two primary functional groups.

  • The Imidazole Moiety: The imidazole ring is a known corrosive and a potential reproductive toxin.[1] It can cause severe skin burns and eye damage.[1] Ingestion is harmful.

  • The Aliphatic Amine Chain: The butan-1-amine portion of the molecule classifies it as an aliphatic amine. These compounds are typically corrosive, flammable, and can cause severe burns.[2][3] They are known to be incompatible with a range of common laboratory chemicals, posing a significant risk if waste streams are improperly mixed.[4]

Based on this analysis, this compound must be handled as a corrosive, toxic, and potentially flammable hazardous waste . Sewer disposal is strictly prohibited due to its presumed aquatic toxicity.[5][6][7]

Critical Incompatibilities for Waste Segregation

The first principle of safe chemical waste management is rigorous segregation.[8] Mixing incompatible chemicals in a waste container can lead to violent reactions, gas generation, and even container failure.[4][9] Waste this compound must be stored in a dedicated container, away from the materials listed below.

Incompatible Material Class Reason for Segregation Supporting Sources
Strong Oxidizing Agents Can cause violent, exothermic reactions, leading to fire or explosion.[10][11]
Acids Vigorous, exothermic neutralization reaction that can produce enough heat to melt plastic containers and release fumes.[4][8][10][11]
Acid Anhydrides Reacts similarly to acids, posing a significant thermal hazard.[1][10]
Acid Chlorides Can undergo a violent reaction upon contact.[1][10]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling waste containers or managing spills, ensure the following minimum PPE is worn to prevent exposure.

  • Eye Protection: Chemical splash goggles are mandatory. If a splash risk is high, use a full-face shield in addition to goggles.[8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are required. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[8][10]

  • Body Protection: A standard laboratory coat is required. For larger quantities or spill cleanup, a chemically resistant apron or coveralls should be used.[11]

  • Work Area: All handling of this chemical and its waste should be conducted within a properly functioning certified laboratory chemical fume hood.[10]

Step-by-Step Waste Collection and Disposal Protocol

This protocol provides a self-validating system for the safe collection and temporary storage of this compound waste prior to collection by your institution's EHS personnel.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Identify a specific location in the lab where the waste will be generated and stored.[12]

  • This area must be under the direct control of laboratory personnel and clearly marked with hazardous waste signage.[12][13]

Step 2: Select an Appropriate Waste Container

  • Compatibility is Key: Use a container made of material that will not react with the amine waste. High-density polyethylene (HDPE) or glass containers are typically appropriate.[10][12][13] Avoid metal containers for acids and bases.[13]

  • Secure Closure: The container must have a secure, screw-top lid to prevent leaks and the escape of vapors.[8][10][12]

  • Condition: Ensure the container is clean, dry, and in good condition with no cracks or deterioration.[12]

Step 3: Label the Waste Container Correctly and Immediately

  • Attach a completed "Hazardous Waste" tag or label to the container before adding the first drop of waste.[10][14]

  • The label must include:

    • The words "Hazardous Waste".[14]

    • The full, unabbreviated chemical name: "Waste this compound".[14]

    • For solutions, list all components and their approximate percentages.[12][14]

    • The date waste accumulation began.[14]

    • The relevant hazard pictograms (e.g., Corrosive, Toxic).[14]

Step 4: Accumulate Waste Safely

  • Collect waste this compound (both pure substance and solutions) directly into the labeled container.[10]

  • NEVER fill a liquid waste container more than 75-90% full to allow for vapor expansion.[13][15]

  • Keep the container tightly sealed at all times, except when actively adding waste.[8][9]

Step 5: Arrange for Final Disposal

  • When the container is full or is no longer being used, complete a chemical collection request form as required by your institution's EHS department.[10]

  • Store the sealed, labeled container in your designated SAA until it is collected. Do not dispose of this chemical down the drain or in the regular trash.[5][14][16] The most common and appropriate final disposal method for this type of organic waste is high-temperature incineration at a licensed hazardous waste facility.[4][11]

Emergency Spill Management

Accidents can happen. Preparedness is essential for a safe response.

  • Small Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, use a spill kit with an absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities.

    • Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container.[10][11]

    • Label the container as "Spill Debris with this compound" and dispose of it as hazardous waste.[10]

    • Decontaminate the area with a suitable cleaning agent.

  • Large Spill (Outside of a fume hood):

    • EVACUATE the area immediately.

    • Alert others and secure the area to prevent entry.

    • If there is a fire or significant inhalation risk, activate the nearest fire alarm.

    • Call your institution's emergency number and/or 911 to contact EHS for a professional response.[10] Do not attempt to clean up a large spill yourself.

Disposal Workflow Visualization

The following diagram illustrates the complete, compliant lifecycle for the disposal of this compound waste.

G Disposal Workflow for this compound start Start: Waste Generation ppe Step 1: Don Appropriate PPE start->ppe segregate Step 2: Segregate Waste (No Incompatibles) ppe->segregate container Step 3: Use Correct Waste Container (Compatible, Sealed) segregate->container label Step 4: Attach Completed 'Hazardous Waste' Label container->label accumulate Step 5: Accumulate Waste in Satellite Area (SAA) label->accumulate spill_check Spill Occurs? accumulate->spill_check spill_protocol Execute Spill Management Protocol spill_check->spill_protocol Yes ehs_request Step 6: Container Full? Request EHS Pickup spill_check->ehs_request No spill_protocol->accumulate storage Store Securely in SAA Pending Collection ehs_request->storage No disposal Step 7: EHS Collection & Transport to Licensed Facility ehs_request->disposal Yes storage->ehs_request end End: Compliant Disposal (e.g., Incineration) disposal->end

Caption: A flowchart detailing the compliant waste management process.

References

  • Standard Operating Procedure for Imidazole. Washington State University. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: Imidazole. Carl ROTH. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison BME Shared Labs. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste. Environmental Health and Safety, Stony Brook University. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Worker Exposures to Volatile Amines. Occupational Safety and Health Administration (OSHA). [Link]

  • Safety Data Sheet: Imidazole. Chemos GmbH & Co. KG. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Regulation of Laboratory Waste. American Chemical Society. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Aichem. [Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1. Occupational Safety and Health Administration (OSHA). [Link]

  • 3-(5-cyclobutyl-1H-imidazol-2-yl)butan-1-amine. PubChem, National Institutes of Health. [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration (OSHA). [Link]

  • 1926.55 - Gases, vapors, fumes, dusts, and mists. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • butan-1-amine | 109-73-9. MOLBASE. [Link]

  • Hazardous Waste Disposal Procedures. University of Alabama in Huntsville. [Link]

  • Appendix A Disposal Procedures by Chemical. University of Wisconsin-Madison. [Link]

  • Hazardous Materials Disposal Guide. Nipissing University. [Link]

Sources

Comprehensive Guide to the Safe Handling of 3-(1H-Imidazol-1-yl)butan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Procedural Integrity

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-(1H-Imidazol-1-yl)butan-1-amine, for which extensive safety data may not be readily available, demands a meticulous and informed approach. This guide provides a procedural framework rooted in the principles of chemical safety and risk mitigation, drawing from established best practices for handling amine and imidazole derivatives.

While a specific Safety Data Sheet (SDS) for this compound is not widely available, its structure, containing both an amine and an imidazole moiety, suggests a hazard profile that warrants significant precautions. Amines can be corrosive, toxic, and irritating, while imidazoles can cause severe skin burns, eye damage, and may have reproductive toxicity.[1][2] Therefore, a conservative approach to personal protective equipment (PPE), handling, and disposal is paramount.

Immediate Safety and Hazard Assessment

Before any handling of this compound, a thorough risk assessment is mandatory. This compound should be treated as a hazardous substance with the potential for corrosive, toxic, and irritant effects.

Anticipated Hazards:

  • Skin and Eye Contact: Likely to be corrosive or cause severe irritation and burns.[3][4][5]

  • Inhalation: Vapors or dust may be harmful and irritating to the respiratory tract.[1][4][6]

  • Ingestion: Expected to be harmful if swallowed.[2]

  • Reproductive Toxicity: Some imidazole compounds are known to have reproductive toxicity.[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the most critical immediate step to mitigate exposure risks. The following table outlines the recommended PPE for handling this compound.

PPE Category Protection Level Key Selection Criteria
Eye and Face Protection Required- Safety Goggles: Must be chemical splash-proof and compliant with ANSI Z87.1 or equivalent standards. - Face Shield: A full-face shield should be worn over safety goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[7]
Skin and Body Protection Required- Gloves: Double-gloving with chemically resistant gloves is recommended. A nitrile base glove with a butyl rubber or laminate outer glove provides excellent protection against a broad range of chemicals.[8] - Laboratory Coat: A chemically resistant lab coat, fully buttoned with tight-fitting cuffs, is mandatory.[9] - Apron: A chemical-resistant apron should be worn over the lab coat when handling significant quantities.
Respiratory Protection Required- Chemical Fume Hood: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] - Respirator: In the event of a spill or ventilation failure, a full-face or half-mask air-purifying respirator with appropriate cartridges for organic vapors and amines should be available.[1][7]
Foot Protection Required- Closed-toe shoes: Substantial, closed-toe shoes made of a non-porous material are required. Shoe covers may be necessary in high-risk procedures.[9]

Operational and Disposal Plans: A Step-by-Step Guide

Pre-Handling Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble all PPE: Have all necessary PPE readily available and inspected for any damage.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Waste Containers: Have clearly labeled, compatible waste containers ready for both solid and liquid waste.[9][11]

Safe Handling Protocol

Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Prep 1. Don PPE React 4. Perform Reaction Prep->React Transfer to Reaction Vessel Setup 2. Prepare Fume Hood Weigh 3. Weigh Compound Quench 5. Quench Reaction React->Quench Reaction Complete Workup 6. Aqueous Workup Quench->Workup Waste 7. Segregate Waste Workup->Waste Separate Aqueous & Organic Decon 8. Decontaminate Waste->Decon Dispose of Waste Doff 9. Doff PPE Decon->Doff Cleanup Complete

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.